molecular formula C15H17NO2 B1356009 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 948291-02-9

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1356009
CAS No.: 948291-02-9
M. Wt: 243.3 g/mol
InChI Key: LRPXAGBVZQSZPL-UHFFFAOYSA-N
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Description

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,5,7-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-10(3)6-9(2)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPXAGBVZQSZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588929
Record name Ethyl 2,5,7-trimethylquinoline-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50588929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-02-9
Record name Ethyl 2,5,7-trimethyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5,7-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to Ethyl 2,5,7-trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the spectral data for ethyl 2,5,7-trimethylquinoline-3-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document offers a comprehensive analysis of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related quinoline derivatives, providing a robust framework for researchers.

Molecular Structure and Context

Ethyl 2,5,7-trimethylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise arrangement of the methyl and ethyl carboxylate substituents on the quinoline core dictates its chemical reactivity and biological efficacy. Spectroscopic analysis is, therefore, indispensable for confirming the successful synthesis and purity of this compound.


// Quinoline ring N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C4a [label="C", pos="1.2,-0.4!"]; C5 [label="C", pos="2.4,-0.8!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="1.2,0.4!"]; C8 [label="C", pos="0,0!"]; C8a [label="C", pos="1.2,-0.4!"];

// Substituents C2_Me [label="CH₃", pos="-2.4,0.8!"]; C3_COOEt [label="C", pos="-2.4,-0.8!"]; O3_1 [label="O", pos="-3.0,-0.4!"]; O3_2 [label="O", pos="-3.0,-1.2!"]; C3_Et_CH2 [label="CH₂", pos="-4.2,-1.2!"]; C3_Et_CH3 [label a="CH₃", pos="-5.4,-1.2!"]; C5_Me [label="CH₃", pos="3.6,-1.2!"]; C7_Me [label="CH₃", pos="1.2,1.2!"]; H4 [label="H", pos="0,-1.6!"]; H6 [label="H", pos="3.6,0!"]; H8 [label="H", pos="-0.8,-0.4!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C8 -- C4a [style=invis]; C4a -- C8a [style=invis]; C8a -- C8 [style=invis]; C7 -- C8a [style=invis];

C2 -- C2_Me; C3 -- C3_COOEt; C3_COOEt -- O3_1 [label="=O"]; C3_COOEt -- O3_2; O3_2 -- C3_Et_CH2; C3_Et_CH2 -- C3_Et_CH3; C5 -- C5_Me; C7 -- C7_Me; C4 -- H4; C6 -- H6; C8 -- H8;

}

Structure of ethyl 2,5,7-trimethylquinoline-3-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of ethyl 2,5,7-trimethylquinoline-3-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl groups, and the ethyl ester moiety.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.1-8.3s-1H
H-6~7.3-7.5s-1H
H-8~7.1-7.3s-1H
O-CH₂-CH₃~4.4-4.6q~7.12H
2-CH₃~2.7-2.9s-3H
5-CH₃~2.5-2.7s-3H
7-CH₃~2.4-2.6s-3H
O-CH₂-CH₃~1.4-1.6t~7.13H

Interpretation and Rationale:

  • Aromatic Protons (H-4, H-6, H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-4 proton is anticipated to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom and the electron-withdrawing carboxylate group. The H-6 and H-8 protons will appear at slightly higher fields. Due to the substitution pattern, these protons are expected to appear as singlets.

  • Ethyl Ester Group: The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet, a result of coupling with the three adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupling with the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

  • Methyl Substituents: The three methyl groups attached to the quinoline ring (at positions 2, 5, and 7) will each give rise to a singlet in the upfield region of the aromatic spectrum, typically between 2.4 and 2.9 ppm. The exact chemical shift will be influenced by their position on the ring and the electronic effects of the other substituents.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in ethyl 2,5,7-trimethylquinoline-3-carboxylate will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165-168
C-2~155-158
C-4~145-148
C-8a~147-150
C-7~138-141
C-5~135-138
C-4a~128-131
C-6~126-129
C-8~124-127
C-3~120-123
O-CH₂-CH₃~60-63
2-CH₃~23-26
5-CH₃~20-23
7-CH₃~18-21
O-CH₂-CH₃~14-16

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the 165-168 ppm range.

  • Aromatic and Heteroaromatic Carbons: The carbons of the quinoline ring will resonate between approximately 120 and 158 ppm. The carbons directly attached to the nitrogen (C-2 and C-8a) and the electron-withdrawing ester group (C-3 and C-4) will be shifted further downfield.

  • Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (< 65 ppm). The methylene carbon of the ethyl ester will be found around 60-63 ppm, while the methyl carbons will resonate at higher fields.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

Ionm/z (predicted)Interpretation
[M]⁺243.12Molecular Ion
[M - CH₃]⁺228.10Loss of a methyl radical
[M - OC₂H₅]⁺198.09Loss of an ethoxy radical
[M - COOC₂H₅]⁺170.09Loss of the ethyl carboxylate group

Interpretation and Rationale:

The electron ionization (EI) mass spectrum of ethyl 2,5,7-trimethylquinoline-3-carboxylate is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (243.30 g/mol ). Common fragmentation pathways for quinoline derivatives include the loss of substituents. The loss of a methyl radical (15 Da) from one of the methyl groups is a likely fragmentation. Another expected fragmentation is the loss of the ethoxy group (45 Da) or the entire ethyl carboxylate group (73 Da) from the C-3 position. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic
~2850-3000C-H stretchAliphatic (CH₃, CH₂)
~1720-1740C=O stretchEster
~1580-1620C=C and C=N stretchQuinoline ring
~1200-1300C-O stretchEster

Interpretation and Rationale:

  • C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

  • Quinoline Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring system will appear in the 1580-1620 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong band in the 1200-1300 cm⁻¹ range.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide. These protocols should be adapted based on the specific instrumentation available.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2,5,7-trimethylquinoline-3-carboxylate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

2. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

3. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.


subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep [label="Prepare Sample\n(Dissolve in CDCl₃ for NMR,\n or use neat for MS/IR)"]; }

subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(EI-MS)"]; IR [label="Infrared Spectroscopy\n(ATR-FTIR)"]; }

subgraph "cluster_DataProcessing" { label="Data Processing & Interpretation"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Process [label="Process Raw Data\n(FT, Baseline Correction, etc.)"]; Interpret [label="Interpret Spectra\n(Assign Peaks, Correlate Data)"]; Structure [label="Structure Confirmation"]; }

// Workflow connections Prep -> {NMR, MS, IR} [label="Introduce Sample"]; {NMR, MS, IR} -> Process [label="Acquire Data"]; Process -> Interpret; Interpret -> Structure; }

Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for ethyl 2,5,7-trimethylquinoline-3-carboxylate. By leveraging established spectroscopic principles and comparative data from related structures, we have presented a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The provided experimental protocols offer a practical starting point for researchers to obtain and analyze this crucial information. A thorough spectroscopic characterization is a cornerstone of chemical research, ensuring the structural integrity of synthesized compounds and paving the way for their further investigation and application in various scientific fields.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Chemical Papers. (Year not specified). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • MDPI. (2021).
  • ResearchGate. (2016).
  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm)
  • Royal Society of Chemistry. (2013).
  • TSI Journals. (Year not specified). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

solubility of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in Organic Solvents

Introduction

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The compound 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic building block[3], is of significant interest to researchers developing novel small molecules. Its utility in synthesis and biological screening is, however, fundamentally governed by a critical physicochemical property: solubility.

This technical guide provides a comprehensive exploration of the solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict its solubility behavior, detailed protocols for its experimental determination, and the framework to interpret the resulting data. Understanding and mastering the solubility of this compound is a crucial first step in harnessing its full potential in chemical reactions, formulation development, and biological assays.[4]

Physicochemical Profile and Predicted Solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

To understand the solubility of a compound, we must first examine its molecular structure and inherent physicochemical properties.

Known Physicochemical Properties:

PropertyValueSource
CAS Number 948291-02-9[3][]
Molecular Formula C15H17NO2[3][]
Molecular Weight 243.30 g/mol [3][]
IUPAC Name ethyl 2,5,7-trimethylquinoline-3-carboxylate[]

Structural Analysis and Solubility Prediction:

The solubility of a solute in a solvent is largely governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[6] The structure of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester possesses several key features that influence its solubility:

  • Quinoline Core: The bicyclic aromatic quinoline ring system is predominantly nonpolar and hydrophobic.

  • Trimethyl Groups: The three methyl groups are nonpolar and contribute to the overall lipophilicity ("fat-loving" nature) of the molecule.

  • Ethyl Ester Group (-COOCH2CH3): This functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms. It can act as a hydrogen bond acceptor.

Based on this structure, we can predict its general solubility behavior in a range of organic solvents:

  • High Solubility Predicted in:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds.

    • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): The polarity of the ethyl ester group should allow for favorable dipole-dipole interactions with these solvents.

    • Aromatic Hydrocarbons (e.g., Toluene): The large nonpolar surface area of the quinoline ring will interact favorably with aromatic solvents.

  • Moderate to Low Solubility Predicted in:

    • Alcohols (e.g., Ethanol, Methanol): While the ethyl ester can accept hydrogen bonds, the overall molecule is quite large and lacks a hydrogen bond donor. This may limit its solubility in highly polar, protic solvents compared to smaller, more polar molecules.

    • Nonpolar Solvents (e.g., Hexane, Cyclohexane): The polarity introduced by the ethyl ester group will likely reduce its solubility in purely nonpolar hydrocarbon solvents.

  • Insoluble in:

    • Water: The molecule's large, nonpolar carbocyclic structure will make it poorly soluble in water, a highly polar, hydrogen-bonding solvent.[4]

The following diagram illustrates the predicted relationship between solvent type and the solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

G cluster_high High Predicted Solubility cluster_moderate Moderate Predicted Solubility cluster_low Low Predicted Solubility cluster_insoluble Insoluble Dichloromethane Dichloromethane Chloroform Chloroform Acetone Acetone Ethyl Acetate Ethyl Acetate THF THF Toluene Toluene Ethanol Ethanol Methanol Methanol Hexane Hexane Cyclohexane Cyclohexane Water Water Target Compound 2,5,7-Trimethylquinoline- 3-carboxylic acid ethyl ester Target Compound->Dichloromethane Strong Interaction Target Compound->Acetone Strong Interaction Target Compound->Toluene Strong Interaction Target Compound->Ethanol Moderate Interaction Target Compound->Hexane Weak Interaction Target Compound->Water Very Weak Interaction

Caption: Predicted solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Factors Influencing the Solubility of Quinoline Derivatives

The solubility of quinoline derivatives can be influenced by several external factors:

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to the solute will generally be a good solvent for that solute.[7]

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice.

  • pH: The quinoline nitrogen is weakly basic. In acidic aqueous solutions, this nitrogen can become protonated, forming a cation. This ionization can significantly increase the aqueous solubility of quinoline derivatives.[8][9] While this guide focuses on organic solvents, this property is crucial to consider in mixed aqueous-organic systems or during extractions.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. Below are two common protocols for determining the solubility of a solid compound like 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in an organic solvent.

Protocol 1: Qualitative to Semi-Quantitative Solubility Determination

This is a rapid method to estimate solubility and is useful for initial screening of solvents.

Materials:

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

  • A selection of organic solvents

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Addition of Solute: Add a small, pre-weighed amount of the compound (e.g., 1-2 mg) to each test tube.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds.[6]

  • Observation: Observe the mixture. If the solid has completely dissolved, it is considered "soluble" at this concentration. If it has not, continue adding the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid dissolves.

  • Recording Data: Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat: Repeat steps 3-6 for each solvent.

Data Interpretation:

The results can be categorized as:

  • Very Soluble: Dissolves in a small volume of solvent.

  • Soluble: Dissolves with a moderate amount of solvent.

  • Slightly Soluble: Requires a large volume of solvent to dissolve.

  • Insoluble: Does not dissolve even with a large excess of solvent.

Protocol 2: Isothermal Saturation Method (Gravimetric Analysis)

This is a more quantitative method to determine the thermodynamic equilibrium solubility.[10]

Materials:

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

  • Chosen organic solvent(s)

  • Glass vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid should be visible.

    • Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the supernatant through a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microparticles.[10]

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish with the filtered solution in a fume hood or a vacuum oven at a temperature that will evaporate the solvent without degrading the compound.

    • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish with the dry residue on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved compound.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

The following diagram outlines the workflow for the isothermal saturation method.

G start Start step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate in a thermostatic shaker (e.g., 24-48h at 25°C). step1->step2 step3 Allow excess solid to settle. step2->step3 step4 Withdraw a known volume of the clear supernatant. step3->step4 step5 Filter the supernatant through a 0.22 µm syringe filter. step4->step5 step6 Collect filtrate in a pre-weighed evaporating dish. step5->step6 step7 Evaporate the solvent. step6->step7 step8 Weigh the dish with the dry residue. step7->step8 step9 Calculate solubility (g/L). step8->step9 end_node End step9->end_node

Sources

"2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

This guide provides a comprehensive technical overview of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes, characterization methodologies, and its potential role in medicinal chemistry, framed with insights derived from extensive experience in chemical research and application.

Core Molecular Profile

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, identified by CAS Number 948291-02-9, is a substituted quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. This specific ester is valuable as a synthetic intermediate or as a potential prodrug, where the ester moiety can be metabolically cleaved to reveal the active carboxylic acid.

The fundamental physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[1][2][3][]
Molecular Weight 243.30 g/mol [2][]
CAS Number 948291-02-9[1][2]
IUPAC Name ethyl 2,5,7-trimethylquinoline-3-carboxylate[]
Boiling Point 345.5°C at 760 mmHg[2]
Density 1.105 g/cm³[2]
Appearance (Predicted) Off-white to yellow solidN/A

Synthesis Strategy: The Gould-Jacobs Reaction

While various methods exist for quinoline synthesis, the Gould-Jacobs reaction offers a reliable and well-established pathway for constructing the quinoline core of the target molecule.[5] This approach involves the reaction of an appropriately substituted aniline with an ethyl (ethoxymethylene)acetoacetate equivalent, followed by a thermal cyclization and aromatization.

The causality for selecting this pathway rests on the commercial availability of the key starting material, 3,5-dimethylaniline. The reaction proceeds through a logical sequence of nucleophilic substitution, intramolecular cyclization (a 6-π electrocyclization), and subsequent dehydration/aromatization to yield the stable quinoline ring system.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization A 3,5-Dimethylaniline C Step 1: Condensation (Nucleophilic Substitution) Heat, ~100-130°C A->C B Diethyl 2-(ethoxymethylene)malonate B->C E Intermediate: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate C->E Forms intermediate D Step 2: Thermal Cyclization High Temperature Solvent (e.g., Diphenyl ether, ~250°C) F Chlorination (e.g., POCl₃) E->F G Intermediate: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate F->G H Organometallic Cross-Coupling (e.g., Suzuki or Stille coupling with a methylating agent) G->H I Final Product: 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester H->I Final methylation at C2

Caption: Proposed synthetic workflow for the target molecule via a modified Gould-Jacobs approach.

Experimental Protocol (Hypothetical)
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture at 130-140°C for 2 hours. The progress can be monitored by TLC.

  • Cyclization: The crude intermediate from the previous step is added slowly to a pre-heated high-boiling solvent, such as diphenyl ether, at 240-250°C. Maintain this temperature for 1 hour to facilitate the intramolecular cyclization and aromatization.

  • Workup & Isolation: After cooling, the reaction mixture is diluted with hexane to precipitate the crude product (ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate). The solid is collected by filtration and washed with cold hexane.

  • Chlorination: The dried intermediate is refluxed with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a 4-chloro group, a more versatile handle for subsequent reactions.

  • Methylation: The resulting ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with methylboronic acid or Stille coupling with trimethyl(vinyl)stannane) to introduce the final methyl group at the 2-position.

  • Purification: The final product is purified using column chromatography on silica gel to yield pure 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester.

Spectroscopic Validation

Structural confirmation is paramount. The following spectroscopic signatures are predicted for 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, based on its structure and data from analogous compounds.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect distinct signals in the 7.0-8.5 ppm range. The protons on the quinoline core will appear as singlets or doublets, depending on their positions and lack of adjacent protons.

    • Ethyl Ester Group: A quartet around 4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.4 ppm (–O–CH₂–CH₃ ).

    • Methyl Groups: Three sharp singlets in the 2.4-2.8 ppm range, corresponding to the methyl groups at positions 2, 5, and 7.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal around 165-170 ppm for the ester C=O.

    • Aromatic/Heteroaromatic Carbons: Multiple signals between 115-160 ppm.

    • Ethyl Group Carbons: Signals around 61 ppm (–C H₂–) and 14 ppm (–C H₃).

    • Methyl Group Carbons: Signals in the aliphatic region, typically between 18-25 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group.

    • C=N/C=C Stretch: Aromatic and quinoline ring stretching vibrations in the 1500-1620 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bond.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) should be observed at m/z = 243.30, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₅H₁₇NO₂.

Applications in Drug Discovery and Development

Quinoline derivatives are a cornerstone of medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Role as a Prodrug

The ethyl ester functionality in the target molecule is significant. Carboxylic acid esters are frequently employed as prodrugs to enhance the lipophilicity of a parent drug, thereby improving its absorption and membrane permeability.[9] In a physiological environment, endogenous esterase enzymes can hydrolyze the ester to the corresponding carboxylic acid, which is often the biologically active species. This strategy can improve the pharmacokinetic profile of a potential therapeutic agent.[10]

The hydrolysis of 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester would yield 2,5,7-trimethylquinoline-3-carboxylic acid. This resulting acid, with its ionizable proton, can engage in different biological interactions (e.g., hydrogen bonding, ionic interactions) with target receptors or enzymes than its ester precursor. Studies have shown that quinoline-3-carboxylic acid derivatives can act as selective antiproliferative agents, with the carboxylic acid group being crucial for activity.[9]

Prodrug_Activation Prodrug Ester Prodrug (2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester) - More Lipophilic - Enhanced Absorption Enzyme Esterase Enzymes (in vivo) Prodrug->Enzyme Metabolic Hydrolysis ActiveDrug Active Drug (2,5,7-Trimethylquinoline-3-carboxylic acid) - More Polar - Biologically Active BiologicalTarget Biological Target (e.g., Receptor, Enzyme) ActiveDrug->BiologicalTarget Interacts with Enzyme->ActiveDrug releases

Caption: Prodrug activation pathway for the title compound.

Structure-Activity Relationship (SAR) Insights

For the quinoline scaffold, the nature and position of substituents dramatically influence biological activity.[7]

  • Methyl Groups (C2, C5, C7): These groups increase lipophilicity and can provide steric bulk that influences binding orientation within a target's active site. They can also block sites of metabolic degradation, potentially increasing the compound's half-life.

  • Ester Group (C3): As discussed, this group is critical for the prodrug strategy. Its conversion to a carboxylic acid introduces a key hydrogen bond donor/acceptor and an ionizable center.

Researchers using this molecule would typically synthesize a library of analogues—varying the substitution pattern on the quinoline ring—to probe the SAR and optimize for potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Vertex AI Search Result[1]

  • Letopharm Limited, ethyl 2,5,7-trimethylquinoline-3-carboxyl
  • Vertex AI Search Result[11]

  • Vertex AI Search Result[12]

  • Santa Cruz Biotechnology, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester | CAS 948291-02-9.
  • A2B Chem, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester - CAS 948291-02-9.
  • Vertex AI Search Result[13]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Process for the manufacture of quinoline derivatives, Google P
  • Process for the hydrolysis of quinolone carboxylic esters, Google P
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation, Advanced Journal of Chemistry, Section A.
  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid, ResearchG
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Synthesis of quinolines, Organic Chemistry Portal.
  • Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives, University of Khartoum Institutional Repository.
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line, ResearchG
  • QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER, Chemdad.

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theoretical ¹H and ¹³C NMR shifts for "ethyl 2,5,7-trimethylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical ¹H and ¹³C NMR Shifts for Ethyl 2,5,7-trimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules. For novel compounds such as ethyl 2,5,7-trimethylquinoline-3-carboxylate, where experimental data may not be readily available, computational prediction of ¹H and ¹³C NMR spectra serves as a critical methodology for structural verification and analysis. This guide provides a comprehensive overview of the theoretical framework for predicting the NMR shifts of the title compound, leveraging Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. We will explore the underlying principles, detail a robust computational workflow, present the predicted spectral data, and offer an in-depth analysis of the substituent effects on the quinoline scaffold. This document is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Imperative of Structural Verification in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of pharmaceutical sciences, the unambiguous determination of a compound's structure is a cornerstone of drug design and development.[1] Quinolines and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3] The substitution pattern on the quinoline ring system is a key determinant of its pharmacological profile.[1]

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for elucidating the structure of organic compounds in solution.[1][3] These methods provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. However, for newly synthesized compounds, the absence of reference spectra can complicate the process of structural assignment.

In such cases, computational chemistry offers a powerful predictive tool. The combination of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method has emerged as a reliable and accurate approach for the ab initio prediction of NMR chemical shifts.[4][5][6] This guide will provide a detailed theoretical analysis of the ¹H and ¹³C NMR spectra for ethyl 2,5,7-trimethylquinoline-3-carboxylate, a polysubstituted quinoline, using this computational methodology.

Theoretical Foundation: Predicting NMR Spectra through Quantum Chemical Calculations

The chemical shift of a nucleus in an NMR experiment is determined by the magnetic field it experiences, which is modulated by the surrounding electron density. This phenomenon, known as nuclear shielding, is highly sensitive to the molecular structure. Computational methods can predict this shielding and, consequently, the chemical shifts.

The DFT-GIAO Method: A Synergy of Accuracy and Efficiency

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods calculate the electronic structure of a molecule based on its electron density. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is widely employed to calculate the nuclear magnetic shielding tensors.[4] This approach effectively addresses the issue of gauge-dependence, ensuring that the calculated shielding constants are independent of the origin of the coordinate system.

The typical workflow for predicting NMR spectra involves several steps, as illustrated in the diagram below. This process begins with the generation of a low-energy 3D conformer of the molecule, followed by geometry optimization and the final NMR shielding calculation.[5][7]

G cluster_0 Computational Workflow for NMR Prediction A 1. 3D Structure Generation (e.g., from 2D sketch) B 2. Conformational Search (Identify low-energy conformers) A->B Initial Geometries C 3. Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) B->C Optimized Conformers D 4. NMR Shielding Calculation (GIAO-DFT, e.g., mPW1PW91/6-311+G(2d,p)) C->D Final Geometry E 5. Boltzmann Averaging (For multiple conformers) D->E Shielding Tensors F 6. Chemical Shift Calculation (Relative to a standard, e.g., TMS) E->F Weighted Shielding G cluster_mol Ethyl 2,5,7-trimethylquinoline-3-carboxylate with Atom Numbering mol mol

Caption: Molecular structure of ethyl 2,5,7-trimethylquinoline-3-carboxylate with the IUPAC numbering for the quinoline core and designated numbering for the substituents.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. The shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H48.1 - 8.3SingletExpected to be the most downfield aromatic proton due to its position adjacent to the nitrogen and the ester group.
H67.3 - 7.5SingletInfluenced by the methyl groups at C5 and C7.
H87.6 - 7.8SingletDeshielded by the proximity to the nitrogen atom's lone pair and influenced by the C7-methyl group.
2-CH₃2.6 - 2.8SingletDownfield shift due to attachment to the electron-deficient C2 position.
5-CH₃2.4 - 2.6SingletTypical aromatic methyl proton shift.
7-CH₃2.4 - 2.6SingletSimilar environment to the 5-CH₃ group.
O-CH₂-CH₃4.3 - 4.5QuartetMethylene protons of the ethyl ester, deshielded by the adjacent oxygen.
O-CH₂-CH₃1.3 - 1.5TripletMethyl protons of the ethyl ester.
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are detailed in the table below, also referenced to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O165 - 168Carbonyl carbon of the ethyl ester.
C2155 - 158Substituted with a methyl group and adjacent to nitrogen.
C3125 - 128Substituted with the ethyl carboxylate group.
C4145 - 148Aromatic carbon adjacent to the nitrogen.
C4a127 - 130Bridgehead carbon.
C5135 - 138Substituted with a methyl group.
C6128 - 131Aromatic methine carbon.
C7138 - 141Substituted with a methyl group.
C8124 - 127Aromatic methine carbon.
C8a147 - 150Bridgehead carbon adjacent to nitrogen.
2-CH₃23 - 26Methyl carbon at the C2 position.
5-CH₃20 - 23Methyl carbon at the C5 position.
7-CH₃20 - 23Methyl carbon at the C7 position.
O-CH₂-CH₃60 - 63Methylene carbon of the ethyl ester.
O-CH₂-CH₃14 - 16Methyl carbon of the ethyl ester.

Analysis and Interpretation of Predicted Spectra

The predicted chemical shifts for ethyl 2,5,7-trimethylquinoline-3-carboxylate are consistent with the expected electronic effects of the substituents on the quinoline core.

  • Aromatic Protons (¹H): The proton at the C4 position is predicted to be the most deshielded aromatic proton. This is due to its peri position relative to the nitrogen atom and the anisotropic effect of the adjacent carbonyl group of the ester. The protons at C6 and C8 are expected to be in the typical aromatic region, with their precise shifts influenced by the neighboring methyl groups. The absence of proton-proton coupling for H4, H6, and H8 is due to substitution at all adjacent positions.

  • Methyl Protons (¹H): The methyl protons at C2 are expected to resonate at a slightly lower field compared to those at C5 and C7. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom. The methyl groups at C5 and C7 are in more electron-rich environments and thus appear slightly more upfield.

  • Ethyl Ester Protons (¹H): The methylene (O-CH₂) and methyl (CH₃) protons of the ethyl group are expected to show the characteristic quartet and triplet splitting patterns, respectively, due to coupling with each other. The methylene protons are significantly deshielded by the adjacent oxygen atom.

  • Aromatic Carbons (¹³C): The carbons directly attached to the nitrogen (C2 and C8a) and the carbon at the C4 position are predicted to be the most downfield among the quinoline ring carbons, which is typical for nitrogen-containing heteroaromatics. The carbons bearing methyl groups (C2, C5, and C7) will also show significant shifts. The presence of the ethyl carboxylate group at C3 will influence the chemical shifts of C2, C4, and C4a.

  • Substituent Carbons (¹³C): The carbonyl carbon of the ester group is expected to have the largest chemical shift, as is characteristic for this functional group. The methyl carbons will appear in the upfield region of the spectrum.

Recommended Experimental Protocol for NMR Spectroscopy

For the experimental validation of the predicted spectra, the following protocol is recommended. [8]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified ethyl 2,5,7-trimethylquinoline-3-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlet signals for each unique carbon atom.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

Conclusion

The computational prediction of ¹H and ¹³C NMR spectra using the DFT-GIAO method provides a robust and scientifically grounded approach to the structural analysis of novel molecules like ethyl 2,5,7-trimethylquinoline-3-carboxylate. The predicted chemical shifts presented in this guide offer a detailed spectral fingerprint that can be used to confirm the identity and purity of the synthesized compound. This theoretical data, when used in conjunction with experimental NMR spectroscopy, provides a powerful and self-validating system for structural elucidation, which is of paramount importance in the fields of chemical research and drug development.

References

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. (2016, September 15).
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Publications. (2025, July 14). DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation.
  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020, December 10). Books.
  • ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.
  • Huan, T. T. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical science. Among the vast array of heterocyclic compounds, quinoline derivatives hold a significant place due to their diverse biological activities.[1][2][3] This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of a specific quinoline derivative, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester. Understanding the fragmentation behavior of this molecule underpins its unambiguous identification, purity assessment, and metabolic profiling.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of spectral peaks to offer a mechanistic rationale for the observed fragmentation, grounded in the fundamental principles of mass spectrometry. We will explore the key fragmentation pathways, the influence of the quinoline core and its substituents, and provide a hypothetical experimental framework for its analysis.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

To comprehend the fragmentation of our target molecule, a foundational understanding of the ionization process is crucial. Electron Ionization (EI) is a classic and widely used technique in mass spectrometry, particularly for the analysis of relatively small, volatile organic molecules.[4][5] The process involves bombarding the analyte in the gas phase with a high-energy electron beam (typically 70 eV).[5][6] This energetic collision is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[4][7]

The molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to yield a cascade of smaller, charged fragments.[7][8] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[9][10] The analysis of these fragmentation patterns provides invaluable information about the molecule's structure.[4][11]

Predicted Fragmentation Pathways of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

The fragmentation of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is dictated by its constituent parts: the stable quinoline aromatic system, the three activating methyl groups, and the ethyl ester substituent at the 3-position. The molecular ion (M•+) is expected to be prominent due to the stability of the aromatic quinoline ring.[12] Subsequent fragmentations will arise from the interplay of these functional groups.

Initial Fragmentation of the Ethyl Ester Group

The ethyl ester moiety is a prime site for initial fragmentation. Common pathways for ethyl esters include:

  • Loss of an Ethoxy Radical (•OCH₂CH₃): This is a characteristic fragmentation of ethyl esters, leading to the formation of a stable acylium ion.[13] The loss of a 45 Da radical from the molecular ion is a strong indicator of an ethyl ester.

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quinoline ring can occur, though it is less common than the loss of the ethoxy group.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, resulting in the elimination of a neutral alkene molecule (ethene in this case).[14][15][16][17] For this to occur in our target molecule, a hydrogen on the ethyl group must be accessible to the carbonyl oxygen. This is a highly probable and diagnostically significant fragmentation.[16]

Fragmentation of the Quinolone Core and Methyl Substituents

The trimethyl-substituted quinoline ring also contributes significantly to the fragmentation pattern:

  • Loss of a Methyl Radical (•CH₃): The molecular ion can lose one of the methyl groups, resulting in an [M-15]⁺ ion. This ion can be stabilized by rearrangement to a tropylium-like structure, a common feature in the fragmentation of alkyl-substituted aromatic compounds.[18]

  • Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment ion with a mass 27 Da less than its precursor.[1]

  • Ring Cleavage: More energetic conditions can lead to the cleavage of the quinoline ring system itself, though these fragments are typically of lower abundance.

The interplay of these pathways will generate a complex but interpretable mass spectrum. For instance, the acylium ion formed by the loss of the ethoxy radical can subsequently undergo the loss of carbon monoxide (CO), a common fragmentation for such ions.

Visualizing the Fragmentation

To illustrate these predicted pathways, the following diagram outlines the key fragmentation steps starting from the molecular ion.

fragmentation_pathway M M•+ (m/z 243) F1 [M - 45]+ (m/z 198) Loss of •OCH₂CH₃ M->F1 - •OCH₂CH₃ F2 [M - 28]•+ (m/z 215) McLafferty Rearrangement M->F2 - C₂H₄ F3 [M - 15]+ (m/z 228) Loss of •CH₃ M->F3 - •CH₃ F4 [F1 - 28]+ (m/z 170) Loss of CO F1->F4 - CO F5 [F3 - 45]+ (m/z 183) Loss of •OCH₂CH₃ F3->F5 - •OCH₂CH₃

Caption: Predicted major fragmentation pathways of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Quantitative Fragmentation Data

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z). The relative abundances are hypothetical and would be determined experimentally.

m/z Proposed Fragment Identity Proposed Fragmentation Pathway
243Molecular Ion [M]•+-
228[M - CH₃]⁺Loss of a methyl radical
215[M - C₂H₄]•+McLafferty Rearrangement
198[M - OC₂H₅]⁺Loss of an ethoxy radical
183[M - CH₃ - OC₂H₅]⁺Sequential loss of methyl and ethoxy radicals
170[M - OC₂H₅ - CO]⁺Loss of ethoxy radical followed by loss of carbon monoxide

Hypothetical Experimental Protocol: GC-MS Analysis

To acquire the mass spectrum of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, a Gas Chromatography-Mass Spectrometry (GC-MS) system would be an appropriate analytical platform, assuming the compound is sufficiently volatile and thermally stable.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized and purified compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes at 300 °C.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the target compound.
  • Extract the mass spectrum from this peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
  • Utilize a mass spectral library (e.g., NIST) for comparison, although a novel compound may not have a library entry.
Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection Spectrum Extract Mass Spectrum Detection->Spectrum Interpretation Identify Fragments Spectrum->Interpretation Comparison Compare to Predictions Interpretation->Comparison

Sources

potential biological activities of trimethyl-substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Trimethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, trimethylated quinolines are emerging as a subclass with significant and diverse biological potential. This technical guide provides a comprehensive exploration of the current understanding of the biological activities of trimethyl-substituted quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways, this document serves as an authoritative resource for researchers aiming to leverage this promising chemical scaffold in drug discovery and development.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline and its derivatives have a long and storied history in pharmacology, from the discovery of quinine as an antimalarial to the development of broad-spectrum fluoroquinolone antibiotics.[2][3][4] Their versatility stems from a planar, aromatic structure that allows for diverse interactions with biological macromolecules. The addition of substituent groups, such as methyl groups, profoundly influences the compound's physicochemical properties and biological activity.[5] Trimethyl-substituted quinolines, in particular, offer a unique combination of lipophilicity and structural rigidity that can be fine-tuned to achieve desired therapeutic effects, making them a compelling subject for modern drug development.[1][6]

Anticancer Activities of Trimethyl-Quinolines

Trimethylated quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[1] The specific positioning of the three methyl groups on the quinoline core, often in conjunction with other functional moieties, is critical in determining their potency and selectivity.[1]

Mechanisms of Antitumor Action

The anticancer potential of quinoline derivatives is multifaceted, involving several key cellular pathways.[7][8][9]

  • Kinase Inhibition : Many quinoline-based compounds function as inhibitors of crucial signaling kinases, such as those in the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.[7]

  • DNA Intercalation and Topoisomerase Inhibition : The planar nature of the quinoline ring enables some derivatives to insert between DNA base pairs or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.[7]

  • Induction of Apoptosis and Cell Cycle Arrest : Treatment with quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M phase, preventing the proliferation of cancer cells.[8][10] Certain novel quinoline compounds have also been shown to induce apoptosis by promoting the degradation of DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation.[11]

cluster_0 Potential Anticancer Mechanisms of Trimethyl-Quinolines cluster_1 Cell Signaling cluster_2 DNA Processes cluster_3 Cell Fate TMQ Trimethyl-Quinoline Derivative Kinase Signaling Kinases (e.g., PI3K, Akt, ERK) TMQ->Kinase Inhibition DNA DNA Replication & Transcription TMQ->DNA Intercalation Topoisomerase Topoisomerase TMQ->Topoisomerase Inhibition Apoptosis Apoptosis (Programmed Cell Death) TMQ->Apoptosis Induction CellCycle Cell Cycle Arrest (G2/M Phase) TMQ->CellCycle Induction Proliferation Cell Proliferation & Survival Kinase->Proliferation Blocks Signal

Caption: Potential anticancer mechanisms of trimethyl-quinolines.

Quantitative Anticancer Data

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2,4,6-TrimethylquinolineNot Specified-[1]
2,5,7-TrimethylquinolineNot Specified-[1]
4,6,8-Trimethyl-quinoline-2-thiolNot SpecifiedSee Note 1[1]
Note 1: While direct experimental IC₅₀ values for 4,6,8-trimethyl-quinoline-2-thiol were not found in the provided search results, its potential as an anticancer agent is suggested based on the known activities of related quinoline derivatives.[1] Further experimental validation is required.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the trimethyl-quinoline test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antimicrobial Properties

The quinoline core is a well-established pharmacophore in antimicrobial agents, most notably in the fluoroquinolone class of antibiotics.[2][12] It is therefore hypothesized that trimethyl-substituted quinolines may also possess antimicrobial properties.

Mechanism of Antimicrobial Action

The primary mechanism for many quinoline-based antimicrobials is the inhibition of essential bacterial enzymes.[2]

  • DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are crucial for bacterial DNA replication, recombination, and repair.[7][12] Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.[12]

  • Membrane Disruption : Some quinoline derivatives can also disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]

cluster_workflow Antimicrobial Screening Workflow start Synthesize & Purify Trimethyl-Quinoline Derivatives mic_assay Determine MIC (Broth Microdilution Assay) start->mic_assay hit_id Identify 'Hit' Compounds (Potent & Broad-Spectrum) mic_assay->hit_id hit_id->start Inactive moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) hit_id->moa Active lead_opt Lead Optimization (SAR Studies) moa->lead_opt end Preclinical Candidate lead_opt->end

Caption: A generalized workflow for antimicrobial drug discovery.

Quantitative Antimicrobial Data

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundMicroorganismMIC (µg/mL)Reference
2,5,7-TrimethylquinolineNot Specified-[1]
4,6,8-Trimethyl-quinoline-2-thiolNot Specified-[1]

(Note: Specific MIC data for trimethyl-quinolines is limited in the initial search, highlighting an area for future research.)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the trimethyl-quinoline compound. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory and Neuroprotective Activities

A compelling area of research for trimethyl-quinoline derivatives is in neuroprotection and anti-inflammation, where oxidative stress is a key pathological driver.[13][14][15] Derivatives such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and its tetrahydro- (HTHQ) and benzoyl- (BHDQ) analogues have shown significant promise.[13][16][17][18]

Mechanism of Action: Combating Oxidative Stress and Inflammation

The neuroprotective and anti-inflammatory effects of these compounds are deeply intertwined and often stem from their potent antioxidant capabilities.[14][16][19]

  • Inhibition of Oxidative Stress: These derivatives effectively reduce markers of oxidative stress, such as 8-isoprostane and 8-hydroxy-2-deoxyguanosine.[13][14] They can also modulate the activity of the body's endogenous antioxidant enzymes (e.g., Sod1, Gpx1) to restore redox homeostasis.[13][14][15]

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation.[19] Dysregulation of this pathway is linked to numerous diseases.[1] Trimethyl-quinoline derivatives have been shown to inhibit inflammation by decreasing the expression of NF-κB and downstream pro-inflammatory cytokines.[13][14][16][19]

  • Suppression of Apoptosis: By mitigating oxidative stress and inflammation, these compounds can also inhibit apoptotic pathways, reducing caspase activity and DNA fragmentation in neuronal cells.[13][14][15]

cluster_nfkb NF-κB Signaling & Potential Inhibition stimulus Inflammatory Stimuli (e.g., ROS, cytokines) ikk IKK Complex stimulus->ikk ikb_nfkb IκB NF-κB ikb_p P-IκB ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p65/p50) ikb_p->nfkb IκB Degradation Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX-2) nucleus->genes Activation tmq Trimethyl-Quinoline Derivative tmq->inhibition_point

Caption: Canonical NF-κB signaling and potential inhibition point.

Experimental Protocol: In Vivo Neuroprotection Model (Cerebral Ischemia/Reperfusion)

This model is used to simulate stroke-like conditions in rodents to evaluate the neuroprotective potential of test compounds.[13][16]

Principle: A temporary occlusion of major cerebral arteries induces ischemic damage. The subsequent restoration of blood flow (reperfusion) causes further oxidative damage. A neuroprotective compound will reduce the extent of this damage.

Step-by-Step Methodology:

  • Animal Model: Use adult male Wistar rats. Divide them into groups: sham-operated, vehicle-treated ischemia/reperfusion (CIR), and compound-treated CIR.[16]

  • Compound Administration: Administer the trimethyl-quinoline derivative (e.g., DHQ at 50 mg/kg) for a set number of days prior to the surgery.[13][14]

  • Surgical Procedure (Ischemia): Anesthetize the animals. Induce cerebral ischemia by bilateral common carotid artery occlusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Remove the occlusions to allow blood flow to be restored.

  • Post-Operative Care: Monitor the animals during recovery.

  • Endpoint Analysis (after a set reperfusion period, e.g., 24-72 hours):

    • Histology: Perfuse the brains and perform hematoxylin and eosin (H&E) staining on brain sections to assess histopathological changes and neuronal damage.[13]

    • Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., 8-isoprostane via ELISA), inflammatory markers (e.g., myeloperoxidase activity), and apoptosis markers (e.g., caspase activity via spectrophotometry).[13][14]

    • Gene Expression: Use real-time PCR (RT-PCR) to assess the transcript levels of genes related to inflammation (Nfkb2), apoptosis (AIF), and the antioxidant response (Nfe2l2, Foxo1).[13][14]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[20][21] For quinolines, the nature and position of substituents on the core ring are paramount.[2][22]

  • Influence of Methyl Groups: The number and location of methyl groups on the quinoline ring affect the compound's lipophilicity, steric profile, and electronic distribution, thereby influencing how it binds to its molecular target.

  • Role of Other Substituents: The presence of other groups, such as hydroxyl (-OH) or thiol (-SH) moieties, can introduce new hydrogen bonding capabilities or alter the compound's redox potential, which is particularly relevant for the antioxidant and anti-inflammatory activities observed.[13][17] The N1 position is often vital for antibacterial activity, while a fluorine atom at C6 is a hallmark of many potent fluoroquinolones.[2]

Caption: Key positions on the quinoline ring for SAR modulation. (Note: This is a conceptual diagram; an actual image of the quinoline structure would be used in a final document.)

Conclusion and Future Directions

Trimethyl-substituted quinolines represent a versatile and promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[1] The data presented in this guide highlight the critical importance of the substitution pattern on the quinoline nucleus for determining biological activity.

Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of trimethyl-quinoline analogues to establish more comprehensive structure-activity relationships.

  • Broader Biological Screening: Testing existing and new compounds against a wider range of cancer cell lines, microbial pathogens, and models of inflammatory disease.

  • Detailed Mechanistic Studies: Moving beyond initial screening to elucidate specific molecular targets and pathways to better understand their modes of action and potential for off-target effects.

By leveraging a deep understanding of their chemistry and biology, researchers can rationally design novel trimethyl-quinoline derivatives with enhanced potency, improved safety profiles, and the potential to address significant unmet medical needs.

References

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The Quinoline Core Reimagined: A Technical Guide to 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Untapped Potential of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold lies in its rigid, bicyclic aromatic structure, which provides a robust framework for the strategic placement of various functional groups to modulate biological activity. Among the numerous classes of quinoline derivatives, the 4-hydroxyquinoline-3-carboxylic acid ester motif has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[4][5] This guide focuses on a specific, yet underexplored, derivative: 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester . We will delve into its synthetic strategy, explore its potential as a versatile scaffold for drug discovery, and provide detailed protocols for its synthesis and biological evaluation. While direct biological data for this specific molecule is limited in publicly available literature, this guide will leverage the extensive knowledge of structure-activity relationships (SAR) within the quinoline class to project its therapeutic potential and guide future research endeavors.

Synthetic Strategy: Building the 2,5,7-Trimethylquinoline Core

The most direct and established method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid ester core is the Gould-Jacobs reaction. This versatile cyclization reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6] For the synthesis of 2,5,7-Trimethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, the logical starting materials are 3,5-dimethylaniline and diethyl ethoxymethylenemalonate. The subsequent introduction of the 2-methyl group can be achieved through various established methods.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

This protocol outlines the foundational step in synthesizing the core scaffold, which can then be further modified to introduce the 2-methyl group.

Step 1: Condensation of 3,5-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((3,5-dimethylphenyl)amino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling point solvent, such as diphenyl ether, to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 250°C for 30-60 minutes to facilitate the intramolecular cyclization.

  • Allow the reaction mixture to cool to room temperature. The desired product, ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

The 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Scaffold in Drug Discovery

The true value of a chemical scaffold lies in its ability to be readily modified to generate a library of analogs with diverse biological activities. The 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester core offers several points for diversification, allowing for a systematic exploration of the chemical space and the optimization of therapeutic properties.

Structure-Activity Relationship (SAR) Insights: The Significance of the Trimethyl Substitution Pattern

While specific SAR data for the 2,5,7-trimethyl derivative is not extensively documented, we can extrapolate potential effects based on the broader quinoline class:[7][8]

  • C2-Position: The methyl group at the C2 position can influence the molecule's interaction with target proteins. In some contexts, a small alkyl group at this position can enhance binding affinity through hydrophobic interactions.

  • C5 and C7-Positions: The methyl groups at the C5 and C7 positions on the benzo ring are likely to increase the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. Increased lipophilicity can enhance oral bioavailability but may also lead to increased off-target effects. The steric bulk of these methyl groups can also influence the overall conformation of the molecule and its fit within a binding pocket.

  • C3-Ester and C4-Hydroxy/Oxo Group: The ethyl ester at the C3 position and the hydroxyl/oxo group at the C4 position are critical pharmacophoric features for many quinoline-based drugs.[4] The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form of the drug. These groups are frequently involved in crucial hydrogen bonding interactions with target enzymes.

Potential Therapeutic Applications

Based on the known biological activities of related quinoline derivatives, the 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester scaffold holds promise in several therapeutic areas:

Quinolone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell signaling pathways.[2][3][9]

Experimental Workflow: In Vitro Anticancer Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR & Lead Optimization synthesis Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Analogs mtt_assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) synthesis->mtt_assay Test Compounds ic50 Determine IC50 Values mtt_assay->ic50 Data Analysis apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds enzyme_inhibition Target-based Enzyme Assays (e.g., Kinase Inhibition) ic50->enzyme_inhibition Active Compounds sar_analysis Structure-Activity Relationship Analysis apoptosis->sar_analysis cell_cycle->sar_analysis enzyme_inhibition->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the in vitro anticancer evaluation of novel quinoline derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

The quinolone core is famously associated with a class of potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV. Modifications to the quinoline scaffold can lead to the discovery of new antimicrobial agents with improved efficacy and a broader spectrum of activity.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_bactericidal Bactericidal/Bacteriostatic Determination cluster_sar SAR & Lead Optimization synthesis Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Analogs disk_diffusion Disk Diffusion Assay synthesis->disk_diffusion Test Compounds mic_determination Broth Microdilution for MIC Determination disk_diffusion->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis mbc_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for determining the antimicrobial activity of novel quinoline derivatives.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Analogs

Compound IDR1R2R3IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
TMQ-01 CH3CH3CH3Data to be determinedData to be determined
TMQ-02 HCH3CH3Data to be determinedData to be determined
TMQ-03 CH3HCH3Data to be determinedData to be determined
TMQ-04 CH3CH3HData to be determinedData to be determined
Doxorubicin---0.50.8

Table 2: Hypothetical Antimicrobial Activity of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Analogs

Compound IDR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TMQ-01 CH3CH3CH3Data to be determinedData to be determined
TMQ-02 HCH3CH3Data to be determinedData to be determined
TMQ-03 CH3HCH3Data to be determinedData to be determined
TMQ-04 CH3CH3HData to be determinedData to be determined
Ciprofloxacin---0.50.25

Conclusion and Future Directions

The 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester scaffold represents a promising, yet underexplored, area for drug discovery. Its synthesis is readily achievable through established methodologies, and the core structure is amenable to a wide range of chemical modifications. Based on the extensive literature on related quinoline derivatives, this scaffold is predicted to exhibit interesting biological activities, particularly in the realms of oncology and infectious diseases.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on this core structure. A thorough investigation of the structure-activity relationships will be crucial for identifying lead compounds with potent and selective therapeutic effects. Furthermore, elucidation of the mechanism of action of active compounds will provide valuable insights for their further development into clinical candidates. This technical guide provides a roadmap for researchers to embark on the exploration of this promising chemical space, with the ultimate goal of developing novel and effective therapeutic agents.

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  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]

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Methodological & Application

synthesis of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" via Friedländer reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester via Catalytic Friedländer Annulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticancer, antimalarial, and antibacterial drugs.[1][2] The Friedländer annulation, a classical condensation reaction, remains one of the most direct and versatile methods for constructing functionalized quinolines.[3][4] This guide provides a detailed application protocol and expert insights for the synthesis of a specific polysubstituted quinoline, 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester. We will explore the reaction mechanism, detail a robust experimental protocol using an acid catalyst, discuss optimization strategies, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Friedländer Annulation

The Friedländer synthesis, first reported in 1882, involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] Its enduring appeal lies in its operational simplicity and high atom economy, allowing for the direct construction of the quinoline core from readily available precursors.[1]

Modern iterations of this reaction have expanded its scope through the development of novel catalytic systems—including Lewis acids, iodine, ionic liquids, and solid-supported catalysts—that often enable milder reaction conditions, improved yields, and greater functional group tolerance.[3][7] This protocol will focus on a practical, acid-catalyzed approach for the synthesis of 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester, a model compound for building libraries of potential therapeutic agents.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of 2-amino-4,6-dimethylbenzaldehyde with ethyl acetoacetate.

Overall Reaction:

(Image: Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester)

Mechanistic Insight:

The precise mechanism of the Friedländer reaction can follow two primary pathways, often dictated by the specific catalyst and reaction conditions.[6]

  • Schiff Base Pathway (Acid-Catalyzed): The reaction initiates with the formation of a Schiff base (imine) between the 2-amino group of the benzaldehyde and the ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular aldol-type condensation, where the enol or enolate of the ester attacks the aldehyde carbonyl. A final dehydration step yields the aromatic quinoline ring.

  • Aldol Pathway (Base-Catalyzed): The reaction begins with an aldol condensation between the aldehyde and the α-methylene group of the ethyl acetoacetate. The resulting α,β-unsaturated intermediate then undergoes an intramolecular conjugate addition of the amino group to the double bond, followed by dehydration to form the quinoline.[5]

Below is a visualization of the generally accepted acid-catalyzed pathway involving initial Schiff base formation.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product A 2-Amino-4,6-dimethylbenzaldehyde C Schiff Base Formation (Imine Intermediate) A->C B Ethyl Acetoacetate B->C D Intramolecular Aldol Condensation C->D +H⁺, -H₂O E Dehydration (Aromatization) D->E F 2,5,7-Trimethylquinoline-3- carboxylic acid ethyl ester E->F -H₂O

Caption: Acid-catalyzed Friedländer reaction pathway.

Expertise & Causality: Rationale Behind Experimental Choices

  • Selection of Precursors: The target molecule's structure directly dictates the choice of starting materials.

    • 2-Amino-4,6-dimethylbenzaldehyde: This reactant provides the benzene portion of the quinoline core. The amino group at position 2 and the aldehyde at position 1 are essential for the cyclization. The methyl groups at positions 4 and 6 of the benzaldehyde ring become the substituents at positions 7 and 5, respectively, of the final quinoline product.

    • Ethyl Acetoacetate (EAA): As a classic active methylene compound, EAA is an ideal partner.[8] The α-methylene group is activated by two flanking carbonyl groups, making it sufficiently acidic to deprotonate and act as a nucleophile.[8][9] The acetyl group (CH₃CO) provides the C2-methyl substituent, while the ethyl ester (COOEt) remains at the C3 position.

  • Catalyst Choice (p-Toluenesulfonic Acid): While numerous catalysts exist, p-Toluenesulfonic acid (p-TSA) offers a balance of efficacy, cost-effectiveness, and ease of handling.[6][7]

    • Function: As a Brønsted acid, p-TSA protonates the carbonyl groups, activating them towards nucleophilic attack. It facilitates both the initial condensation and the crucial final dehydration steps that drive the reaction towards the stable aromatic product.

    • Alternative Catalysts: For sensitive substrates, milder Lewis acids (e.g., ZrCl₄, Nd(NO₃)₃) or even catalyst-free conditions in water at elevated temperatures can be effective.[1][10] Solvent-free reactions using iodine or p-TSA under microwave irradiation have also been reported to be highly efficient.[7]

  • Solvent and Temperature:

    • Ethanol: A common choice for this reaction, ethanol effectively dissolves both starting materials and is compatible with acid catalysis. Its boiling point allows for sufficient thermal energy to overcome activation barriers without requiring specialized high-pressure equipment.

    • Reflux Conditions: Heating the reaction to reflux ensures a consistent and sufficiently high temperature to promote the reaction at a reasonable rate. Traditional Friedländer reactions often required harsh, high temperatures; however, modern catalytic methods have significantly lowered this requirement.[11]

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of the target quinoline on a 1.0 mmol scale.

Materials & Equipment:

  • 2-amino-4,6-dimethylbenzaldehyde (CAS: N/A, precursor)

  • Ethyl acetoacetate (CAS: 141-97-9)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (CAS: 6192-52-5)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dimethylbenzaldehyde (1.0 mmol, 1 eq.). Add anhydrous ethanol (10 mL) and stir until the solid dissolves.

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 1.2 eq.) to the solution, followed by p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

    • Scientist's Note: A slight excess of ethyl acetoacetate is used to ensure the complete consumption of the limiting benzaldehyde reagent.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC every hour, using a 4:1 Hexanes:EtOAc solvent system. The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear. The reaction is typically complete within 3-6 hours.

  • Work-up: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure to remove the ethanol. c. Dissolve the resulting residue in ethyl acetate (30 mL). d. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to neutralize the p-TSA catalyst. e. Wash the organic layer with brine (1 x 20 mL) to remove residual water.

    • Scientist's Note: The bicarbonate wash is critical to remove the acid catalyst, which can interfere with purification and potentially degrade the product over time.

  • Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. b. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be recorded.

Data Summary: Catalyst and Condition Optimization

The efficiency of the Friedländer synthesis is highly dependent on the chosen conditions. The table below summarizes various catalytic systems reported for analogous quinoline syntheses, providing a basis for optimization.

CatalystSolventTemperature (°C)Typical TimeTypical Yield (%)Reference
p-TSA EthanolReflux (~80°C)3-6 h80-95%[7]
Iodine (I₂) None (Solvent-free)80-100°C1-2 h85-95%[12]
ZrCl₄ Ethanol/Water60°C2-4 h88-96%[1]
None Water70°C3-5 h85-97%[10]
Nafion® NR50 None (Microwave)160°C5-10 min80-90%[11][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or wet reagents.2. Insufficient temperature or reaction time.3. Highly unreactive starting materials (e.g., with strong electron-withdrawing groups).[11]1. Use fresh, anhydrous solvents and reagents. Ensure the catalyst is not degraded.2. Increase the temperature or extend the reaction time, monitoring carefully by TLC.3. Switch to a more potent catalyst system (e.g., a stronger Lewis acid) or consider microwave-assisted synthesis to provide more energy.[11]
Formation of Multiple Side Products 1. Self-condensation of ethyl acetoacetate.2. Reaction temperature is too high, causing degradation.[12]1. Avoid strong basic catalysts which favor self-condensation. Add the benzaldehyde first before the catalyst.2. Lower the reaction temperature and extend the reaction time. Screen milder catalysts from the table above.
Difficult Purification 1. Tarry byproducts from overheating.2. Incomplete removal of the acidic catalyst.1. Optimize the reaction temperature to minimize tar formation.[11]2. Ensure the NaHCO₃ wash during work-up is thorough. A small amount of triethylamine can be added to the chromatography solvent system to prevent streaking on the silica column.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Patil, S. A., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC, PubMed Central, NIH. Available from: [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]

  • Química Organica.org. Friedlander quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. Available from: [Link]

  • Wikipedia. Acetoacetic ester synthesis. Available from: [Link]

  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. Available from: [Link]

  • Wikipedia. Ethyl acetoacetate. Available from: [Link]

  • WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. Available from: [Link]

  • Britannica. Ethyl acetoacetate. Available from: [Link]

  • ResearchGate. The Friedländer quinoline synthesis of 7. Available from: [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 2,5,7-trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds, including a wide range of antibacterial, antimalarial, and anticancer agents.[1][2] The precise functionalization of the quinoline ring is paramount to modulating its biological activity, making the development of robust and specific synthetic protocols a cornerstone of medicinal chemistry and drug development.

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of ethyl 2,5,7-trimethylquinoline-3-carboxylate. The synthesis is achieved through an acid-catalyzed condensation reaction between 3,5-dimethylaniline and ethyl 2-acetyl-3-oxobutanoate, followed by an intramolecular cyclization and dehydration, a process analogous to the Friedländer annulation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed methodology optimized for laboratory-scale synthesis, and address critical safety and handling considerations.

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot reaction, which can be mechanistically divided into three primary stages: enamine formation, intramolecular electrophilic cyclization, and aromatization.

Overall Reaction:

Overall reaction scheme for the synthesis of ethyl 2,5,7-trimethylquinoline-3-carboxylate.

Mechanistic Pathway:

The reaction is initiated by the nucleophilic attack of the amino group of 3,5-dimethylaniline on one of the carbonyl groups of ethyl 2-acetyl-3-oxobutanoate. This is followed by dehydration to form a reactive enamine intermediate.[3] Under acidic conditions and thermal activation, the enamine undergoes a 6-endo-trig intramolecular cyclization, where the electron-rich aromatic ring attacks the second carbonyl group. A final dehydration step results in the formation of the stable, aromatic quinoline ring system.

G Figure 1: Reaction Mechanism Flow cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Aromatization Reactants 3,5-Dimethylaniline + Ethyl 2-acetyl-3-oxobutanoate Enamine Enamine Intermediate Reactants->Enamine Condensation (-H2O) Cyclized Cyclized Intermediate (Dihydroquinoline) Enamine->Cyclized Intramolecular Electrophilic Attack (H+ catalyst) Product Ethyl 2,5,7-trimethyl- quinoline-3-carboxylate Cyclized->Product Dehydration (-H2O)

Caption: Figure 1: Reaction Mechanism Flow.

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of the experiment. All reagents should be of analytical grade or higher.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
3,5-DimethylanilineC₈H₁₁N121.186.06 g50.0Reactant
Ethyl 2-acetyl-3-oxobutanoateC₈H₁₂O₄188.189.41 g50.0Reactant
Dowtherm™ AC₁₂H₁₀ / C₁₂H₁₀O~166100 mL-High-Boiling Solvent
Sulfuric Acid (conc.)H₂SO₄98.08~0.5 mL~9.2Catalyst
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As needed-Neutralization
Ethanol (95%)C₂H₅OH46.07As needed-Recrystallization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. Ensure all glassware is thoroughly dried before use.

Reaction Setup and Execution
  • Reactor Charging : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 3,5-dimethylaniline (6.06 g, 50.0 mmol) and Dowtherm™ A (100 mL).[4][5]

    • Expert Insight: Dowtherm™ A is chosen as the solvent due to its high thermal stability (up to 400°C) and inertness, which is essential for the high-temperature cyclization step required for quinoline formation.[6][7] Its freezing point is 12°C, so ensure it is fully liquid before use.[8]

  • Reagent Addition : Begin stirring the solution and add ethyl 2-acetyl-3-oxobutanoate (9.41 g, 50.0 mmol) dropwise over 5 minutes. An initial exothermic reaction may be observed.

  • Catalyst Addition : Slowly and carefully add concentrated sulfuric acid (~0.5 mL) to the stirred mixture.

    • Causality: The acid protonates a carbonyl oxygen on the ketoester, activating it for nucleophilic attack by the aniline and catalyzing both the initial condensation and the subsequent intramolecular cyclization.

  • Thermal Cyclization : Heat the reaction mixture to a gentle reflux (approximately 250-260°C) using a heating mantle. Maintain this temperature for 3-4 hours.

    • Self-Validation: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aniline spot and the appearance of a new, UV-active product spot indicates reaction progression.

  • Cooling : After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The crude product may begin to precipitate as the solution cools.

Product Isolation and Purification
  • Precipitation : Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake sequentially with small portions of cold hexane (~20 mL) to remove residual Dowtherm™ A, followed by a saturated aqueous solution of sodium bicarbonate (~50 mL) to neutralize any remaining acid, and finally with deionized water (~50 mL).

    • Expert Insight: The hexane wash is critical for removing the high-boiling solvent, which would otherwise complicate purification. The bicarbonate wash ensures that no residual acid is carried forward, which could interfere with subsequent steps or characterization.

  • Drying : Dry the crude product under vacuum to a constant weight.

  • Recrystallization : Purify the crude solid by recrystallization from hot ethanol (95%). Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Workflow Visualization

The following diagram outlines the complete experimental workflow, from initial setup to final characterization.

G Figure 2: Experimental Workflow start Start: Prepare Dry Glassware setup 1. Charge Reactor (3,5-Dimethylaniline, Dowtherm A) start->setup add_reagent 2. Add Reactant (Ethyl 2-acetyl-3-oxobutanoate) setup->add_reagent add_catalyst 3. Add Catalyst (Conc. H₂SO₄) add_reagent->add_catalyst reflux 4. Heat to Reflux (250-260°C) Monitor by TLC (3-4h) add_catalyst->reflux cool 5. Cool to Room Temp. & Ice Bath reflux->cool filter 6. Vacuum Filter Crude Product cool->filter wash 7. Wash Filter Cake (Hexane -> NaHCO₃ -> H₂O) filter->wash dry_crude 8. Dry Crude Product wash->dry_crude recrystallize 9. Recrystallize from Ethanol dry_crude->recrystallize dry_final 10. Dry Purified Crystals recrystallize->dry_final characterize 11. Characterize Product (NMR, MS, IR) dry_final->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. This reaction must be performed in a well-ventilated chemical fume hood.

  • 3,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with extreme care.

  • Sulfuric Acid (Concentrated): Highly corrosive and causes severe skin burns and eye damage. Add slowly and carefully to the reaction mixture.

  • Dowtherm™ A: Can cause skin and eye irritation.[8] Vapors may cause respiratory irritation.[8] Avoid breathing vapors, especially at high temperatures. Ensure the reflux condenser is efficient to minimize vapor escape.

  • High Temperatures: The reaction is run at ~250°C. Use appropriate caution when handling the hot apparatus. Ensure the heating mantle is connected to a temperature controller to prevent overheating.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal. Dowtherm™ A waste should be collected in a designated organic solvent waste container.

References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

  • Dow Chemical Company. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Product Information Sheet. [Link]

  • Dow Chemical Company. (2016). DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. [Link]

  • Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Dow Chemical Company. (n.d.). DOWTHERM A - Heat Transfer Fluid. Technical Brochure. [Link]

Sources

Application Notes & Protocols: Leveraging 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating this bicyclic heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 948291-02-9) is a functionalized quinoline derivative that serves as a valuable and strategic starting material for the synthesis of novel compound libraries.[7][] Its structure, featuring a reactive ethyl ester at the 3-position and methyl groups on the benzene ring, offers a versatile platform for chemical elaboration.

These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the practical use of this intermediate. We will focus on two fundamental and sequential transformations: the hydrolysis of the ethyl ester to the corresponding carboxylic acid and the subsequent amide coupling to generate diverse molecular entities. The protocols are designed to be robust and reproducible, with explanations grounded in established chemical principles to ensure both success and understanding of the underlying methodology.

Part 1: Saponification: Activation of the Quinoline Core

The primary and most critical transformation for utilizing 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is the hydrolysis of the ethyl ester moiety to the free carboxylic acid. This process, often termed saponification, "unmasks" a functional group that is essential for a multitude of subsequent coupling reactions, most notably the formation of amide bonds. The resulting 2,5,7-Trimethylquinoline-3-carboxylic acid becomes the key building block for library synthesis. While various ester hydrolysis methods exist, acid-catalyzed hydrolysis provides a reliable and high-yielding route for quinoline esters.[9]

Protocol 1: Acid-Catalyzed Hydrolysis of Ethyl Ester

This protocol is adapted from established procedures for the hydrolysis of related quinolone carboxylic esters, employing a mixture of acetic acid and sulfuric acid to drive the reaction to completion.[9]

Principle of the Method: The reaction proceeds via protonation of the ester's carbonyl oxygen by the strong acid (H₂SO₄), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol yield the desired carboxylic acid. Acetic acid serves as a co-solvent that ensures the solubility of the starting material at elevated temperatures.

Experimental Workflow for Ester Hydrolysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Combine Ester, Acetic Acid, H₂SO₄, and Water in RBF B Heat to 95-100 °C with stirring for 18-24h A->B Reflux C Cool Mixture to 10 °C B->C Completion D Filter Precipitate (Vacuum Filtration) C->D E Wash Solid with Cold Acetic Acid D->E F Wash Solid with Ethanol E->F G Dry Under Vacuum at 60 °C F->G H Pure Carboxylic Acid Product G->H Yields >85%

Caption: Workflow for the acid-catalyzed hydrolysis of the ethyl ester.

Materials and Equipment:

  • Reagents: 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, Glacial Acetic Acid, Concentrated Sulfuric Acid (98%), Deionized Water, Ethanol.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, stir bar, Buchner funnel, filter paper, vacuum flask, and a vacuum oven.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (1.0 eq).

  • For each mole of the ester, add the following solvents and reagents: acetic acid (30-40 eq), sulfuric acid (0.5-1.0 eq), and water (1.5-2.5 eq).[9]

  • Attach a reflux condenser and begin stirring the suspension.

  • Heat the mixture to 95-100 °C and maintain this temperature for 18 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the suspension to approximately 10 °C in an ice bath. A solid precipitate of the carboxylic acid product should form.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with a small volume of cold acetic acid, followed by cold ethanol to remove residual reagents.[9]

  • Dry the purified solid overnight in a vacuum oven at 60 °C to yield 2,5,7-Trimethylquinoline-3-carboxylic acid.

Data Summary Table:

Parameter Description Rationale
Starting Material 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester The substrate for hydrolysis.
Solvent Glacial Acetic Acid Ensures solubility of reactants at high temperatures.
Catalyst Concentrated Sulfuric Acid Provides the acidic environment to catalyze the hydrolysis.
Reagent Water Acts as the nucleophile to hydrolyze the ester bond.
Temperature 95-100 °C Provides the necessary activation energy for the reaction.
Reaction Time 18-24 hours Ensures the reaction proceeds to completion.

| Expected Yield | >85% | Based on similar reported procedures for quinoline esters.[9] |

Part 2: Amide Scaffolding: Building Molecular Diversity

With the carboxylic acid in hand, the path is clear for diversification via amide bond formation. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[10] Therefore, the carboxylic acid must first be activated with a coupling reagent. This converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The use of carbodiimide reagents, such as EDC, in combination with an additive like HOBt, is a widely adopted, efficient, and mild method for creating amide bonds in medicinal chemistry.[10][11]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes a general procedure for coupling 2,5,7-Trimethylquinoline-3-carboxylic acid with a diverse range of primary or secondary amines.

Principle of the Method: The reaction proceeds in several steps. First, the carboxylic acid reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. The additive HOBt (Hydroxybenzotriazole) intercepts this intermediate to form an active HOBt ester. This new ester is more stable than the O-acylisourea but highly reactive towards amines. The amine then attacks the activated ester, forming the desired amide bond and regenerating HOBt.[11] A non-nucleophilic base like DIPEA is used to neutralize any amine salts and to scavenge the HCl generated during the reaction.

Amide Coupling Reaction Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_workup Purification A Dissolve Acid, HOBt, and DIPEA in DMF/DCM B Add EDC Stir at 0 °C for 30 min A->B Formation of Active HOBt Ester C Add Amine (1.1 eq) to the mixture B->C D Stir at Room Temp for 8-16 hours C->D E Quench with Water & Extract with Organic Solvent D->E Completion F Wash Organic Layer (brine), Dry (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Pure Amide Product H->I

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Materials and Equipment:

  • Reagents: 2,5,7-Trimethylquinoline-3-carboxylic acid, desired primary/secondary amine, EDC hydrochloride, HOBt, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon line, syringes, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure:

  • Dissolve 2,5,7-Trimethylquinoline-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DIPEA (2.5 eq) to the mixture to act as a base.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, 1N HCl (if the amine is basic and excess remains), saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide.

Data Summary Table:

Component Role in Reaction Rationale
Carboxylic Acid Electrophile precursor The quinoline core to be functionalized.
Amine (R-NH₂) Nucleophile Introduces desired chemical diversity.
EDC Coupling Reagent Activates the carboxylic acid by forming an O-acylisourea.[10]
HOBt Additive Suppresses side reactions and minimizes racemization.[11]
DIPEA Non-nucleophilic Base Neutralizes acid byproducts and amine salts.

| Solvent (DMF/DCM) | Reaction Medium | Solubilizes all reactants for an efficient reaction. |

Potential Applications in Medicinal Chemistry

The protocols detailed above enable the transformation of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester into a diverse library of amide derivatives. The strategic value of this approach is rooted in the established pharmacological importance of the quinoline core.[3][4]

  • Anticancer Drug Discovery: Many potent kinase inhibitors, which are a major class of anticancer drugs, feature a quinoline scaffold.[1][12] The amides synthesized from this intermediate can be screened against various kinases (e.g., c-Met, EGFR, PI3K) to identify new inhibitors.[1][12]

  • Antimalarial & Antimicrobial Research: The 4-aminoquinoline structure is famous for its antimalarial activity, and other quinoline derivatives possess broad antibacterial and antifungal properties.[1] New amides can be tested against resistant strains of Plasmodium falciparum and other pathogenic microbes.

  • Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating diseases like Alzheimer's by inhibiting enzymes such as cholinesterases.[4]

By systematically varying the amine coupling partner, researchers can finely tune the physicochemical properties (e.g., solubility, lipophilicity) and the three-dimensional structure of the final compounds, optimizing them for specific biological targets.

References

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. University of Padua. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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Application Notes and Protocols for the Analytical Characterization of Ethyl 2,5,7-trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,5,7-trimethylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3]. The precise structural characterization and purity assessment of such compounds are of paramount importance for ensuring their quality, efficacy, and safety in research and pharmaceutical applications.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of ethyl 2,5,7-trimethylquinoline-3-carboxylate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and purity determination. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSignificance for Analytical Methods
Molecular Formula C₁₅H₁₇NO₂Essential for mass spectrometry to confirm the molecular weight.
Molecular Weight 243.30 g/mol Used in mass spectrometry for molecular ion identification and in quantitative analysis for concentration calculations.
Appearance Likely a crystalline solid at room temperature.Influences sample preparation procedures.
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, DMSO, and chloroform. Poorly soluble in water.Critical for selecting appropriate solvents for spectroscopy and chromatography.
UV Chromophore The quinoline ring system is a strong UV chromophore.Enables detection and quantification by UV-Vis spectroscopy and HPLC with UV detection.

Part 1: Structural Elucidation and Confirmation

The primary objective in characterizing a novel or synthesized compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to achieve this, each providing complementary pieces of information that, when integrated, create a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution[3]. It provides detailed information about the carbon-hydrogen framework of the molecule. For ethyl 2,5,7-trimethylquinoline-3-carboxylate, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The "Why" Behind the Experiment

  • ¹H NMR will reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. We expect to see distinct signals for the aromatic protons on the quinoline ring, the three methyl groups, and the ethyl ester group. The chemical shifts and coupling patterns will be characteristic of their positions on the quinoline scaffold.

  • ¹³C NMR provides a "fingerprint" of the carbon skeleton, showing the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).

  • 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the signals, especially for complex quinoline substitution patterns[1]. COSY identifies proton-proton couplings, while HSQC correlates directly attached proton-carbon pairs[3].

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of ethyl 2,5,7-trimethylquinoline-3-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Parameters (for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Spectral Width 16 ppm240 ppm
Acquisition Time ~4 seconds~1 second
Relaxation Delay 2 seconds2 seconds
Temperature 298 K298 K
  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the structure. Compare the observed spectra with predicted spectra or data from structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[4]. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis[5][6].

Expertise & Experience: The "Why" Behind the Experiment

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the molecular formula.

  • Fragmentation Patterns obtained through techniques like tandem mass spectrometry (MS/MS) can reveal the connectivity of the molecule. For ethyl 2,5,7-trimethylquinoline-3-carboxylate, characteristic losses of the ethyl group, the carboxyl group, or fragments from the quinoline ring would be expected[4][7].

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation and Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the compound.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

    • If MS/MS is performed, analyze the fragmentation pattern to confirm the structural features.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation[8][9].

Expertise & Experience: The "Why" Behind the Experiment

For ethyl 2,5,7-trimethylquinoline-3-carboxylate, we expect to observe characteristic absorption bands for:

  • C=O stretching of the ester group (~1720 cm⁻¹).

  • C-O stretching of the ester group (~1250 cm⁻¹).

  • Aromatic C=C and C=N stretching vibrations in the quinoline ring (1600-1450 cm⁻¹).

  • C-H stretching of the methyl and ethyl groups (~2900-3000 cm⁻¹).

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores[10][11].

Expertise & Experience: The "Why" Behind the Experiment

The extended aromatic system of the quinoline ring in ethyl 2,5,7-trimethylquinoline-3-carboxylate will result in characteristic UV absorption maxima[12][13]. This information is useful for quantitative analysis and for selecting an appropriate wavelength for HPLC detection.

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an appropriate concentration (typically in the µM range).

    • Record the absorption spectrum over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Part 2: Purity Determination and Quantitative Analysis

Once the structure is confirmed, it is crucial to assess the purity of the compound and, if necessary, develop a method for its quantification. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[14][15].

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase[16][17]. For a compound like ethyl 2,5,7-trimethylquinoline-3-carboxylate, a reversed-phase HPLC method is most suitable.

Expertise & Experience: The "Why" Behind the Experiment

  • Purity Assessment: An HPLC chromatogram will show a major peak for the target compound and smaller peaks for any impurities. The area percentage of the main peak provides a good estimation of the purity.

  • Quantitative Analysis: By creating a calibration curve with standards of known concentration, the exact concentration of the compound in a sample can be determined. This is critical in drug development for formulation and dosage studies.

Experimental Protocol: Reversed-Phase HPLC for Purity and Quantification

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Solutions: Prepare a series of calibration standards by diluting the stock solution to various concentrations. For purity analysis, prepare a sample solution at a concentration that gives a good detector response.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength Determined from UV-Vis analysis (e.g., λ_max)
Injection Volume 10 µL
Column Temperature 30 °C
  • Data Analysis:

    • Purity: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

    • Quantification: Plot the peak area of the standards against their concentrations to generate a calibration curve. Use the linear regression equation of the curve to calculate the concentration of the unknown sample.

Visualization of Analytical Workflows

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Structure" { label = "Structural Elucidation"; style = "filled"; color = "#E8F0FE"; node [style="filled", fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1H, 13C, 2D)"]; MS [label="Mass Spectrometry\n(HRMS, MS/MS)"]; IR_UV [label="IR & UV-Vis\nSpectroscopy"]; }

subgraph "cluster_Purity" { label = "Purity & Quantification"; style = "filled"; color = "#E6F4EA"; node [style="filled", fillcolor="#FFFFFF"]; HPLC [label="HPLC\n(Purity, Assay)"]; }

Sample [label="Sample of Ethyl\n2,5,7-trimethylquinoline-3-carboxylate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> NMR [label="Dissolve in\ndeuterated solvent"]; Sample -> MS [label="Dilute in\nmobile phase"]; Sample -> IR_UV [label="Direct solid or\ndilute solution"]; Sample -> HPLC [label="Dissolve in\nmobile phase"];

NMR -> Structure_Confirmed; MS -> Structure_Confirmed; IR_UV -> Structure_Confirmed;

Structure_Confirmed [label="Structure Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Confirmed -> HPLC [label="Proceed to purity"]; HPLC -> Final_Report [label="Generate Certificate\nof Analysis"]; Final_Report [label="Final Report", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Workflow for the characterization of the target compound.

Conclusion

The analytical characterization of ethyl 2,5,7-trimethylquinoline-3-carboxylate requires a multi-faceted approach, integrating various spectroscopic and chromatographic techniques. The protocols detailed in this guide provide a robust framework for researchers to confirm the structure and assess the purity of this compound with a high degree of confidence. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates.
  • ResearchGate. (2013). Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Springer. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl....
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • NIH. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • PubMed. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. [Link]

  • ResearchGate. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • MDPI. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. [Link]

  • ResearchGate. (2025). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms.
  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
  • Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • NIH. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print.
  • Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
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Sources

Topic: A Robust Reversed-Phase HPLC Protocol for the Purification of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][] The synthesis of such molecules often results in crude products containing starting materials, by-products, and other impurities. A reliable and efficient purification method is therefore paramount for obtaining high-purity material required for subsequent research and development. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of this target compound. We delve into the rationale behind method development, provide a step-by-step guide from sample preparation to post-purification work-up, and discuss key optimization strategies to ensure scientific integrity and reproducibility.

Introduction and Methodological Rationale

The target compound, 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester, possesses a moderately nonpolar, aromatic quinoline core combined with an ethyl ester functional group.[][3] This structure makes it an ideal candidate for purification by reversed-phase (RP) chromatography, where separation is governed by hydrophobic interactions between the analyte and the nonpolar stationary phase.[4]

Causality behind Experimental Choices:

  • Chromatographic Mode (RP-HPLC): The compound's significant hydrophobicity, inferred from its polycyclic aromatic structure and alkyl substituents, dictates the use of RP-HPLC for effective retention and separation from more polar impurities.[5][6]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected as the gold standard for RP-HPLC due to its high hydrophobicity, providing robust retention for aromatic compounds. Its widespread use ensures method transferability and reliability.[7][8]

  • Mobile Phase (Acidified Water/Acetonitrile): An acidified mobile phase is critical. The quinoline ring contains a basic nitrogen atom that can interact with residual acidic silanols on the silica-based C18 support, leading to significant peak tailing.[4] By adding an acid modifier like formic acid (0.1%), we suppress the ionization of these silanols and ensure the quinoline nitrogen is consistently protonated, resulting in sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and excellent UV transparency.[4]

  • Detection (UV Absorbance): The quinoline moiety is a strong chromophore, making UV detection a highly sensitive and appropriate technique for monitoring the separation.[8]

Compound Physicochemical Data

A summary of the key properties of the target compound is essential for understanding its chromatographic behavior.

PropertyValueSource
IUPAC Name ethyl 2,5,7-trimethylquinoline-3-carboxylate[]
CAS Number 948291-02-9[1][][3]
Molecular Formula C₁₅H₁₇NO₂[1][][3]
Molecular Weight 243.30 g/mol [1][][3]
Structure Quinoline derivative, aromatic ester[9][10]
Predicted Polarity Moderately nonpolar/lipophilic[5]

Detailed Purification Protocol

This protocol is designed as a self-validating system, beginning with an analytical-scale run to determine the retention time before proceeding to a preparative-scale purification.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a binary pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector. A fraction collector is required.

  • HPLC Column: A C18 reversed-phase column (e.g., dimensions of 19 x 150 mm, 5 µm particle size for preparative scale; 4.6 x 150 mm, 5 µm for analytical scale).

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Water, HPLC Grade or Ultrapure.

    • Formic Acid (FA), LC-MS Grade (≥99%).

    • Crude "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester".

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), HPLC Grade.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification Crude_Sample Crude Product Sample_Prep Sample Preparation (Dissolve in DMSO, Dilute, Filter) Crude_Sample->Sample_Prep Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% FA in H₂O | B: 0.1% FA in ACN) System_Equilibration System Equilibration (Initial Conditions) Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Chromatographic Separation (Gradient Elution on C18 Column) Injection->Separation Detection UV Detection (Monitor at 254 nm & λmax) Separation->Detection Fraction_Collection Collect Fractions (Based on Target Peak Elution) Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Evap Solvent Evaporation (Rotary Evaporation) Pooling->Solvent_Evap Pure_Compound Pure Compound (Verify Identity & Purity) Solvent_Evap->Pure_Compound

Caption: Workflow for the HPLC purification of the target compound.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Scientist's Note: Degas both mobile phases by sonication or helium sparging to prevent bubble formation in the pump heads, which can cause flow rate instability.

Step 2: Sample Preparation

  • Accurately weigh the crude sample.

  • Dissolve the sample in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Dilute a small aliquot of this stock solution with Mobile Phase A to a concentration suitable for an initial analytical run (e.g., 1 mg/mL).

  • For the preparative run, dilute the stock solution with a solvent mixture that ensures solubility but is as weak as possible (e.g., 50:50 ACN/Water) to prevent peak distortion.

  • Filter the final sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial. This is a critical step to remove particulates and protect the column.

Step 3: HPLC Method Parameters and Execution

  • First, perform an analytical run (using the analytical column) to determine the exact retention time (tR) of the target compound and to assess the impurity profile.

  • Based on the analytical run, program the preparative method.

Table of HPLC Parameters:

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min18-20 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5-10 µL0.5-2.0 mL (sample-dependent)
Detection DAD/UV at 254 nm and λmaxDAD/UV at 254 nm and λmax
Run Time 20 minutes20 minutes
Gradient Time (min) % B
0.040
12.095
15.095
15.140
20.040

Execution Steps:

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 10 column volumes.

  • Inject the prepared sample.

  • Monitor the chromatogram in real-time.

  • Program the fraction collector to begin collecting shortly before the target peak elutes and end shortly after it returns to baseline, based on the analytical run's retention time.

Step 4: Post-Purification Work-up

  • Purity Check: Inject a small aliquot (1-2 µL) of each collected fraction into the analytical HPLC system to confirm its purity.

  • Pooling: Combine all fractions that meet the required purity threshold (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A high-vacuum pump may be required to remove residual water or DMSO. Lyophilization (freeze-drying) is an effective alternative for removing the final traces of water.

  • Final Analysis: Obtain the final mass of the purified compound and confirm its identity and purity using analytical techniques such as LC-MS, NMR, and analytical HPLC.

Trustworthiness: Method Optimization Insights

  • Poor Peak Shape (Tailing): If peak tailing persists, it indicates an incomplete suppression of silanol interactions. While 0.1% formic acid is usually sufficient, using 0.1% trifluoroacetic acid (TFA) can be more effective due to its stronger acidity and ion-pairing capabilities. However, TFA is difficult to remove and can suppress ionization in mass spectrometry.

  • Poor Resolution: If co-eluting impurities are present, flatten the gradient around the elution time of the target peak (e.g., increase %B by 1% per minute instead of ~4.5% per minute). This provides more time for the column to resolve closely eluting species.

  • Alternative Selectivity: If resolution is still challenging, switching the organic modifier from acetonitrile to methanol can alter selectivity, as methanol has different interactions with aromatic analytes.[4] Alternatively, a phenyl-hexyl stationary phase can be employed to enhance separation based on pi-pi interactions with the quinoline ring.[4]

Conclusion

The reversed-phase HPLC protocol detailed herein provides a robust, reproducible, and efficient method for the purification of 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester. By understanding the causal relationships between the analyte's properties and the chromatographic parameters, researchers can confidently implement and adapt this protocol to obtain high-purity material essential for advancing scientific discovery.

References

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  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. URL: [Link]

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Application Notes and Protocols for 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, infections, and inflammatory conditions.[3][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester , exploring its potential applications in medicinal chemistry and providing detailed protocols for its synthesis and evaluation. While specific data for this exact molecule is limited in publicly available literature, this document will leverage data from structurally similar quinoline-3-carboxylic acid esters to provide a comprehensive and actionable resource for researchers.

Potential Therapeutic Applications

Based on the established biological activities of the quinoline-3-carboxylic acid scaffold, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: Numerous quinoline derivatives have demonstrated potent anticancer activity.[3][4][5] The quinoline-3-carboxylic acid moiety, in particular, has been associated with antiproliferative effects.[6] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key enzymes like topoisomerases or protein kinases, or through intercalation with DNA.[5]

  • Inflammation: Quinoline derivatives have shown significant anti-inflammatory properties.[7][8][9] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate pro-inflammatory signaling pathways.

This guide will provide protocols to explore these potential applications.

Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

The synthesis of quinoline-3-carboxylic acid esters can be achieved through several established methods. A common and effective approach is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a general guideline and may require optimization for the specific synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Materials:

  • 3,5-Dimethylaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or another high-boiling solvent)

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating equipment

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination (Optional, for further modification) cluster_step4 Step 4: Methylation (Hypothetical for target synthesis) Aniline 3,5-Dimethylaniline Condensation Heat (e.g., 100-130°C) Remove Ethanol Aniline->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Intermediate1 Diethyl [(3,5-dimethylanilino)methylene]malonate Condensation->Intermediate1 Cyclization Heat in high-boiling solvent (e.g., Diphenyl ether, ~250°C) Intermediate1->Cyclization Intermediate2 4-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid ethyl ester Cyclization->Intermediate2 Chlorination POCl3 Intermediate2->Chlorination Intermediate3 4-Chloro-5,7-dimethylquinoline-3-carboxylic acid ethyl ester Chlorination->Intermediate3 Methylation Methylating agent Intermediate3->Methylation FinalProduct 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Methylation->FinalProduct

Caption: General synthetic workflow for quinoline-3-carboxylic acid esters.

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3,5-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C. Ethanol will be formed as a byproduct and should be removed by distillation. Monitor the reaction by TLC until the starting materials are consumed.

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C. The cyclization reaction will occur, leading to the formation of the quinolone ring. Monitor the reaction by TLC.

  • Purification: After the reaction is complete, allow the mixture to cool. The product will often precipitate. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note on the 2-methyl group: The standard Gould-Jacobs reaction yields a 4-hydroxyquinoline. To obtain the target compound with a methyl group at the 2-position, a different synthetic strategy, such as the Combes quinoline synthesis or a variation of the Doebner-von Miller reaction, might be necessary. These methods typically involve the reaction of an aniline with a β-diketone or an α,β-unsaturated carbonyl compound, respectively.

In Vitro Evaluation of Biological Activity

The following protocols describe standard in vitro assays to assess the potential anticancer and anti-inflammatory activities of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Anticancer Activity: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, HeLa for cervical cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of the test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

CompoundCell LineIC50 (µM)
2,5,7-Trimethylquinoline-3-carboxylic acid ethyl esterMCF-7To be determined
"K562To be determined
"HeLaTo be determined
Positive Control (e.g., Doxorubicin)MCF-7Reference value
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (dissolved in DMSO)

  • Griess reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-only control. Determine the IC50 value.

Conclusion and Future Directions

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of this compound. Further studies should focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy and safety in preclinical animal models. The versatility of the quinoline core suggests that with further investigation, this compound could be a valuable lead in drug discovery programs.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

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  • Ali, M. M., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 31-43. [Link]

  • Al-As'ad, R. M., et al. (2007). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 62(5), 701-706. [Link]

  • Sestanj, K., et al. (1984). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 27(3), 254-259. [Link]

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Application Notes and Protocols for Antimicrobial Assays of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Quinolone Derivatives

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1][2] The first generation of quinolones, such as nalidixic acid discovered in 1962, exhibited a narrow spectrum of activity.[1][3] Subsequent generations, particularly the fluoroquinolones, have significantly expanded this spectrum to include both Gram-positive and Gram-negative bacteria.[4] However, the rise of antibiotic resistance poses a significant threat to the clinical utility of this important drug class.[1][5] This necessitates the continued development of novel quinoline derivatives to combat resistant pathogens.

These application notes provide a comprehensive guide to the essential in vitro antimicrobial assays required to characterize novel quinoline derivatives. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[6][7]

Foundational Assays for Antimicrobial Characterization

The initial assessment of a novel quinoline derivative's antimicrobial properties relies on a set of foundational assays designed to determine its inhibitory and cidal activity against a panel of relevant microorganisms.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro.[9][10]

Scientific Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of bacterial growth is assessed, typically by visual inspection for turbidity or by measuring optical density.[11]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate.[9][12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium within the 96-well plate to achieve the desired concentration range.[9][13]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.[12]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[9][12]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9][14]

Data Presentation:

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Quinoline Derivative Compound->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read Read Results (Visual/OD) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for the Broth Microdilution Assay.

Minimum Bactericidal Concentration (MBC) Assay

To determine whether a novel quinoline derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay is performed. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][15]

Scientific Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The number of surviving bacteria is then quantified after incubation.

Experimental Protocol:

  • Perform MIC Assay: Conduct the broth microdilution assay as described above.

  • Subculturing: From each well that shows no visible growth in the MIC assay, pipette a small volume (e.g., 10 µL) and spread it onto an appropriate antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.[16]

Interpreting MIC and MBC Results:

  • Bactericidal: If the MBC is no more than four times the MIC.

  • Bacteriostatic: If the MBC is greater than four times the MIC.[10]

Advanced Assays for In-Depth Characterization

For promising lead compounds, further assays are necessary to understand their dynamic interaction with bacteria and their spectrum of activity.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic picture of the antimicrobial agent's activity over time.[16] This assay is crucial for understanding the rate and extent of bacterial killing and can reveal concentration-dependent effects.[17]

Scientific Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC). At specific time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.[18]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial culture adjusted to a 0.5 McFarland standard and then dilute to a final concentration of approximately 1 x 10⁶ CFU/mL in broth.[19]

  • Exposure: Add the novel quinoline derivative at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC to separate tubes containing the bacterial suspension. Include a growth control (no compound).[19]

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[19]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto antibiotic-free agar. After incubation, count the colonies to determine the CFU/mL at each time point.[20]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Hypothetical Time-Kill Assay Data:

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
06.06.06.06.06.0
26.56.25.54.84.0
47.26.85.04.13.2
68.07.54.53.5<3.0
88.58.04.0<3.0<3.0
249.08.5<3.0<3.0<3.0

Time-Kill Assay Workflow

TimeKill cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Tubes Prepare Tubes with Varying Compound Conc. Inoculum->Tubes Sample Sample at Time Intervals (0, 2, 4, 6, 8, 24h) Tubes->Sample Plate Serial Dilute and Plate Sample->Plate Incubate Incubate Plates Plate->Incubate Count Count Colonies (CFU/mL) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[21][22] It is particularly useful for screening a large number of compounds or bacterial strains.

Scientific Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.[23][24]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.[22]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel quinoline derivative to the surface of the agar. Gently press the disks to ensure complete contact.[24]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[23]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[23]

Troubleshooting Common Issues in Antimicrobial Assays

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent MIC values - Inoculum density variation- Pipetting errors- Compound precipitation- Standardize inoculum preparation using a McFarland standard.- Calibrate pipettes regularly.- Ensure the compound is fully dissolved in the chosen solvent and does not precipitate in the test medium.[25]
No zone of inhibition in disk diffusion - Compound has no activity- Poor diffusion of the compound in agar- Insufficient compound concentration on the disk- Confirm activity with a broth-based method (MIC).- Consider the physicochemical properties of the compound (e.g., solubility, molecular weight).- Test a higher concentration of the compound on the disk.
"Skipped" wells in MIC assay (growth in higher concentration wells) - Contamination- Compound precipitation at higher concentrations- Ensure aseptic technique.- Visually inspect for compound precipitation in the stock solution and in the wells.
Growth in negative control wells - Contamination of broth or plates- Use pre-tested, sterile media and plates.- Maintain strict aseptic technique.

Conclusion

The systematic application of these standardized antimicrobial assays is fundamental to the preclinical evaluation of novel quinoline derivatives. By accurately determining the MIC, MBC, and time-kill kinetics, researchers can effectively characterize the potency and spectrum of activity of new compounds, providing the critical data necessary to advance the most promising candidates in the drug development pipeline. Adherence to established protocols and a thorough understanding of the underlying scientific principles are paramount for generating reliable and reproducible results in the urgent quest for new antimicrobials.

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  • ResearchGate. (2023). What are some factors that could affect antimicrobial susceptibility testing?. [Link]

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Troubleshooting & Optimization

improving the yield of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of quinolone scaffolds, specifically focusing on the challenges encountered during the preparation of multi-substituted quinoline-3-carboxylic acid esters.

We will focus on the most robust and common pathway for this class of molecules: the Gould-Jacobs reaction . While the topic specifies "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester," the standard Gould-Jacobs synthesis using 3,5-dimethylaniline yields Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . This guide will thoroughly cover this primary synthesis and address the introduction of the 2-methyl group and the removal of the 4-oxo group in a dedicated FAQ section.

Reaction Overview: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline (which exists as the 4-oxo tautomer) framework.[1] The synthesis proceeds in two primary stages:

  • Condensation: A nucleophilic substitution reaction between an aniline (in this case, 3,5-dimethylaniline) and diethyl ethoxymethylenemalonate (DEEM). This step forms a stable intermediate, diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate, with the elimination of ethanol.

  • Thermal Cyclization: An intramolecular 6-electron cyclization of the intermediate at high temperatures (typically >250 °C), followed by elimination of a second ethanol molecule, to form the quinolone ring system.[2]

The overall reaction is as follows:

Scheme 1: Gould-Jacobs synthesis of Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Gould_Jacobs_Reaction Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline 3,5-Dimethylaniline Intermediate Diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate Aniline->Intermediate + DEEM (Condensation) ~130°C, -EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Product Ethyl 5,7-dimethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization >250°C, -EtOH Tautomer (4-Hydroxy Tautomer) Product->Tautomer Tautomerization

Caption: Overall workflow of the Gould-Jacobs reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Part 1: The Condensation Step

Question: My initial condensation reaction is slow or incomplete, with significant amounts of unreacted 3,5-dimethylaniline remaining. What's going wrong?

Answer: An incomplete condensation is a common issue that can almost always be traced back to one of three factors:

  • Purity of Reagents: Both the aniline and DEEM must be pure. 3,5-dimethylaniline can oxidize and darken on storage; using freshly distilled or purified aniline is recommended. DEEM can hydrolyze over time, so ensure you are using a high-quality reagent.

  • Reaction Temperature: While the reaction can proceed at room temperature, heating is often required to drive it to completion. A temperature range of 100-130 °C is typically effective.[2] This temperature is high enough to promote the reaction without causing significant side reactions.

  • Removal of Ethanol Byproduct: The condensation is a reversible equilibrium reaction that produces ethanol. To push the equilibrium towards the product, the ethanol that forms should be removed. This can be achieved by performing the reaction open to the atmosphere (in a fume hood) or by applying a gentle vacuum after an initial heating period to distill off the ethanol.[2]

Part 2: The Thermal Cyclization Step

Question: My cyclization step results in a very low yield and a significant amount of black, tarry decomposition. How can I improve this critical step?

Answer: The thermal cyclization is the most challenging step of the Gould-Jacobs synthesis and requires careful control over temperature and time. Low yields and decomposition are classic symptoms of suboptimal conditions.

  • Causality of High Temperature: This step is a pericyclic reaction (specifically, a 6-electron electrocyclization) which has a high activation energy barrier. Temperatures exceeding 250 °C are necessary to provide sufficient thermal energy for the reaction to proceed at a reasonable rate.[3]

  • Temperature Control is Critical:

    • Too Low: Below 240-250 °C, the reaction is often impractically slow.

    • Too High: Excessive temperatures or prolonged heating can cause the intermediate and the final product to decompose, leading to the formation of intractable tar and reducing your isolated yield.[4]

  • Solutions:

    • Use a High-Boiling Inert Solvent: The key is to maintain a stable, uniform high temperature. This is best achieved using a high-boiling solvent as a heat transfer medium. Common choices include Dowtherm A or diphenyl ether (boiling point ~255-259 °C).[5] This allows the reaction to be refluxed at the optimal temperature.

    • Modern Microwave-Assisted Synthesis: Microwave synthesis is an excellent alternative to conventional heating.[4] It allows for rapid, uniform heating to precise temperatures, significantly reducing reaction times from hours to minutes and often improving yields by minimizing decomposition.[2]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Dowtherm A or Diphenyl EtherOften solvent-free or minimal high-boiling solvent
Temperature ~250-260 °C250-300 °C (Precise Control)
Time 1-4 hours5-30 minutes
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Established, simple equipmentSpeed, efficiency, often higher purity

Table 1. Comparison of conventional and microwave-assisted cyclization conditions.

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Temp Is Temperature > 250°C? Start->Check_Temp Check_Method Using Conventional or Microwave Heating? Check_Temp->Check_Method Yes Sol_Temp Action: Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). Check_Temp->Sol_Temp No Check_Time Is reaction time optimized? Sol_Time_Long Action: Increase reaction time. Monitor via TLC. Check_Time->Sol_Time_Long Conventional Conventional Heating Check_Method->Conventional Microwave Microwave Synthesis Check_Method->Microwave Decomposition Observe Tar/Decomposition? Decomposition->Check_Time No Sol_Time_Short Action: Decrease reaction time. Monitor via TLC. Decomposition->Sol_Time_Short Yes Conventional->Decomposition Sol_Method Consider switching to Microwave Synthesis for better control and yield. Conventional->Sol_Method Microwave->Decomposition Sol_MW_Opt Action: Optimize MW parameters. Start at 250°C for 10 min. Adjust T & t as needed. Microwave->Sol_MW_Opt

Caption: Troubleshooting workflow for low cyclization yield.

Part 3: Product Purification

Question: My crude product is an off-white or brown solid and is difficult to purify. What is the recommended purification protocol?

Answer: The crude product from the high-temperature cyclization often contains baseline impurities and colored byproducts.

  • Primary Purification Method: The most effective method is recrystallization . The product, Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, generally has good crystallinity but limited solubility in common cold solvents.

    • Recommended Solvents: Experiment with solvents like ethanol, glacial acetic acid, or dimethylformamide (DMF). Heat the crude product in a minimal amount of the hot solvent until it fully dissolves. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Washing: After filtering the recrystallized product, wash the crystals with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove any soluble impurities adhering to the surface.

  • Decolorization: If the product remains colored after recrystallization, you can perform the recrystallization again, adding a small amount of activated charcoal to the hot solution before filtering it (while hot) to remove the charcoal and colored impurities.

Frequently Asked Questions (FAQs)

Q1: Is the final product supposed to be a 4-oxo-1,4-dihydroquinoline? I was expecting a fully aromatic quinoline.

A1: Yes, the direct product of the Gould-Jacobs reaction is a 4-hydroxyquinoline, which exists almost exclusively in its more stable keto-enol tautomeric form, the 4-oxo-1,4-dihydroquinoline.[1][3] This is the expected and correct structure from this synthesis. Converting this to a fully aromatic quinoline requires a separate chemical reduction step to remove the C4-oxygen, which is a non-trivial transformation.

Q2: The topic mentions a "2,5,7-trimethyl" product. How do I introduce the methyl group at the C2 position?

A2: This is an excellent question that highlights the specificity of different named reactions for quinoline synthesis. The Gould-Jacobs reaction, using DEEM, does not introduce a substituent at the C2 position. To synthesize a 2-methylquinoline derivative, a different strategy is required, most commonly the Friedländer Synthesis .[6][7] This would involve reacting 2-amino-4,6-dimethylacetophenone with a compound containing an active α-methylene group, such as diethyl malonate, under acid or base catalysis. This alternative route is a completely different experimental design from the Gould-Jacobs reaction.

Q3: What are the main advantages of using microwave synthesis for the cyclization step?

A3: The primary advantages are speed, efficiency, and control.[2][4] Microwave heating is extremely rapid and uniform, which minimizes the time the product spends at high temperatures, thereby reducing the chance of thermal decomposition.[4] This often leads to cleaner reactions and higher isolated yields in a fraction of the time required for conventional heating.

Q4: Can this 4-oxo product be converted to the "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester"?

A4: This would be a challenging, multi-step process. First, you would need to synthesize the 2-methyl-5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via a method like the Friedländer synthesis mentioned in Q2. Then, to remove the 4-oxo group, you would typically need to:

  • Convert the C4-oxo group to a better leaving group, for example, by reacting it with POCl₃ to form a 4-chloroquinoline derivative.

  • Perform a reductive dehalogenation of the 4-chloro group, for instance, through catalytic hydrogenation (e.g., H₂, Pd/C). Each of these steps would require optimization and would result in a lower overall yield.

Detailed Experimental Protocols

Protocol 1: Classical Thermal Synthesis

Step A: Condensation

  • In a 100 mL round-bottom flask, combine 3,5-dimethylaniline (10.0 g, 82.5 mmol) and diethyl ethoxymethylenemalonate (DEEM) (18.7 g, 86.5 mmol, 1.05 eq).

  • Heat the mixture with stirring in an oil bath at 120-130 °C for 1.5 hours. Ethanol will be seen distilling from the mixture.

  • After 1.5 hours, allow the mixture to cool slightly. The resulting viscous oil is the intermediate, diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate, and can be used in the next step without further purification.

Step B: Thermal Cyclization

  • To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 100 mL of diphenyl ether (or Dowtherm A). Heat the solvent to 250 °C.

  • Slowly add the crude intermediate from Step A to the hot solvent dropwise over 30 minutes with vigorous stirring.

  • Maintain the temperature at 250-255 °C and continue stirring for 1 hour. The product will begin to precipitate as a solid.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Filter the solid product and wash it thoroughly with hexane or toluene to remove the high-boiling solvent.

  • Purify the crude solid by recrystallization from hot ethanol or glacial acetic acid to yield Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis

Step A: Condensation

  • Combine 3,5-dimethylaniline (1.21 g, 10.0 mmol) and DEEM (2.27 g, 10.5 mmol, 1.05 eq) in a 20 mL microwave reaction vial equipped with a magnetic stir bar.

  • Seal the vial and heat it in a microwave reactor to 130 °C for 15 minutes.

Step B: Thermal Cyclization

  • After the condensation is complete, increase the target temperature in the microwave reactor to 250 °C and hold for 20 minutes. Monitor the internal pressure of the vial.

  • Cool the vial to room temperature. The product should precipitate as a solid.

  • Add 10 mL of cold ethanol to the vial, break up the solid, and isolate the product by filtration.

  • Wash the filtered solid with a small amount of cold ethanol and dry under vacuum.

  • If necessary, recrystallize the product from hot ethanol. A study by Biotage found that for a similar aniline, optimizing at 300 °C for 5 minutes gave the highest yield.[4]

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]

  • ResearchGate. Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram. [Link]

  • ACS Publications. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters. [Link]

  • ResearchGate. Direct Dearomatization of Quinoline/Isoquinoline Ammonium Halides to Construct N‐Substituted Tetrahydroquinolines and Tetrahydroisoquinolines | Request PDF. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram. [Link]

  • Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

  • Springer. Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • ResearchGate. Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[1]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • PubMed. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. [Link]

  • The Hebrew University of Jerusalem. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: A simple synthesis with a unique mechanism. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Figshare. Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism. [Link]

  • Organic-Chemistry.org. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • ResearchGate. (PDF) Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

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Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome, fellow researchers and pioneers in drug development. The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, providing the scaffold for a myriad of therapeutic agents. However, the path to these valuable molecules is often fraught with challenges, from intractable tars to stubborn regioisomers. This guide is born from countless hours at the bench, troubleshooting the very issues you are likely encountering. It is designed not as a rigid set of instructions, but as a conversation with an experienced colleague. Here, we will delve into the "why" behind the "how," empowering you to not only solve immediate synthetic hurdles but to also build a deeper, more intuitive understanding of these powerful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing and common issues encountered during the synthesis of polysubstituted quinolines. Each question is a real-world problem you might face, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Part 1: The "Tar Pit" Problem in Skraup and Doebner-von Miller Syntheses

Question 1: My Skraup/Doebner-von Miller reaction has turned into a thick, black, unworkable tar. My yields are abysmal, and isolation is a nightmare. What is causing this, and how can I prevent it?

Answer: This is arguably the most common frustration with these classic quinoline syntheses. The culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed from glycerol in the Skraup synthesis).[1][2] Under the harsh acidic and often high-temperature conditions, these reactive carbonyl compounds readily undergo self-condensation and polymerization, leading to the formation of high-molecular-weight, tarry substances.

Causality and Mitigation Strategies:

  • The Exothermic Nature of the Reaction: The Skraup synthesis, in particular, is notoriously exothermic.[1][3] This rapid increase in temperature accelerates the rate of polymerization.

    • Solution: Employ a moderator. Ferrous sulfate (FeSO₄) is a classic and effective choice. It is believed to act as an oxygen carrier, smoothing out the exothermic process over a longer period.[1][3] Boric acid can also be used.[1]

  • Concentration of the Carbonyl Compound: A high local concentration of the α,β-unsaturated carbonyl in the hot acidic medium is a recipe for polymerization.

    • Solution 1: Slow Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl (or its precursor, like glycerol) slowly to the heated acidic solution of the aniline. This maintains a low steady-state concentration of the reactive species.

    • Solution 2: Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can dramatically reduce polymerization and improve yields in the Doebner-von Miller reaction.[4]

Workflow for Mitigating Tar Formation in Skraup Synthesis

Caption: Workflow to minimize tar in Skraup synthesis.

Part 2: The Regioisomer Challenge in Friedländer and Combes Syntheses

Question 2: I am synthesizing a polysubstituted quinoline using an unsymmetrical ketone in a Friedländer reaction (or an unsymmetrical β-diketone in a Combes synthesis), and I'm getting a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common hurdle when using unsymmetrical starting materials in these condensation reactions. The initial nucleophilic attack can occur from two different positions, leading to two distinct products. The ratio of these isomers is governed by a delicate interplay of steric and electronic factors.[5]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound will favor the formation of the less sterically hindered product.[5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization. For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using a trifluoromethyl-β-diketone.[5]

  • Reaction Conditions: The choice of catalyst (acid or base) and solvent can significantly impact the reaction pathway and, consequently, the regiochemical outcome.

Strategies for Controlling Regioselectivity:

StrategyDescriptionApplication Example
Substrate Modification Introduce a bulky group to sterically block one of the reactive sites.In a Friedländer synthesis, using a ketone with a bulky tert-butyl group adjacent to one α-methylene will favor condensation at the other, less hindered α-methylene.
Catalyst Selection The choice of acid or base catalyst can influence which pathway is favored.In the Combes synthesis, using polyphosphoric acid (PPA) can sometimes yield a different regioisomeric ratio compared to sulfuric acid.[5]
Directing Groups Introducing a temporary directing group can force the reaction to proceed at a specific position.A phosphoryl group on the α-carbon of the ketone has been used to direct cyclization in the Friedländer synthesis.

Decision Tree for Addressing Regioisomer Formation

Regioisomer_Troubleshooting start Mixture of Regioisomers Observed steric Can steric bulk of substituents be easily modified? start->steric electronic Can electronic nature of aniline substituents be altered? steric->electronic No modify_ketone Increase steric bulk on one side of the ketone steric->modify_ketone Yes conditions Systematically vary reaction conditions (catalyst, solvent, temp.) electronic->conditions No change_aniline_subst Switch to aniline with different electron-donating/withdrawing group electronic->change_aniline_subst Yes success Improved Regioselectivity conditions->success failure Regioisomers still problematic conditions->failure modify_ketone->success modify_aniline Introduce bulky group on the aniline modify_aniline->success change_aniline_subst->success

Caption: Troubleshooting regioisomer formation.

Part 3: Unforeseen Side Products and Purification Strategies

Question 3: My reaction has produced an unexpected side product. How do I identify it and what are the best strategies for purifying my desired quinoline?

Answer: The appearance of unexpected side products can be perplexing. Their formation often depends on the specific substrates and reaction conditions. Identification is key to understanding the underlying side reaction and developing a targeted purification strategy.

Common Unexpected Side Products and Their Origins:

  • Reduced Quinolines (Dihydro- and Tetrahydroquinolines): In the Skraup and Doebner-von Miller syntheses, the final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is weak, insufficient, or consumed by side reactions, you may isolate these reduced byproducts.[2]

  • Aldol Condensation Products: In the Friedländer synthesis, particularly under basic conditions, the ketone starting material can undergo self-condensation, leading to α,β-unsaturated ketone byproducts.[6]

  • Products from Rearrangements: Under strongly acidic conditions, rearrangements can occur, leading to unexpected substitution patterns.

Identification and Purification Protocols:

1. Identification:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMQC): This is the most powerful tool for structure elucidation of unknown byproducts.[7]

  • Mass Spectrometry (GC-MS, LC-MS): Provides the molecular weight of the side product, offering crucial clues to its identity.[2][8]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the side product.

2. Purification Protocols:

  • For Tarry Byproducts (from Skraup/Doebner-von Miller):

    • Protocol: Steam Distillation

      • After the reaction is complete and cooled, cautiously dilute the mixture with water.

      • Make the solution strongly basic with a concentrated NaOH solution to liberate the free quinoline base.[3]

      • Set up a steam distillation apparatus. Pass steam through the mixture. The quinoline and other volatile components will co-distill with the water.[3]

      • Collect the distillate until it is no longer milky. The non-volatile tar will remain in the distillation flask.

      • Separate the organic layer from the distillate and dry it over an anhydrous salt (e.g., Na₂SO₄).

      • Further purify the crude quinoline by vacuum distillation.[1][3]

  • For Regioisomers:

    • Protocol: Fractional Crystallization

      • If the regioisomers are solid, dissolve the mixture in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly. The less soluble isomer will crystallize out first.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Repeat the process with the mother liquor to obtain more of the more soluble isomer. Multiple recrystallizations may be necessary to achieve high purity. Note: This method is often empirical and requires screening of different solvents.

    • Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

      • Develop an analytical HPLC method that shows baseline separation of the regioisomers.[4][9]

      • Scale up the method to a preparative column with the same stationary phase.[4]

      • Inject the mixture and collect the fractions corresponding to each isomer.

      • Combine the fractions for each isomer and remove the solvent.

  • For Aldol Byproducts:

    • Protocol: Column Chromatography

      • Aldol byproducts are often more polar than the desired quinoline.

      • Use a silica gel column and a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) to separate the less polar quinoline from the more polar aldol products.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 8, p.78 (1928). [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. do C.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109 (6), 2652–2671. [Link]

  • Aukrust, I. R.; Hansen, T. V. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. J. Chem. Educ.2007 , 84 (7), 1184. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • MDPI. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Polymers. [Link]

  • ResearchGate. (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]

  • National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. [Link]

  • Google Patents.
  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. 23.4: Using Aldol Reactions in Synthesis. [Link]

  • Google Patents.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. [Link]

  • Google Patents.
  • Google Patents. Separation of regioisomers of metal phthalocyanines.
  • Google Patents. Purification method of 8-hydroxyquinoline crude product.
  • Sulzer. Fractional Crystallization. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • WordPress.com. Skraup’s Synthesis. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Org Lett. [Link]

  • Chemistry of Heterocyclic Compounds. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals. [Link]

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troubleshooting the purification of "ethyl 2,5,7-trimethylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of ethyl 2,5,7-trimethylquinoline-3-carboxylate (CAS: 948291-02-9). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges encountered during the isolation and purification of this heterocyclic compound. Our guidance is rooted in fundamental chemical principles and validated laboratory practices to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of ethyl 2,5,7-trimethylquinoline-3-carboxylate?

Understanding the fundamental properties of your target compound is the first step in designing a successful purification strategy.

PropertyValueSource
CAS Number 948291-02-9[1][2]
Molecular Formula C₁₅H₁₇NO₂[2]
Molecular Weight 243.30 g/mol [1][2]
Boiling Point ~345.5°C at 760 mmHg[1]
Density ~1.105 g/cm³[1]
Appearance Typically a pale yellow to white solidGeneral Knowledge

Q2: What is the most common synthetic route, and what impurities should I anticipate?

This compound is frequently synthesized via the Gould-Jacobs reaction .[3][4] This process involves the condensation of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3]

Common Impurities to Expect:

  • Unreacted 3,5-dimethylaniline: A basic impurity that can be removed with an acidic wash during workup.

  • Diethyl ethoxymethylenemalonate (DEEM): Excess reagent, typically removed during workup and purification.

  • Acyclic Intermediate: Incomplete thermal cyclization can leave the intermediate, ethyl 2-((3,5-dimethylphenylamino)methylene)malonate. This is a common cause of low yields and purification difficulties.[5]

  • Tarry Byproducts: High reaction temperatures can lead to polymerization or decomposition, resulting in dark, tarry substances that complicate isolation.[6]

  • Hydrolyzed Product: The corresponding carboxylic acid can form if the ester is exposed to harsh acidic or basic conditions during workup or purification.[7]

Troubleshooting Guide: From Crude Reaction to Pure Compound

This guide addresses specific issues you may encounter during the purification workflow.

Workflow Overview: Purification Strategy

Purification Workflow cluster_problems Troubleshooting Paths cluster_solutions Purification Techniques start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃, brine wash) start->workup analysis Analyze Crude Product (TLC, ¹H NMR) workup->analysis oily Problem: Oily Product (Fails to solidify) analysis->oily Is it an oil? low_purity Problem: Solid with Impurities (Multiple spots on TLC) analysis->low_purity Is it an impure solid? trituration Solution: Trituration (Hexane or Ether) oily->trituration recrystallization Solution: Recrystallization (See Protocol 1) low_purity->recrystallization If crystalline chromatography Solution: Column Chromatography (See Protocol 2) low_purity->chromatography If complex mixture or streaking on TLC color Problem: Colored Product (Yellow/Brown tint) charcoal Solution: Activated Charcoal Treatment color->charcoal If color persists trituration->analysis Re-analyze recrystallization->color end_product Pure Crystalline Product (Verify by NMR, MP, etc.) recrystallization->end_product chromatography->color chromatography->end_product charcoal->recrystallization Final polish

Caption: A logical workflow for troubleshooting the purification of ethyl 2,5,7-trimethylquinoline-3-carboxylate.

Q3: My crude product is a dark, viscous oil instead of a solid. How can I isolate my compound?

Answer: An oily crude product often indicates the presence of residual high-boiling solvents (like diphenyl ether, if used in cyclization) or significant amounts of tarry impurities.

Recommended Actions:

  • Trituration: This is the first and most effective step. Stir or sonicate the crude oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents are excellent for this.

    • Primary Choice: Hexanes or Heptane.

    • Alternative: Diethyl ether.

    • Procedure: Add the solvent to the oil, stir/sonicate for 15-30 minutes. The desired product should precipitate as a solid. Decant the solvent (which now contains dissolved impurities) and repeat if necessary. Filter the resulting solid.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound impurities.

Q4: My compound streaks badly on a silica gel TLC plate, and column chromatography gives poor separation. What is causing this and how can I fix it?

Answer: This is a classic problem for nitrogen-containing heterocyles like quinolines. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This strong, non-specific binding leads to significant tailing (streaking) and poor resolution.

Solutions:

  • Use a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine to your eluent system.[8]

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your chosen eluent (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The triethylamine preferentially binds to the acidic silanol groups, preventing your quinoline product from sticking to the stationary phase. This results in sharper bands and vastly improved separation.

  • Switch to an Alternative Stationary Phase: If streaking persists, use a less acidic stationary phase.

    • Neutral Alumina: This is an excellent alternative to silica gel for basic compounds.[8] You will likely need to re-optimize your eluent system, often requiring more polar solvents than with silica.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be effective.[8]

Silica Gel Interaction cluster_0 Without Basic Modifier cluster_1 With Triethylamine (NEt₃) Modifier silica1 Silica Surface (Si-OH) quinoline1 Quinoline (Basic N) quinoline1->silica1 Strong Acid-Base Interaction (Causes Streaking) silica2 Silica Surface (Si-OH) tea NEt₃ tea->silica2 NEt₃ neutralizes acidic sites quinoline2 Quinoline (Basic N) quinoline2->silica2 Weak interaction (Clean Elution)

Caption: Interaction of quinoline with silica gel, with and without a basic modifier like triethylamine.

Q5: I'm attempting to recrystallize my product, but it either "oils out" or fails to precipitate upon cooling. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

Recrystallization Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For quinoline derivatives, moderately polar solvents are often effective.[9][10]

Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol HighLow to ModerateExcellent choice. If solubility is too high when cold, add water dropwise to the hot solution until cloudy, then clarify with a drop of ethanol before cooling.
Ethyl Acetate HighLowGood for removing non-polar impurities. Often used in combination with hexanes.[10]
Isopropanol ModerateLowA good alternative to ethanol.
Toluene ModerateLowUseful for larger scales, but ensure it is fully removed.
Ethyl Acetate / Hexane High (in pure EtOAc)Low (in mixture)Dissolve in minimal hot ethyl acetate, then slowly add hexanes until the solution becomes turbid. Cool slowly.

Protocol to Avoid Oiling Out:

  • Use a Co-solvent System: Dissolve the crude solid in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate).

  • Induce Crystallization: Slowly add a "poor" solvent (like water or hexanes) to the hot solution until persistent cloudiness is observed.

  • Clarify and Cool: Add a few drops of the "good" solvent back until the solution is clear again.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath. Slow cooling encourages the formation of well-defined crystals rather than oil.

  • Scratch and Seed: If crystals don't form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal from a previous batch.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the process can be accelerated by placing the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a TLC eluent system that gives your product an Rf value of ~0.25-0.35. A good starting point is 10-20% Ethyl Acetate in Hexane. Add 1% triethylamine (NEt₃) to the TLC jar and re-run to confirm that streaking is eliminated.

  • Column Packing (Slurry Method):

    • Prepare the full eluent mixture, including 1% NEt₃.

    • In a beaker, create a slurry of silica gel in your prepared eluent.

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Loading is Preferred):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution: Run the column using your NEt₃-modified eluent, collecting fractions.

  • Fraction Analysis: Monitor the column effluent by TLC to identify the fractions containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.

References

[1] Letopharm Limited. ethyl 2,5,7-trimethylquinoline-3-carboxylate| CAS:#948291-02-9. [9] BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. [11] National Center for Biotechnology Information. PubChem Compound Summary for CID 282842, Ethyl quinoline-3-carboxylate. [12] Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. Organic & Biomolecular Chemistry. [8] BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. [10] Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [13] Google Patents. US2474823A - Quinoline compounds and process of making same. [14] S Ravichandran, et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture 6.5. [15] BenchChem. Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. [16] Google Patents. CN103664892B - The crystallization of quinoline. [5] Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [17] ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. [7] Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. [6] BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions. [3] Wikipedia. Gould–Jacobs reaction. [2] Aladdin Scientific. 2, 5, 7-Trimethylquinoline-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. [4] Wikiwand. Gould–Jacobs reaction.

Sources

optimization of reaction conditions for the Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of the Friedländer Quinoline Synthesis

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth solutions to common challenges encountered during this cornerstone reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot existing issues but also proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Friedländer synthesis?

The Friedländer synthesis is a classic and versatile chemical reaction for the formation of quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (which is another ketone or aldehyde). This reaction is typically catalyzed by either an acid or a base, or can sometimes be induced by heat alone, leading to a cyclodehydration that forms the quinoline ring system.[1][2] This method is widely employed due to its straightforward nature and the accessibility of starting materials for creating polysubstituted quinolines, which are prevalent motifs in many biologically active compounds.[3]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields are a common hurdle in the Friedländer synthesis and can often be attributed to several key factors:

  • Harsh Reaction Conditions: Traditional protocols often call for high temperatures and the use of strong acids or bases. These conditions can unfortunately lead to the degradation of sensitive starting materials or the desired product, as well as promote unwanted side reactions.[3][4]

  • Suboptimal Catalyst Selection: The choice of catalyst is pivotal. An inappropriate catalyst may result in poor conversion rates or favor the formation of side products over the desired quinoline.[3]

  • Inadequate Solvent: The reaction medium significantly influences reaction efficiency. The solubility of reactants and the stability of intermediates are highly dependent on the solvent chosen.[3]

  • Incorrect Temperature: This reaction can be highly sensitive to temperature. A temperature that is too low may lead to a sluggish or incomplete reaction, while excessive heat can increase the rate of side reactions and decomposition.[3]

  • Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a significant competing pathway, particularly under basic conditions, which can drastically reduce the yield of the quinoline product.[3][4]

Q3: Acid or base catalysis: How do I choose the appropriate catalytic system?

The decision between acid and base catalysis is critical and depends on the specific substrates being used.

  • Base Catalysis (e.g., NaOH, KOH, KOtBu): This is the classic approach, first reported by Paul Friedländer.[1][5] It is generally effective for simple, robust substrates. However, it is prone to promoting the self-condensation of the methylene-containing ketone, which can significantly lower the yield.[4]

  • Acid Catalysis (e.g., H₂SO₄, p-TsOH, Lewis acids): Acid catalysts can circumvent the issue of ketone self-condensation. They are often employed for more complex or sensitive substrates. A wide variety of both Brønsted and Lewis acids have been successfully used.[4][6] Modern approaches often favor solid-supported or recyclable acid catalysts to improve the environmental footprint and simplify purification.[5]

Troubleshooting and Optimization Guide

This section provides a systematic approach to addressing common experimental challenges.

Issue 1: Low or No Product Formation

A lack of desired product is a frustrating but solvable issue. The following flowchart outlines a logical troubleshooting sequence.

G start Low/No Product check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_reactants->start Impure/Incorrect Stoichiometry check_catalyst Assess Catalyst Activity check_reactants->check_catalyst Reactants OK check_catalyst->start Inactive/Degraded Catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst Active optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent No Improvement success Successful Reaction optimize_temp->success Improvement Seen consider_catalyst Consider Alternative Catalyst optimize_solvent->consider_catalyst No Improvement optimize_solvent->success Improvement Seen consider_catalyst->success

Caption: Troubleshooting workflow for low product yield.

Detailed Breakdown:

  • Verify Reactant Integrity:

    • Purity: Ensure the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are pure. Impurities can inhibit the reaction or lead to side products.

    • Stoichiometry: While a 1:1 ratio is common, a slight excess (e.g., 1.2 equivalents) of the methylene component can sometimes improve yields, especially if it is volatile or prone to self-condensation.

  • Assess Catalyst Activity:

    • Freshness: Catalysts, especially strong bases like KOtBu, can degrade upon exposure to air and moisture. Use a fresh batch or a newly opened bottle.

    • Loading: For catalytic reactions, ensure the correct loading is used. If the reaction is sluggish, consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3]

  • Optimize Reaction Temperature:

    • Incremental Increases: If the reaction is slow, increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS.[3]

    • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be highly effective. It can dramatically reduce reaction times from hours or days to minutes.[7] For instance, a reaction that proceeds in very poor yield over several days with conventional heating can be achieved in 5 minutes in excellent yield at 160°C in a microwave reactor.[7]

  • Optimize Solvent System:

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of failed reactions.[3]

    • Solvent Type: Traditional solvents include ethanol, methanol, and DMF.[5] However, greener alternatives like water have proven highly effective, especially for catalyst-free systems or with water-tolerant catalysts.[3][8] In some cases, solvent-free conditions, particularly with ionic liquids, can provide excellent results.[9]

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on a TLC plate indicates the formation of side products.

G start Multiple Products Observed identify_side_products Identify Major Side Product(s) start->identify_side_products aldol_product Aldol Self-Condensation? identify_side_products->aldol_product regioisomers Regioisomers Formed? identify_side_products->regioisomers aldol_product->regioisomers No change_catalyst Switch from Base to Acid Catalyst or use Imine Analogue aldol_product->change_catalyst Yes modify_ketone Modify Ketone (e.g., Phosphoryl Group) or use Amine Catalyst regioisomers->modify_ketone Yes optimize_conditions Re-optimize Temperature and Time regioisomers->optimize_conditions No change_catalyst->optimize_conditions modify_ketone->optimize_conditions success Clean Reaction optimize_conditions->success

Caption: Decision tree for managing side product formation.

Common Side Reactions and Solutions:

  • Aldol Self-Condensation: This is the most common side reaction when using base catalysis.[4]

    • Solution 1: Switch to Acid Catalysis: Use catalysts like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which do not promote aldol condensation.[4]

    • Solution 2: Use an Imine Analogue: To circumvent aldol condensation under alkaline conditions, the imine analogue of the o-aniline can be used in place of the o-aniline itself.[4]

  • Regioselectivity Issues with Asymmetric Ketones: When an asymmetric ketone is used, two different regioisomers of the quinoline product can be formed.[4]

    • Solution 1: Introduce a Directing Group: Placing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to that position.[4]

    • Solution 2: Use a Specific Catalyst: Certain amine catalysts or ionic liquids have been shown to effectively control the regioselectivity of the reaction.[4]

Data-Driven Optimization

The choice of catalyst and reaction conditions can have a profound impact on reaction outcomes. The following tables summarize data from various studies to guide your optimization efforts.

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NaOHEthanolReflux12 hVariable, often <70%[1][5]
p-TsOHTolueneReflux8 h85-95%[4]
Iodine (10 mol%)None (Solvent-free)801.5 h~94%[6]
Neodymium(III) NitrateEthanolReflux1 h90-98%[6]
Choline Hydroxide (1 mol%)Water506 hUp to 99%[3]
[bmim]HSO₄ (Ionic Liquid)None (Solvent-free)70140 min78%[9]
Acetic Acid (Solvent & Catalyst)Acetic Acid160 (Microwave)5 min>95%[7]
None (Catalyst-free)Water703 hUp to 97%[8]

Table 2: Influence of Solvent and Temperature on Yield

ReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
2-Aminobenzaldehyde + AcetoneNoneWater703 h97%[8]
2-Aminobenzaldehyde + AcetoneNoneEthanol703 h82%[8]
2-Aminobenzophenone + CyclohexanoneAcetic AcidAcetic AcidRoom Temp.7 days85%[7]
2-Aminobenzophenone + CyclohexanoneAcetic AcidAcetic Acid160 (Microwave)5 min99%[7]

Experimental Protocols

The following are detailed, step-by-step protocols for two modern, efficient Friedländer synthesis methods.

Protocol 1: Mild, Water-Based Synthesis with Choline Hydroxide

This protocol is an example of a green chemistry approach, using a mild, biodegradable catalyst in water.[3]

Materials:

  • 2-Aminoaryl aldehyde/ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Choline hydroxide (ChOH) (1 mol%)

  • Deionized water (1 mL)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Place the flask in a pre-heated oil bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Isolate the solid product by vacuum filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to yield the final quinoline derivative.

Protocol 2: Rapid Microwave-Assisted Synthesis in Acetic Acid

This protocol leverages microwave energy for a remarkably fast and high-yielding synthesis.[7]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1.5 mmol)

  • Glacial acetic acid (2 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol) and the cyclic ketone (1.5 mmol).

  • Add glacial acetic acid (2 mL), which acts as both the solvent and the catalyst.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 160°C for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing ice water (approx. 20 mL) to precipitate the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Mechanistic Pathways

Understanding the reaction mechanism is key to rational optimization. There are two primary pathways for the Friedländer synthesis.

G cluster_0 Pathway A: Aldol Condensation First cluster_1 Pathway B: Schiff Base Formation First A_start Reactants A_aldol Aldol Adduct A_start->A_aldol Aldol Condensation A_enone α,β-Unsaturated Carbonyl A_aldol->A_enone - H₂O A_imine Imine Formation (Cyclization) A_enone->A_imine A_end Quinoline A_imine->A_end - H₂O B_start Reactants B_schiff Schiff Base (Imine) B_start->B_schiff Imine Formation B_aldol Intramolecular Aldol Reaction B_schiff->B_aldol B_elim Elimination B_aldol->B_elim - H₂O B_end Quinoline B_elim->B_end

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

In Pathway A, the reaction begins with an aldol condensation between the two carbonyl-containing reactants, followed by dehydration to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular imine formation with the amino group, followed by a second dehydration to yield the quinoline.[6] In Pathway B, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the methylene component. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final quinoline product.[6] The dominant pathway can depend on the specific reactants and the catalytic conditions (acidic vs. basic).

References

  • Organic Reactions. (2014). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]

  • Patil, S. A., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(82), 78655-78671. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Barrow, J. C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1130-1135. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

Navigating the Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this key quinoline derivative.

Introduction: The Gould-Jacobs Approach to 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

The synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester typically proceeds via the Gould-Jacobs reaction. This classic method involves the condensation of an appropriately substituted aniline, in this case, 2,5-dimethylaniline, with diethyl 2-(ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization. While robust, this pathway presents several challenges, particularly during scale-up, including managing reaction temperatures, controlling regioselectivity, and ensuring product purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific issues that may arise during the synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester during our scale-up campaign. What are the likely causes and how can we mitigate them?

Answer: Low yields in the Gould-Jacobs synthesis of this specific quinoline derivative can stem from several factors, primarily related to the high-temperature cyclization step and potential side reactions.

Causality and Mitigation Strategies:

  • Incomplete Cyclization: The thermal cyclization of the intermediate, ethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate, requires high temperatures, typically in the range of 240-260 °C. Insufficient temperature or reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Temperature Optimization: Ensure your heating mantle or oil bath can consistently maintain the target temperature. On a larger scale, uneven heating can be an issue. Consider using a high-boiling point solvent with good heat transfer properties, such as Dowtherm A or diphenyl ether.[1]

      • Reaction Monitoring: Monitor the disappearance of the intermediate via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Thermal Degradation: While high temperatures are necessary for cyclization, prolonged exposure can lead to the degradation of the product.[2]

    • Troubleshooting:

      • Time-Temperature Study: Conduct a time-temperature study at a smaller scale to find the optimal balance between cyclization and degradation.

      • Rapid Heating and Cooling: On a larger scale, ensure rapid heating to the target temperature and prompt cooling once the reaction is complete to minimize exposure to harsh conditions.

  • Side Reactions: The electron-donating methyl groups on the aniline ring facilitate the desired cyclization; however, they can also promote side reactions.[3] One common side reaction is the intermolecular condensation of the intermediate, leading to dimer or polymer formation.

    • Troubleshooting:

      • Controlled Addition: In a semi-batch process, consider the slow addition of the aniline to the hot DEEM to maintain a low concentration of the intermediate and minimize side reactions.

      • Solvent Effects: The choice of solvent can influence the reaction pathway. A high-boiling, inert solvent can help to solvate the intermediate and reduce intermolecular interactions.

Issue 2: Formation of Regioisomers and Other Impurities

Question: Our analysis of the crude product shows the presence of an isomeric quinoline and other unidentified impurities. What is the likely origin of these impurities and how can we improve the purity of our product?

Answer: The formation of regioisomers and other byproducts is a known challenge in the Gould-Jacobs reaction, particularly with substituted anilines.

Causality and Mitigation Strategies:

  • Regioisomer Formation: With 2,5-dimethylaniline as the starting material, cyclization can theoretically occur at either the C6 or C4 position of the aniline ring. While cyclization at the less sterically hindered C6 position to form the desired 2,5,7-trimethylquinoline is generally favored, the formation of the 2,5,8-trimethylquinoline isomer is possible.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the cyclization. Experiment with different high-boiling point solvents to see if the isomer ratio can be improved.

      • Catalyst Influence: While the Gould-Jacobs reaction is typically thermally driven, the use of a Lewis acid catalyst at lower temperatures has been reported in some cases and may influence regioselectivity. However, this would require significant process development.

  • Incomplete Reaction of DEEM: If the initial condensation reaction is not complete, unreacted DEEM can lead to the formation of byproducts at high temperatures.

    • Troubleshooting:

      • Stoichiometry Control: Ensure the accurate addition of reagents. A slight excess of the aniline can help to ensure complete consumption of the DEEM.

      • Reaction Monitoring: Monitor the initial condensation step by TLC or HPLC to ensure the complete disappearance of DEEM before proceeding to the high-temperature cyclization.

  • Hydrolysis and Decarboxylation: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then decarboxylate at high temperatures to form 2,5,7-trimethylquinoline.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 3: Challenges in Product Purification

Question: We are finding it difficult to purify the final product, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, from the crude reaction mixture. What are the recommended purification strategies?

Answer: The purification of quinoline derivatives can be challenging due to their basic nature and the presence of structurally similar impurities.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying the final product on a large scale.

    • Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Good solvents will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while leaving impurities in the mother liquor. Common solvents for quinoline derivatives include ethanol, isopropanol, ethyl acetate, and toluene.

  • Column Chromatography: While less practical for large-scale production, column chromatography can be useful for removing closely related impurities during process development or for the purification of smaller batches.

    • Stationary Phase: Silica gel is the most common stationary phase. However, the basicity of the quinoline nitrogen can lead to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Acid-Base Extraction: The basic nature of the quinoline ring can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in a water-immiscible organic solvent.

      • Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the quinoline and transfer it to the aqueous phase.

      • Wash the aqueous phase with an organic solvent to remove non-basic impurities.

      • Neutralize the aqueous phase with a base (e.g., NaOH) to deprotonate the quinoline and cause it to precipitate or be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction for the synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester?

A1: The reaction proceeds in two main stages:

  • Condensation: 2,5-Dimethylaniline undergoes a nucleophilic attack on the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate (DEEM), followed by the elimination of ethanol to form the intermediate, ethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: At high temperatures (typically >240 °C), the intermediate undergoes a 6-electron electrocyclic ring closure, followed by aromatization through the elimination of another molecule of ethanol to yield the final product.

Q2: Are there any alternative synthetic routes to 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester?

A2: Yes, other named reactions for quinoline synthesis could potentially be adapted. However, they may present their own challenges:

  • Combes Synthesis: This involves the reaction of an aniline with a β-diketone.[4][5][6][7] For the target molecule, this would require a custom-synthesized β-diketone, which adds complexity.

  • Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9][10] This would necessitate the synthesis of 2-amino-3,6-dimethylbenzaldehyde or a related ketone, which may not be readily available.

  • Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds and anilines.[4] Similar to the other alternatives, it would require a specific and potentially non-commercial starting material.

For the synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, the Gould-Jacobs reaction remains the most direct and commonly employed route due to the commercial availability of the starting materials.

Q3: What are the key safety considerations for the scale-up of this synthesis?

A3: The high temperatures involved in the Gould-Jacobs reaction are the primary safety concern.

  • High-Temperature Operations: The use of high-boiling point solvents like Dowtherm A or diphenyl ether requires appropriate engineering controls, such as a well-ventilated fume hood or a closed-system reactor, to avoid inhalation of vapors. Ensure that all equipment is rated for the high temperatures being used.

  • Pressure Build-up: The elimination of ethanol during the reaction can lead to a build-up of pressure in a closed system. Ensure the reactor is equipped with a pressure relief valve.

  • Exothermic Reactions: While the cyclization is endothermic, the initial condensation can be exothermic. On a large scale, the rate of addition of reagents should be controlled to manage any potential exotherm.

Data and Protocols

Table 1: Typical Reaction Parameters for the Gould-Jacobs Synthesis
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2,5-Dimethylaniline 1.0 eq1.0 eq
DEEM 1.05 eq1.02 eq
Solvent Dowtherm A (50 mL)Dowtherm A (5 L)
Condensation Temp. 120-130 °C120-130 °C
Cyclization Temp. 250-260 °C250-260 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 70-80%60-75%
Experimental Protocol: Gould-Jacobs Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester
  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe.

  • Reagent Charging: Charge the flask with 2,5-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Condensation: Heat the reaction mixture to 120-130 °C with stirring. Ethanol will begin to distill off. Monitor the reaction by TLC until the 2,5-dimethylaniline is consumed (approximately 1-2 hours).

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) and increase the temperature to 250-260 °C. Maintain this temperature for 4-6 hours, monitoring the disappearance of the intermediate by TLC.

  • Work-up: Cool the reaction mixture to below 100 °C. The product may begin to crystallize. Add a non-polar solvent such as hexane or heptane to precipitate the product fully.

  • Isolation and Purification: Filter the solid product and wash with the non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Visualizing the Process

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 2,5-Dimethylaniline C Condensation (120-130 °C) A->C B DEEM B->C D Intermediate: Ethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate C->D - Ethanol E Thermal Cyclization (250-260 °C) D->E - Ethanol F Product: 2,5,7-Trimethylquinoline- 3-carboxylic acid ethyl ester E->F G Crude Product F->G H Recrystallization/ Chromatography G->H I Pure Product H->I

Caption: Workflow for the Gould-Jacobs synthesis of the target molecule.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or High Impurity q1 Check Cyclization Temperature & Time start->q1 a1_yes Optimize Reaction Time/ Temperature Profile q1->a1_yes No a1_no Temperature & Time are Optimal q1->a1_no Yes q2 Analyze for Side Products/ Regioisomers a1_no->q2 a2_yes Adjust Solvent/ Consider Catalyst Screening q2->a2_yes Yes a2_no Minimal Side Products q2->a2_no No q3 Verify Starting Material Purity a2_no->q3 a3_yes Purify Starting Materials q3->a3_yes No a3_no High Purity Starting Materials q3->a3_no Yes q4 Investigate Purification Method a3_no->q4 a4_yes Optimize Recrystallization Solvent/ Chromatography Conditions q4->a4_yes

Sources

stability of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS: 948291-02-9)[1][2][3][4]. This document provides in-depth guidance on the stability of this compound under acidic and basic conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of Quinoline Esters

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is a heterocyclic building block featuring a quinoline core. The stability of the ethyl ester functional group is a critical parameter in experimental design, particularly during synthesis, purification, and formulation development. The primary pathway for the degradation of this ester is hydrolysis, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and ethanol.[5][6] The reaction is reversible under acidic conditions and essentially irreversible under basic conditions.[3][5][7][8]

The presence of three methyl groups on the quinoline ring can influence the reactivity of the ester through electronic and steric effects. The electron-donating nature of the methyl groups may slightly increase the electron density in the ring system, potentially affecting the electrophilicity of the carbonyl carbon. Steric hindrance from the methyl group at position 2 could play a role in modulating the rate of nucleophilic attack at the adjacent ester carbonyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester?

A1: The main stability concern is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction can be initiated by the presence of acidic or basic contaminants, or intentionally performed to synthesize the carboxylic acid derivative. Hydrolysis is a reaction with water that can be significantly accelerated by acid or base catalysts.[5][6]

Q2: Under what general conditions can I expect the ester to be stable?

A2: The ester will exhibit the greatest stability under neutral pH conditions in anhydrous solvents. For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture and potential acidic or basic vapors.

Q3: How do the methyl groups on the quinoline ring affect the stability of the ester?

A3: The three methyl groups can influence stability in two ways:

  • Electronic Effects: Methyl groups are weakly electron-donating. This can slightly increase the electron density on the quinoline ring.

  • Steric Effects: The methyl group at the 2-position is adjacent to the ethyl ester at the 3-position. This proximity may introduce some steric hindrance, potentially slowing down the rate of nucleophilic attack on the carbonyl carbon of the ester compared to an unsubstituted quinoline ester.

Q4: Is the hydrolysis of this ester reversible?

A4: The nature of the hydrolysis reaction depends on the pH:

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[5][9] To drive the reaction to completion and favor the formation of the carboxylic acid, a large excess of water is typically used.[5]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is considered irreversible.[3][7][8][10] The carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol, thus preventing the reverse reaction.[8][10]

Troubleshooting Guide: Unintended Hydrolysis

Experiencing unexpected conversion of your ester to the carboxylic acid? This troubleshooting guide will help you identify and resolve common issues during your experiments.

Symptom Potential Cause Recommended Solution
Low yield of ester after purification Acidic or basic workup conditions: Aqueous acidic or basic washes can induce hydrolysis.- Use dilute, cold solutions for washes. - Minimize contact time with aqueous layers. - Neutralize the reaction mixture carefully before extraction.
Appearance of a more polar spot on TLC Presence of residual acid or base catalyst: Incomplete removal of catalysts from a previous step.- Ensure thorough washing to remove all traces of acid or base. - A wash with a saturated solution of a mild base like sodium bicarbonate can neutralize residual acid.[11]
Degradation during storage Exposure to moisture and/or acidic/basic vapors. - Store the compound in a desiccator. - Use a well-sealed container. - Avoid storing in the same area as volatile acids or bases.
Inconsistent reaction outcomes Variability in the pH of reagents or solvents. - Use fresh, high-purity solvents. - Check the pH of aqueous solutions before use.
Analytical Techniques for Monitoring Hydrolysis
  • Thin-Layer Chromatography (TLC): The product carboxylic acid is significantly more polar than the starting ester and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify the ester and its carboxylic acid degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal in ¹H NMR are indicative of hydrolysis.

  • Infrared (IR) Spectroscopy: The disappearance of the ester C=O stretch (typically around 1720 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) signify hydrolysis.

Experimental Protocols: Assessing Stability and Performing Hydrolysis

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol aims for the complete conversion of the ester to the carboxylic acid.

Materials:

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Water

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask, dissolve the ester in glacial acetic acid.

  • Carefully add a mixture of water and concentrated sulfuric acid. A typical ratio might involve using a significant molar excess of acetic acid and water relative to the ester, with a catalytic to stoichiometric amount of sulfuric acid.[12]

  • Heat the reaction mixture to reflux (e.g., 95-110 °C) and monitor the progress by TLC or HPLC.[12]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the solid with cold acetic acid, followed by cold ethanol to remove impurities.

  • Dry the product under vacuum.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol provides an irreversible method to obtain the carboxylate salt, which can then be acidified to yield the carboxylic acid.

Materials:

  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

  • Ethanol or a mixture of THF and water

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2N)

  • Hydrochloric acid (HCl) (for acidification)

Procedure:

  • Dissolve the ester in ethanol or a THF/water mixture in a round-bottom flask.[13]

  • Add an excess of the aqueous NaOH or KOH solution (typically 2-6 equivalents).[13]

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester and the alcohol byproduct.

  • Cool the aqueous layer in an ice bath and acidify with cold HCl until the pH is acidic (e.g., pH 2-3) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways and Workflows

Acid-Catalyzed Hydrolysis Mechanism

Acid_Hydrolysis Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonated_Ester->Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Tetrahedral_Intermediate->Protonated_Ester Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Acid Carboxylic Acid Protonated_Acid->Acid Acid->Protonated_Acid Alcohol Alcohol

Caption: Reversible acid-catalyzed ester hydrolysis mechanism.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Base_Hydrolysis Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Alcohol Alcohol

Caption: Irreversible base-catalyzed ester hydrolysis.

Troubleshooting Workflow for Unexpected Hydrolysis

Troubleshooting_Workflow Start Unexpected Hydrolysis Detected (e.g., via TLC, HPLC) Check_Workup Review Workup Procedure Start->Check_Workup Check_Reagents Inspect Reagents and Solvents Start->Check_Reagents Check_Storage Evaluate Storage Conditions Start->Check_Storage Acid_Base_Wash Aqueous Acid/Base Wash Used? Check_Workup->Acid_Base_Wash pH_Check Reagents/Solvents Neutral? Check_Reagents->pH_Check Storage_Conditions Stored in Dry, Inert Atmosphere? Check_Storage->Storage_Conditions Acid_Base_Wash->Check_Reagents No Optimize_Wash Optimize Wash: - Use cold, dilute solutions - Minimize contact time - Ensure complete neutralization Acid_Base_Wash->Optimize_Wash Yes No_Wash No pH_Check->Check_Storage Yes Purify_Reagents Use Fresh or Purified Reagents/Solvents pH_Check->Purify_Reagents No Improve_Storage Improve Storage: - Use desiccator - Tightly seal container Storage_Conditions->Improve_Storage No

Caption: Decision tree for troubleshooting unintended hydrolysis.

References

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Intramolecular general-base-catalyzed hydrolysis and aminolysis of the ester bond by imidazole and quinoline bases. Journal of the American Chemical Society. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ethyl 2,5,7-trimethylquinoline-3-carboxylate | CAS:#948291-02-9. Letopharm Limited. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Journal of the American Chemical Society. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]

  • Ester Hydrolysis. A Level Chemistry Revision Notes. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

  • acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society B: Physical Organic. [Link]

  • Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journals. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. National Institutes of Health. [Link]

Sources

Technical Support Center: Alternative Catalysts for Substituted Quinoline Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthesis of substituted quinoline esters using alternative catalysts. This document is designed for researchers, scientists, and drug development professionals seeking to overcome common experimental hurdles and optimize their synthetic strategies. As the demand for greener, more efficient chemical processes grows, moving beyond traditional, often harsh, catalytic systems is paramount. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in current scientific literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of substituted quinoline esters with alternative catalysts. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Product Yield with Heterogeneous Nanocatalysts

  • Q: I am using a magnetically recoverable iron oxide nanocatalyst for a Friedländer annulation to synthesize a quinoline ester, but my yield is consistently below 20%. What are the likely causes and how can I fix this?

    A: Low yields with heterogeneous nanocatalysts often stem from issues with catalyst activity, dispersion, or mass transfer limitations. Here’s a systematic approach to troubleshoot this problem:

    • Verify Catalyst Activity:

      • Cause: The catalyst may have deactivated due to improper storage, poisoning from impurities in reactants or solvents, or sintering (aggregation at high temperatures). Nanoparticles, particularly metallic ones like copper, are susceptible to oxidation.[1]

      • Solution:

        • Characterization: Before use, characterize a small sample of your catalyst using techniques like XRD and TEM to confirm particle size and morphology.[2] Active site titration or a test reaction with a known substrate can validate catalytic activity.

        • Activation: Some catalysts require pre-activation (e.g., reduction under H₂ flow). Consult the literature for your specific catalyst type.

        • Reagent Purity: Ensure all reactants and solvents are pure and dry. Trace amounts of water or sulfur compounds can poison catalytic sites.[3]

    • Optimize Catalyst Dispersion and Reaction Conditions:

      • Cause: Nanoparticles must be well-dispersed in the reaction medium to maximize the available surface area.[2] Agglomeration effectively reduces the number of active sites.

      • Solution:

        • Solvent Choice: Select a solvent that not only solubilizes the reactants but also facilitates catalyst dispersion. For some nanocatalysts, polar solvents like ethanol can yield the best results.[1] In some cases, solvent-free conditions at elevated temperatures are optimal.[4][5]

        • Agitation: Use vigorous mechanical or magnetic stirring. For persistent dispersion issues, brief sonication of the catalyst in the solvent before adding reactants can be highly effective.[1]

        • Temperature & Time: Systematically optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote catalyst sintering and side reactions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3][6]

dot

start Low Yield Detected cause1 Catalyst Inactivity? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Mass Transfer Limitations? start->cause3 sol1a Characterize Catalyst (TEM, XRD) cause1->sol1a Yes sol1b Purify Reagents & Solvents cause1->sol1b Yes sol1c Perform Catalyst Activation Step cause1->sol1c Yes sol2a Screen Solvents (e.g., Ethanol vs. Toluene) cause2->sol2a Yes sol2b Optimize Temperature & Reaction Time cause2->sol2b Yes sol3a Increase Agitation Rate cause3->sol3a Yes sol3b Consider Sonication for Dispersion cause3->sol3b Yes

Caption: Troubleshooting workflow for low yield in nanocatalyzed reactions.

Issue 2: Poor Regioselectivity with Metal-Free Catalysts

  • Q: I'm using a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) catalyst for a Combes synthesis of a quinoline ester with an unsymmetrical β-diketone.[4][5] I'm getting a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

    A: Regioselectivity in the Combes synthesis is a classic challenge dictated by the subtle interplay of steric and electronic effects during the rate-determining cyclization step.[3][7] While highly efficient, metal-free catalysts may not inherently provide the steric direction needed.

    • Substrate Modification:

      • Cause: The electronic and steric properties of the two carbonyl groups on your β-diketone are too similar, leading to comparable rates of attack for both cyclization pathways.

      • Solution: If possible, modify the β-diketone substrate. Increasing the steric bulk of one of the substituents on the diketone can effectively block one pathway, favoring the formation of a single regioisomer.[8]

    • Systematic Condition Optimization:

      • Cause: The reaction pathway can be sensitive to the energetic landscape, which is influenced by solvent and temperature.

      • Solution:

        • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[4]

        • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome the activation barrier for the more sterically hindered, but thermodynamically more stable, product. A temperature screening study is highly recommended.

Issue 3: Difficulty in Catalyst Recovery and Recycling

  • Q: My magnetically recoverable catalyst (e.g., Fe₃O₄@SiO₂) shows a significant drop in activity after the first cycle. What's causing this and how can I improve its reusability?

    A: A drop in activity during recycling is typically due to incomplete recovery, surface poisoning, or structural degradation.[1]

    • Incomplete Recovery:

      • Cause: Very small nanoparticles may form stable colloidal suspensions, making them difficult to recapture completely with an external magnet.

      • Solution: After the reaction, allow the mixture to cool completely. Use a strong neodymium magnet and allow sufficient time for the particles to collect at the side of the flask before decanting the supernatant. Washing the recovered catalyst should be done carefully to avoid loss of material.

    • Surface Poisoning/Leaching:

      • Cause: The product, byproducts, or unreacted starting materials may adsorb strongly onto the catalyst's surface, blocking active sites. In some cases, the active catalytic species (e.g., silver or palladium nanoparticles supported on the magnetic core) may leach into the solution.[9]

      • Solution:

        • Washing Protocol: Implement a rigorous washing protocol after recovery. Wash the catalyst sequentially with the reaction solvent, followed by a solvent in which byproducts are highly soluble (e.g., ethyl acetate), and finally with a volatile solvent like ethanol or acetone before drying.

        • Regeneration: Some catalysts can be regenerated. For example, adsorbed organic species might be removed by gentle calcination, but be cautious as this can also lead to sintering. Always check the literature for established regeneration protocols for your specific catalyst.

        • Leaching Test: Analyze the reaction supernatant by ICP-MS to quantify any leaching of the metallic component. If leaching is significant, the synthetic protocol for the catalyst may need to be revised to improve the anchoring of the active species.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts (nanocatalysts, metal-free) over traditional methods like Skraup or Doebner-von Miller synthesis?

A1: Traditional methods often require harsh conditions, such as strong acids and high temperatures, and can use hazardous oxidizing agents.[3][10] This leads to low atom economy, difficult purification, and significant waste generation.[11][12] Alternative catalysts offer several green chemistry advantages:

  • Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures, reducing energy consumption and minimizing side reactions.[4][13]

  • Higher Yields and Selectivity: The high surface area and tunable nature of nanocatalysts can lead to improved yields and better control over product selectivity.[1][2]

  • Catalyst Reusability: Heterogeneous catalysts, especially magnetically recoverable ones, can be easily separated from the reaction mixture and reused multiple times, lowering costs and reducing waste.[4][9]

  • Reduced Environmental Impact: Metal-free catalysts, such as iodine or functionalized carbon nitrides, avoid the use of expensive and potentially toxic heavy metals.[4][14][15]

Q2: How do I choose the right class of alternative catalyst for synthesizing my target quinoline ester?

A2: The choice depends on your specific synthetic route (e.g., Friedländer, Combes), the functional groups on your substrates, and your priorities (e.g., cost, environmental impact, scalability).

Catalyst ClassBest Suited ForKey AdvantagesKey Considerations
Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂-Ag)Friedländer, multicomponent reactions.[1][9]Excellent reusability, easy separation, high surface area.[2][13]Potential for metal leaching, requires careful synthesis, can be sensitive to poisoning.[1]
Metal-Free Heterogeneous (e.g., g-C₃N₄-SO₃H)Acid-catalyzed reactions like Friedländer and Combes.[4][5]Low cost, environmentally benign, avoids heavy metal contamination.[16]May have lower activity than metal catalysts, surface area can be limited.
Homogeneous Metal-Free (e.g., Iodine, Ionic Liquids)Various routes, including radical-promoted cyclizations.[14][15]High activity, good for mechanistic studies, no metal contamination.[14]Difficult to separate from the product, catalyst recycling is not feasible.
Transition Metal Catalysts (e.g., Cu, Ru, Co, Rh)C-H activation and oxidative annulation strategies.[10][17]High efficiency, broad substrate scope, novel synthetic pathways.[17]Often rely on precious metals, can require specific ligands and oxidants, potential for metal contamination in the final product.[17]

Q3: Can I perform a quinoline synthesis without any catalyst at all?

A3: Yes, some methods can proceed under catalyst-free conditions, typically by leveraging thermal energy or greener solvents. For example, the Friedländer synthesis can be performed by simply heating the reactants in water or under solvent-free conditions.[6][8][18] While this is an excellent green alternative, it is often limited to more reactive substrates and may require higher temperatures and longer reaction times compared to catalyzed versions.[10][19]

Experimental Protocols

Protocol 1: Synthesis of a Magnetically Recoverable Nanocatalyst (Fe₃O₄@SiO₂-Ag)

This protocol describes a general method for preparing a silver nanoparticle-decorated core-shell magnetic catalyst, adapted from literature procedures.[9][13]

dot

cluster_0 Step 1: Fe₃O₄ Core Synthesis cluster_1 Step 2: Silica Coating cluster_2 Step 3: Silver Nanoparticle Deposition FeCl3_FeCl2 FeCl₃·6H₂O + FeCl₂·4H₂O (2:1 molar ratio) in H₂O Precipitation Add NH₄OH (aq) dropwise with stirring FeCl3_FeCl2->Precipitation Fe3O4 Fe₃O₄ Nanoparticles (Black Precipitate) Precipitation->Fe3O4 Dispersion Disperse Fe₃O₄ in Ethanol/H₂O/NH₄OH Fe3O4->Dispersion TEOS_add Add TEOS dropwise, stir for 6-8h Dispersion->TEOS_add CoreShell Fe₃O₄@SiO₂ Core-Shell (Collect with magnet) TEOS_add->CoreShell Ag_Dispersion Disperse Fe₃O₄@SiO₂ in Ethanol CoreShell->Ag_Dispersion AgNO3_add Add AgNO₃ solution Ag_Dispersion->AgNO3_add NaBH4_add Add NaBH₄ (aq) dropwise (Reducing Agent) AgNO3_add->NaBH4_add Final_Catalyst Final Fe₃O₄@SiO₂-Ag Catalyst (Wash and Dry) NaBH4_add->Final_Catalyst

Caption: Workflow for the synthesis of Fe₃O₄@SiO₂-Ag nanocatalyst.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (25% aq.)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under an inert atmosphere (e.g., N₂).

    • Heat the solution to 80°C with vigorous stirring.

    • Add ammonium hydroxide solution dropwise until a black precipitate forms and the pH reaches ~10.

    • Continue stirring for 1 hour at 80°C.

    • Cool the mixture, collect the black precipitate using a strong magnet, and wash several times with deionized water and ethanol. Dry under vacuum.[13]

  • Silica Coating (Fe₃O₄@SiO₂):

    • Disperse the dried Fe₃O₄ nanoparticles in a mixture of ethanol, deionized water, and ammonium hydroxide.

    • Sonicate for 15 minutes to ensure uniform dispersion.

    • Add TEOS dropwise while stirring vigorously.

    • Allow the reaction to proceed for 6-8 hours at room temperature.

    • Collect the resulting Fe₃O₄@SiO₂ core-shell nanoparticles by magnetic separation, wash with ethanol and water, and dry.[13]

  • Deposition of Silver Nanoparticles:

    • Disperse the Fe₃O₄@SiO₂ nanoparticles in ethanol.

    • Add an aqueous solution of AgNO₃ and stir for 30 minutes.

    • Slowly add a freshly prepared aqueous solution of NaBH₄ dropwise while stirring in an ice bath.

    • A color change to dark brown/black indicates the formation of silver nanoparticles.

    • Stir for an additional 2 hours.

    • Collect the final Fe₃O₄@SiO₂-Ag catalyst by magnetic separation, wash thoroughly with water and ethanol to remove any residual ions, and dry under vacuum.

Protocol 2: Fe₃O₄@SiO₂-Ag Catalyzed Synthesis of a Substituted Quinoline Ester

This protocol describes a three-component reaction to synthesize a quinoline derivative.[9]

Reactants:

  • Aromatic aldehyde (1.0 mmol)

  • Amine (e.g., dimedone or aniline derivative) (1.0 mmol)

  • Ester-containing active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Fe₃O₄@SiO₂-Ag catalyst (e.g., 10 mg)

  • Solvent (e.g., Ethanol or Water/Ethanol mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, amine, active methylene compound, and the Fe₃O₄@SiO₂-Ag catalyst.

  • Add the solvent and stir the mixture at 60-80°C.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Place a strong magnet against the side of the flask to immobilize the catalyst.

  • Carefully decant the solution into a separate flask.

  • Wash the catalyst with a small amount of fresh solvent and add this to the decanted solution.

  • Remove the solvent from the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[3]

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

References

  • Gholinejad, M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Nanomaterials Chemistry. (n.d.). Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Nature. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • ResearchGate. (2024). (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • NIH. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • MDPI. (2021). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

  • ACS Publications. (2024). Easy Access to Fused Tricyclic Quinoline Derivatives through Metal-Free Electrocatalytic [4 + 2] Annulation. [Link]

  • Royal Society of Chemistry. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. [Link]

  • ResearchGate. (n.d.). Transition‐metal free synthesis of substituted quinolines. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • University of KwaZulu-Natal ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • ChemEurope.com. (n.d.). Doebner-Miller reaction. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • Pharmacy Freak. (2026). Synthesis of quinoline MCQs With Answer. [Link]

Sources

Technical Support Center: A Scientist's Guide to Minimizing Byproduct Formation in Gould-Jacobs Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gould-Jacobs reaction. As researchers and drug development professionals, we understand that while the Gould-Jacobs synthesis is a cornerstone for creating the vital 4-hydroxyquinoline scaffold, its high-temperature requirements often lead to challenging side reactions and purification hurdles.[1][2][3] This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthesis effectively. Here, we address the most common issues encountered in the lab, providing not just solutions, but the causal chemical logic behind them.

The Core Gould-Jacobs Pathway: A Visual Overview

The Gould-Jacobs reaction is a multi-step process beginning with the condensation of an aniline with an alkoxymethylenemalonate ester.[1][4] This is followed by a thermally-induced electrocyclization to form the quinoline ring system.[2] Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline product.[1][5] Understanding this primary pathway is the first step in identifying where deviations and byproduct formation occur.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonate - EtOH Malonate Alkoxymethylenemalonate Ester Cyclized 4-Hydroxy-3-carboalkoxy- quinoline Intermediate->Cyclized Heat (>250 °C) Acid Quinoline-3-carboxylic Acid Cyclized->Acid Base (e.g., NaOH) Final 4-Hydroxyquinoline Acid->Final Heat - CO2

Caption: The four main stages of the Gould-Jacobs reaction pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most pressing experimental challenges in a direct Q&A format.

Problem 1: Incomplete Cyclization & Low Yield

Q: My reaction has stalled after forming the anilidomethylenemalonate intermediate. TLC analysis shows very little of the desired quinolone product, even after prolonged heating. What is the cause and how can I drive the reaction to completion?

A: This is the most common hurdle in the Gould-Jacobs reaction. The underlying cause is the substantial thermal energy required for the key intramolecular 6-electron electrocyclization step.[2] This reaction has a high activation energy barrier, and if the temperature is insufficient, the reaction will not proceed at an appreciable rate.[6][7]

Causality & Expert Recommendations:

  • Insufficient Thermal Energy: The cyclization typically requires temperatures exceeding 250 °C.[7] Heating in a standard reflux setup with lower-boiling solvents will be ineffective.

    • Solution: Employ a high-boiling, inert solvent to achieve the necessary temperatures. Common choices include diphenyl ether or Dowtherm A.[7] These solvents can be difficult to remove during workup, so careful planning is essential.

  • Prolonged Reaction Times Leading to Degradation: Simply heating for longer at a suboptimal temperature is often counterproductive and can lead to thermal degradation.

    • Solution: A superior alternative to conventional heating is microwave irradiation. Microwave synthesis provides rapid, uniform, and efficient heating, often shortening reaction times from hours to mere minutes and improving yields by minimizing byproduct formation.[6][7][8]

  • Catalytic Assistance: For substrates that are particularly sensitive to high heat, a chemical promoter can lower the activation energy.

    • Solution: Consider using Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid). It has been shown to effectively catalyze the cyclization step under milder conditions (e.g., 80-100 °C), providing good to excellent yields.[9]

Troubleshooting_Cyclization Start Low Yield of Cyclized Product Check_Temp Is Reaction Temperature Consistently >250 °C? Start->Check_Temp Catalyst For Heat-Sensitive Substrates, Use Eaton's Reagent Start->Catalyst Alternative Path Solvent Use High-Boiling Solvent (e.g., Diphenyl Ether) Check_Temp->Solvent No Microwave Consider Microwave-Assisted Synthesis for Rapid Heating Check_Temp->Microwave Yes, but slow Success Improved Yield Solvent->Success Microwave->Success Catalyst->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: Thermal Degradation and Tar Formation

Q: My reaction mixture turns black, and workup is complicated by a significant amount of insoluble, tarry byproduct. How do I prevent this decomposition?

A: Tar formation is a direct consequence of the harsh thermal conditions required for the reaction.[7] At temperatures above 250 °C, organic molecules, including your starting materials, intermediate, and even the desired product, can begin to decompose through complex, often uncharacterizable pathways.[10][11]

Causality & Expert Recommendations:

The key is to find the optimal balance between the temperature required for cyclization and the time of exposure to that heat. A thorough time-temperature examination is critical to optimize the yield.[6]

  • High Temperature, Short Time: This is often the best strategy. Increasing the temperature (e.g., from 250 °C to 300 °C) can dramatically accelerate the desired cyclization, allowing you to significantly decrease the reaction time and thus minimize the window for degradation to occur.[6] Microwave heating is particularly adept at achieving this.[7]

  • Inert Atmosphere: At elevated temperatures, residual oxygen can promote oxidative decomposition pathways. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help mitigate these side reactions.

  • Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) in a microwave reactor can be highly effective. This eliminates solvent-related side reactions and simplifies purification.[12]

Table 1: Illustrative Temperature-Time Optimization (Data conceptualized from findings in cited literature[6])

EntryTemperature (°C)Time (min)Product Yield (%)Comments
125030LowIncomplete conversion of intermediate.
230015ModerateIncreased yield, but some degradation observed.
33005High Optimal; high conversion with minimal degradation.[6]
430030DecreasedSignificant degradation and byproduct formation.[6]
Problem 3: Premature Decarboxylation

Q: I am observing the loss of the 3-carboalkoxy group during the cyclization step, not after the final hydrolysis. Why is this happening?

A: While decarboxylation is the desired final step, its premature occurrence during cyclization is a common byproduct pathway, especially under high pressure.[6][7] This side reaction is driven by the same high temperatures needed for ring closure. If you are using a sealed vessel for microwave synthesis, the pressure buildup can further facilitate the loss of CO₂ from the ester group.

Causality & Expert Recommendations:

  • Minimize Reaction Time: This is the most critical factor. As shown in the table above, extended heating at high temperatures will promote decarboxylation.[6] Use TLC or HPLC to monitor the reaction and stop it as soon as the cyclized intermediate is consumed.

  • Pressure Management: If using a microwave, be aware of the pressure limits of your vessel. High pressures can lower the temperature at which decarboxylation occurs. Running several shorter experiments to find the optimal time is preferable to a single long run.

Byproduct_Formation Intermediate Anilidomethylenemalonate Intermediate Desired_Product 4-Hydroxy-3-carboalkoxy- quinoline Intermediate->Desired_Product Desired Path: High Temp, Short Time Decarbox_Product Decarboxylated Byproduct Intermediate->Decarbox_Product Side Reaction: Prolonged Heat / High Pressure Tar Tar / Decomposition Products Desired_Product->Tar Side Reaction: Prolonged Heat

Caption: Competing reaction pathways at high temperatures.

Validated Experimental Protocols

The following are representative protocols adapted from established literature to provide a practical starting point for your optimizations.

Protocol 1: Microwave-Assisted Gould-Jacobs Reaction[2][6]
  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol).[6] The excess DEEM can serve as both a reagent and a high-boiling solvent.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesis system. Heat the mixture rapidly to the target temperature (e.g., 250-300 °C) and hold for the optimized time (typically 5-15 minutes).[6]

  • Isolation: After irradiation, cool the vial to room temperature. The desired quinolone product will often precipitate from the reaction mixture.

  • Purification: Collect the solid product by filtration. Wash the precipitate with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove residual DEEM and soluble impurities.[6]

  • Drying and Analysis: Dry the isolated solid under vacuum and analyze for purity via HPLC, LC-MS, and NMR.

Protocol 2: Saponification and Decarboxylation[2]
  • Saponification (Hydrolysis): Suspend the purified 4-hydroxy-3-carboethoxyquinoline from the previous step in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the quinoline-3-carboxylic acid precipitates completely.

  • Isolation: Collect the solid acid by filtration, wash thoroughly with cold water to remove salts, and dry completely.

  • Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask suitable for high-temperature heating. Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases. The crude 4-hydroxyquinoline can then be purified by recrystallization.

Workup and Purification FAQ

Q: What are the best practices for purifying the crude product and removing stubborn byproducts?

A: Effective purification relies on exploiting the differences in physical properties between your product and the impurities.

  • Precipitation/Filtration: The quinolone product is often a solid that precipitates upon cooling the reaction mixture. This is the first and most effective purification step. Washing the filtered solid with a cold solvent like acetonitrile can significantly improve purity.[6]

  • Acid-Base Extraction: If your final product has a free hydroxyl group (4-hydroxyquinoline), it will be acidic and can be dissolved in an aqueous base (like NaOH solution), while non-acidic impurities remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.[13]

  • Column Chromatography: For removing closely related impurities or tarry residues that co-precipitate, column chromatography on silica gel is often necessary.[14] A well-chosen solvent system is key to achieving good separation.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. [Link]

  • Síntesis de quinolinas de Gould-Jacobs - Wikipedia, la enciclopedia libre. [Link]

  • Gould-Jacobs Reaction - The Merck Index Online. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - Asian Journal of Chemistry. [Link]

  • Optimization of the reaction conditions - ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Optimization of the reaction conditions - ResearchGate. [Link]

  • Workup for Removing Tin Byproducts - University of Rochester. [Link]

  • How To Run A Reaction: The Workup - University of Rochester. [Link]

  • A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization - Springer. [Link]

  • Reaction Conditions Optimization: The Current State - PRISM BioLab. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. [Link]

  • Thermal decomposition - Wikipedia. [Link]

Sources

issues with the solubility of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Last Updated: 2026-01-18

Introduction

Welcome to the technical support guide for "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" (referred to herein as TQCEE). As a substituted quinoline, TQCEE belongs to a class of heterocyclic aromatic compounds known for their diverse biological activities.[1] However, the structural characteristics of TQCEE—a planar aromatic core, multiple non-polar methyl groups, and an ethyl ester moiety—predict it to be a lipophilic molecule with inherently low aqueous solubility.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the solubility challenges associated with TQCEE in aqueous media, which are critical for accurate and reproducible results in biological assays. We will provide a logical, step-by-step framework for assessing and enhancing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my TQCEE not dissolving in water or phosphate-buffered saline (PBS)?

A: The molecular structure of TQCEE is predominantly non-polar. The large, rigid quinoline ring system combined with the three methyl groups and the ethyl ester group creates a highly lipophilic (water-fearing) molecule. Water and PBS are highly polar solvents. According to the principle of "like dissolves like," a non-polar solute like TQCEE will have very poor solubility in polar solvents because it cannot form favorable hydrogen bonds with water molecules.[4]

Q2: I've prepared a 10 mM stock of TQCEE in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A: This common phenomenon is called "solvent-shifting precipitation." TQCEE is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5] When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around the TQCEE molecules rapidly changes from DMSO-rich to water-rich. Since TQCEE is not soluble in water, it crashes out of the solution, forming a precipitate. This results in a supersaturated, unstable solution, and the actual concentration of dissolved compound is much lower than your calculated nominal concentration.[6]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

A:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation. This is a rapid, high-throughput measurement often used in early discovery.[7][8] It typically overestimates the true solubility because it can form supersaturated solutions that are temporarily stable.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.[7]

For most in vitro cell-based assays, you are initially dealing with kinetic solubility. However, if the compound precipitates over the course of your experiment (e.g., a 72-hour incubation), the effective concentration your cells are exposed to is closer to the thermodynamic solubility. Understanding both is crucial for interpreting your results accurately.[10]

Troubleshooting and Protocol Guides

This section provides detailed, step-by-step workflows to systematically address solubility issues.

Guide 1: Initial Solubility Assessment and Stock Solution Preparation

The first step is to establish a reliable method for preparing and using your compound. This protocol focuses on creating a high-concentration stock and determining its kinetic solubility.

Objective: To prepare a validated stock solution and estimate the kinetic solubility limit in a target aqueous buffer.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh out 1-5 mg of solid TQCEE.

    • Add 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5][11]

    • Use gentle vortexing and/or sonication to ensure complete dissolution. Visually inspect the solution against a light and dark background to confirm no solid particles remain.

    • Self-Validation Step: Store this stock solution at room temperature for 24 hours and re-inspect. If crystals have formed, the compound has limited stability in DMSO at that concentration, and a lower stock concentration should be prepared.[12]

  • Kinetic Solubility Assay (Nephelometry or Visual Inspection):

    • Prepare a 96-well plate with your target aqueous buffer (e.g., PBS, pH 7.4).

    • Create a serial dilution of your DMSO stock solution directly into the aqueous buffer. For example, add 2 µL of varying concentrations of TQCEE in DMSO to 98 µL of buffer to achieve a final DMSO concentration of 2%.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or plate reader capable of measuring light scattering. Alternatively, visually inspect the plate for the first signs of precipitation.

    • The highest concentration that remains clear is your estimated kinetic solubility.

G start Start: TQCEE powder stock Prepare 10-50 mM stock in 100% DMSO start->stock check_stock Visually inspect stock. Is it clear after 24h? stock->check_stock dilute Dilute stock into aqueous buffer (e.g., PBS) check_stock->dilute Yes lower_stock Lower stock concentration and try again. check_stock->lower_stock No check_dilution Observe for precipitation (solvent-shift) dilute->check_dilution success Success: Compound is soluble at desired concentration. check_dilution->success No Precipitation fail Problem: Compound precipitates. Proceed to advanced methods. check_dilution->fail Precipitation lower_stock->stock G cluster_0 Low pH (e.g., < pKa) cluster_1 High pH (e.g., > pKa) Low_pH H+ Quinoline_unprotonated Quinoline (Less Soluble) Quinoline_protonated Quinolinium Ion (Salt) (More Soluble) Quinoline_unprotonated->Quinoline_protonated + H+ High_pH OH- Quinoline_protonated_rev Quinolinium Ion (Salt) (More Soluble) Quinoline_unprotonated_rev Quinoline (Less Soluble) Quinoline_protonated_rev->Quinoline_unprotonated_rev - H+

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, a quinoline derivative with potential pharmacological significance, precise structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used spectroscopic techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.

The Imperative of Structural Confirmation in Drug Development

The spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. In drug development, an accurate molecular structure is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how molecular modifications impact biological efficacy.

  • In Silico Drug Design: Building accurate computational models for virtual screening and lead optimization.

  • Intellectual Property Protection: Defining the precise chemical entity in patent applications.

  • Regulatory Submissions: Providing definitive proof of structure to agencies such as the FDA.

While a suite of analytical techniques is available for structural elucidation, single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution three-dimensional structure.[1][2]

Synthesis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

The synthesis of the target quinoline derivative can be efficiently achieved through the Friedländer annulation reaction.[3][4][5][6] This well-established method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][7]

Proposed Synthetic Pathway:

The reaction of 2-amino-3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid, is a plausible route to obtaining 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Synthesis_of_2_5_7_Trimethylquinoline_3_carboxylic_acid_ethyl_ester reactant1 2-Amino-3,5-dimethylbenzaldehyde catalyst p-Toluenesulfonic acid (catalyst) reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst product 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester catalyst->product Friedländer Annulation

Figure 1: Proposed synthesis of the target compound via Friedländer annulation.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dimethylbenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Structural Confirmation: A Comparative Analysis

While synthesis provides the target molecule, its definitive structural confirmation requires rigorous analytical characterization. Here, we compare the capabilities of X-ray crystallography with common spectroscopic methods.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Unambiguous and high-resolution structural determination.[1][8]Requires a suitable single crystal, which can be challenging to grow.[9] Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[10][11]Provides structural information in solution, which can be more biologically relevant.[9][12] A non-destructive technique.[9]Structure determination can be complex for larger molecules. Does not provide absolute stereochemistry without additional experiments.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity and accuracy in determining molecular weight.Provides limited information about the 3D structure and connectivity.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[13]A rapid and simple method for functional group identification.Does not provide detailed information about the overall molecular structure.

3.1. X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction provides an unparalleled level of detail about the molecular structure.[1] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1][2]

Xray_Crystallography_Workflow A Single Crystal Growth B Crystal Mounting & Screening A->B C Data Collection (Diffractometer) B->C D Data Processing & Reduction C->D E Structure Solution & Refinement D->E F Final Structural Model E->F

Figure 2: A simplified workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).[1]

  • Crystal Mounting and Screening:

    • Carefully mount a selected crystal on a goniometer head.[2]

    • Screen the crystal using an X-ray diffractometer to assess its quality and determine the unit cell parameters.

  • Data Collection:

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[1]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Hypothetical Crystallographic Data for 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester:

While a specific crystal structure for this exact molecule is not publicly available, based on similar quinoline derivatives, we can anticipate the following crystallographic parameters.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)10.1
β (°)98.5
V (ų)1290
Z4
R-factor< 0.05

3.2. Spectroscopic Methods: Complementary and Corroborative Evidence

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for initial characterization and for providing complementary information.[10][14]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[10] For 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the three methyl groups, and the ethyl ester group, with chemical shifts and coupling patterns confirming their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon atoms, confirming the presence of the quinoline core, the methyl substituents, and the ester functionality.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning all proton and carbon signals and establishing the complete bonding network.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present. For the target molecule, characteristic absorption bands would be expected for:

  • C=O stretch (ester): ~1720 cm⁻¹

  • C=C and C=N stretches (aromatic quinoline ring): ~1600-1450 cm⁻¹

  • C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹

Conclusion: An Integrated Approach to Structural Confirmation

While X-ray crystallography stands as the definitive method for the structural confirmation of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, a comprehensive and robust analysis relies on an integrated approach. Spectroscopic methods such as NMR, MS, and IR provide crucial, complementary data that corroborate the solid-state structure and offer insights into the molecule's properties in solution. For researchers in drug development, the synergy of these techniques provides the highest level of confidence in the structural integrity of a novel chemical entity, paving the way for further investigation into its therapeutic potential.

References

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link][3]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. ACS Publications. Retrieved from [Link][4][6]

  • Structure Elucidation. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link][10]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Bruker. Retrieved from [Link][1]

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A Researcher's Guide to the Biological Landscape of Quinoline Analogs: A Comparative Analysis Centered on 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile scaffold, or "privileged structure," that can be chemically tailored to interact with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2][3][4]

This guide focuses on a specific, less-studied analog: 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester . Due to the limited direct experimental data on this particular compound, we will embark on a deductive exploration of its potential biological activities. By dissecting its unique structural features and comparing them against a backdrop of well-documented quinoline analogs, we can formulate strong, testable hypotheses about its efficacy and mechanism of action. This comparative approach is fundamental to modern drug discovery, allowing researchers to rationally design future experiments and prioritize novel candidates.

Our analysis will be grounded in established Structure-Activity Relationship (SAR) principles, providing a logical framework for understanding how subtle changes in chemical structure can dramatically influence biological function.[5][6][7] We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative data from the scientific literature and detailed experimental protocols for independent verification.

Structural Dissection: Predicting Activity from Molecular Architecture

The biological potential of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester can be inferred by examining its key structural motifs in the context of known SAR trends for the quinoline class.

  • The Quinoline Core : This bicyclic system is the foundational pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the planar aromatic surface allows for π-π stacking interactions with biological macromolecules like DNA and proteins, a common mechanism for anticancer and antimicrobial agents.

  • Substitution at C3 (Carboxylic Acid Ethyl Ester) : The C3 position is critical in defining the molecule's interactions. The presence of a carboxylic acid or its ester derivative is a key feature in some classes of biologically active quinolines. For instance, quinoline-3-carboxylic acid derivatives have been explored for various activities.[8] The ethyl ester in our target compound may function as a prodrug, undergoing in vivo hydrolysis to the corresponding carboxylic acid, which could be the active form. This is a common strategy to improve cell permeability.

  • Substitution at C2, C5, and C7 (Trimethyl Groups) : The placement of three methyl groups significantly influences the molecule's lipophilicity and steric profile.

    • A C2-methyl group can impact the planarity and electronic properties of the ring system, potentially enhancing DNA binding or altering enzyme interactions.

    • Substituents at the C7 position , such as bulky alkoxy groups, have been shown to be beneficial for antiproliferative activity.[5] While a methyl group is smaller, its presence is still a key modulator. The 7-chloro substitution is a hallmark of highly active 4-aminoquinoline antimalarials like chloroquine, highlighting the importance of this position.[9]

    • The C5-substituent further contributes to the overall shape and lipophilicity, which governs how the molecule is distributed in the body and how it fits into target binding pockets.

Comparative Analysis of Biological Activities

We will now compare the structural features of our target compound to quinoline analogs with established anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of key signaling pathways.[1][10]

The substitution pattern is a critical determinant of antiproliferative activity.[5] For example, amino side chains at the C4 position and bulky groups at the C7 position can enhance efficacy.[5] While our target molecule lacks a C4-amino group, the combination of substituents at C2, C3, C5, and C7 creates a unique electronic and steric profile that warrants investigation. Quinoline-hydrazone analogues, for instance, have shown potent antiproliferative activity against the NCI 60 human cancer cell line panel.[11]

Table 1: Comparative In Vitro Anticancer Activity of Selected Quinoline Analogs

Compound Class/DerivativeCancer Cell Line(s)Activity (IC50 / GI50)Mechanism/Key FeatureReference(s)
Quinoline-based Hydrazone (18j)NCI-60 Panel (Mean)GI50: 0.33 µMDNA Topoisomerase I Inhibition (Predicted)[11]
4-Quinoline Substituted AminopyrimidineU251 (Glioma), PC-3 (Prostate), K562 (Leukemia)Potent Cytotoxic ActivityCDK1/CycA Inhibition
Quinoline-Amidrazone Hybrid (10d)A549 (Lung)IC50: 43.1 µMc-Abl Kinase Inhibition (Predicted)[12]
Quinoline-Amidrazone Hybrid (10g)MCF-7 (Breast)IC50: 59.1 µMc-Abl Kinase Inhibition (Predicted)[12]
4-Quinoline Carboxylic Acid (41)HCT-116 (Colon)IC50: 9.71 nM (DHODH)Dihydroorotate Dehydrogenase (DHODH) Inhibition[13]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

This data illustrates that substitutions across the quinoline scaffold can yield potent anticancer agents acting on various targets. The carboxylic acid moiety in compound 41 is particularly noteworthy, suggesting that the ester in our target compound could be a key feature for biological activity, possibly after conversion to the acid form.

Antimicrobial Potential

The quinoline scaffold is the basis for the highly successful quinolone and fluoroquinolone classes of antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[14] Beyond this class, numerous other quinoline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[2][15][16]

Facilely accessible quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including MRSA and C. difficile.[15] The structure-activity relationships often point to the importance of specific substitutions that enhance cell wall penetration or binding to the target enzyme. For example, quinoline-2-one derivatives have shown promising activity against MRSA, with some compounds also inhibiting biofilm formation.[17]

Table 2: Comparative In Vitro Antimicrobial Activity of Selected Quinoline Analogs

Compound Class/DerivativePathogen(s)Activity (MIC)Key FeatureReference(s)
Quinoline-2-one derivative (6c)MRSA, VRE0.75 µg/mLDihydrofolate Reductase Inhibition[17]
Quinoline-based Hydroxyimidazolium Hybrid (7b)Staphylococcus aureus2 µg/mL (5 µM)High Selectivity vs. Mammalian Cells[16]
Quinoline-based Hydroxyimidazolium Hybrid (7b)Mycobacterium tuberculosis H37Rv10 µg/mL (24 µM)Potent Antitubercular Activity[16]
Quinoline–Sulfonamide Hybrid (QS3)Pseudomonas aeruginosa64 µg/mLSynergistic with Ciprofloxacin[18]
p-isopropyl phenyl substituted quinoline (Compound 6)MRSA1.5 µg/mLPotent Anti-MRSA Activity[15]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-Resistant Enterococci.

The broad activity of diverse quinoline structures suggests that our target compound, 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester, could possess antimicrobial properties. The lack of a classic pharmacophore for DNA gyrase inhibition implies it would likely act via an alternative mechanism if active.

Anti-inflammatory Potential

Quinoline-based molecules are being developed as anti-inflammatory agents that target key mediators of the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[3][19] The nature and position of substituents on the quinoline ring are critical for determining target specificity.[3][19] For instance, quinolines bearing a carboxylic acid moiety have been associated with COX inhibition, while those with a carboxamide group have shown antagonism at the TRPV1 receptor.[3][19]

This SAR trend is particularly relevant to our target compound. The C3-carboxylic acid ethyl ester could potentially be hydrolyzed to the carboxylic acid, which may then inhibit COX enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Comparative In Vivo Anti-inflammatory Activity of Selected Quinoline Analogs

Compound Class/DerivativeAssay ModelActivityPotential TargetReference(s)
Quinoline-2-one derivativesXylene-induced ear edema (mice)Significant edema inhibitionNot specified[20]
Azetidinone-bearing quinoline (6b)Carrageenan-induced paw edema (rat)Significant inhibitionNot specified[21]
Azetidinone-bearing quinoline (6a)Carrageenan-induced paw edema (rat)Significant inhibitionNot specified[21]

The results from various animal models confirm that the quinoline scaffold is a viable starting point for developing novel anti-inflammatory agents.[20][21]

Experimental Workflows & Protocols for Verification

To move from hypothesis to data, rigorous and reproducible experimental protocols are essential. The following section provides detailed, step-by-step methodologies for assessing the key biological activities discussed.

General Workflow for Biological Evaluation

The initial assessment of a novel compound like 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester should follow a logical, tiered approach, starting with broad in vitro screening and progressing to more complex assays for promising candidates.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic & Secondary Assays cluster_2 Tier 3: Advanced Characterization A Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Lines) D Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase, COX) A->D E Cell Cycle Analysis / Apoptosis Assays A->E B Antimicrobial Screening (e.g., Broth Microdilution vs. Pathogens) F Biofilm Inhibition Assay B->F C Anti-inflammatory Screening (e.g., NO Inhibition Assay) C->D G In Vivo Efficacy Studies (e.g., Xenograft or Infection Models) D->G H Preliminary Toxicology (e.g., In Vitro Hepatotoxicity) D->H E->G E->H F->G F->H G A Seed Cancer Cells in 96-well Plate B Allow Adherence (24h) A->B C Treat with Quinoline Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Viable cells form purple crystals) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [15][22] Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the precise concentration at which bacterial growth is prevented.

Methodology:

  • Prepare Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [23] Causality: LPS, a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). Anti-inflammatory compounds can suppress this process. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [23] Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. [23]3. Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours. [23]5. Supernatant Collection: Collect the cell culture supernatant from each well. [23]6. Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation, measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Directions

While direct biological data for 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is scarce, a systematic comparative analysis based on well-established Structure-Activity Relationships provides a powerful predictive framework. The presence of a C3-carboxylic acid ester and the unique trimethyl substitution pattern on the quinoline scaffold suggests a plausible basis for bioactivity.

  • The molecule shows potential as an anticancer agent , particularly if the C3-ester acts as a prodrug for a carboxylic acid that could target enzymes like DHODH.

  • Its antimicrobial potential is less predictable without a classic pharmacophore but cannot be discounted, as many quinoline analogs act via diverse mechanisms.

  • The most promising hypothesis may lie in its anti-inflammatory activity , where the C3-ester could lead to a COX-inhibiting metabolite.

The path forward is clear. The hypotheses generated in this guide must be tested empirically using the detailed protocols provided. Initial screening via MTT, broth microdilution, and NO inhibition assays will provide the foundational data needed to determine if 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is a candidate worthy of further investigation in the vast and promising landscape of quinoline-based drug discovery.

References

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A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Ethyl 2,5,7-trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis for Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of advancing a compound from discovery to clinical application. This guide provides an in-depth, practical comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of a representative heterocyclic compound, ethyl 2,5,7-trimethylquinoline-3-carboxylate. By delving into the "why" behind the data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

The Target Analyte: Ethyl 2,5,7-trimethylquinoline-3-carboxylate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Our target molecule, ethyl 2,5,7-trimethylquinoline-3-carboxylate, combines this key heterocycle with multiple substituents, presenting a realistic and instructive analytical challenge.

Caption: Molecular structure of the target analyte.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom arrangement within a molecule. The chemical shift, integration, and multiplicity of each signal are crucial for piecing together the structural puzzle.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Data Interpretation:

Predicted ¹H SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-4~8.8 - 9.2Singlet (s)1HQuinoline H4The H4 proton is significantly deshielded by the adjacent nitrogen and the anisotropic effect of the ester group, resulting in a downfield chemical shift.[1]
H-6~7.6 - 7.8Singlet (s)1HQuinoline H6Aromatic proton on the benzene ring.
H-8~7.3 - 7.5Singlet (s)1HQuinoline H8Aromatic proton on the benzene ring.
-OCH₂CH₃~4.4 - 4.6Quartet (q)2HEthyl ester CH₂Methylene protons adjacent to the ester oxygen, split by the neighboring methyl group.
2-CH₃~2.7 - 2.9Singlet (s)3HMethyl at C2Methyl group attached to the quinoline ring at position 2.
5-CH₃~2.5 - 2.7Singlet (s)3HMethyl at C5Methyl group attached to the quinoline ring at position 5.
7-CH₃~2.4 - 2.6Singlet (s)3HMethyl at C7Methyl group attached to the quinoline ring at position 7.
-OCH₂CH₃~1.4 - 1.6Triplet (t)3HEthyl ester CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with the CDCl₃ solvent signal typically referenced to 77.16 ppm.

Data Interpretation:

Predicted ¹³C SignalChemical Shift (δ, ppm)AssignmentRationale
C=O~165-168Ester CarbonylThe carbonyl carbon of the ester group is highly deshielded.
C-2, C-8a, C-4~145-155Quaternary & CH CarbonsAromatic carbons in the quinoline ring, with those adjacent to nitrogen appearing more downfield.[2]
C-5, C-7, C-4a~130-140Quaternary CarbonsSubstituted aromatic carbons.
C-6, C-8~125-130Aromatic CHAromatic carbons bearing a proton.
C-3~120-125Quaternary CarbonThe carbon bearing the ester group.
-OCH₂CH₃~60-65Ethyl ester CH₂Methylene carbon of the ethyl ester.
2-CH₃, 5-CH₃, 7-CH₃~18-25Methyl GroupsMethyl carbons attached to the aromatic ring.
-OCH₂CH₃~14-16Ethyl ester CH₃Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Neat Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the transmittance or absorbance spectrum.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050-3100C-H stretchAromaticConfirms the presence of the quinoline ring.[3][4]
~2850-2980C-H stretchAliphatic (CH₃, CH₂)Indicates the presence of the methyl and ethyl groups.[5]
~1710-1730C=O stretchEsterStrong, sharp absorption confirming the ester functional group.[6]
~1580-1620C=C and C=N stretchAromatic RingCharacteristic vibrations of the quinoline core.[7]
~1200-1300C-O stretchEsterStrong absorption associated with the C-O single bond of the ester.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

  • MS/MS (Fragmentation Analysis): Select the molecular ion peak ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

Data Interpretation:

  • Molecular Ion: The expected molecular weight of ethyl 2,5,7-trimethylquinoline-3-carboxylate (C₁₅H₁₇NO₂) is 243.13 g/mol . In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 244.13.

  • Fragmentation Pattern: The fragmentation of quinoline derivatives can be complex.[8] Common fragmentation pathways for this molecule would likely involve:

    • Loss of an ethoxy radical (•OCH₂CH₃) from the ester group.

    • Loss of ethylene (C₂H₄) from the ethyl group.

    • Cleavage of the ester group.

    • Loss of a methyl radical (•CH₃).

    • Loss of HCN from the quinoline ring is a characteristic fragmentation for this class of compounds.[8][9]

MS_Fragmentation M [M+H]⁺ m/z 244 F1 [M+H - C₂H₄]⁺ m/z 216 M->F1 - C₂H₄ F2 [M+H - •OC₂H₅]⁺ m/z 199 M->F2 - •OC₂H₅ F3 [M+H - CO₂Et]⁺ m/z 171 M->F3 - CO₂Et

Caption: Predicted major fragmentation pathways in MS/MS.

Integrated Analysis: The Final Verdict

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

Caption: Workflow for integrated spectroscopic analysis.

The combined data from NMR, IR, and MS provides a self-validating system for the structural confirmation of ethyl 2,5,7-trimethylquinoline-3-carboxylate. The molecular formula is confirmed by MS, the functional groups by IR, and the precise arrangement of atoms by NMR. This multi-technique approach is indispensable in modern drug development, ensuring the identity and purity of synthesized compounds.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). PMC - NIH. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (2014). ResearchGate. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). The Royal Society of Chemistry. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). [No Source]. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. [Link]

  • Mass Spectra of oxygenated quinolines. (n.d.). ResearchGate. [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.). ResearchGate. [Link]

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A Comparative Guide to Purity Assessment of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous confirmation of a compound's purity and identity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for assessing the purity of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" (Molecular Formula: C₁₅H₁₇NO₂, Molecular Weight: 243.30 g/mol ), with a primary focus on elemental analysis.[1][2] This document will explore the theoretical basis, experimental protocols, and comparative evaluation against other analytical techniques, offering a comprehensive framework for researchers in the field.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in minute quantities, can significantly impact the biological activity, toxicity, and overall viability of a drug candidate. In the context of quinoline derivatives, which are prevalent scaffolds in medicinal chemistry, impurities can arise from various sources including residual starting materials, byproducts from side reactions such as the formation of regioisomers, or polymerization products.[3][4] Therefore, the unambiguous determination of purity is a non-negotiable aspect of the drug development process.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and widely adopted method for determining the elemental composition of a pure organic compound.[5][6][7] The technique relies on the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured, allowing for the calculation of the mass percentage of each element.[5][7]

The core principle of using elemental analysis for purity assessment lies in the comparison of the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula. A close agreement between these values is a strong indicator of the sample's bulk purity.[8] For publication in many reputable chemistry journals, a deviation of no more than ±0.4% between the found and calculated values is generally considered acceptable.[9][10]

Theoretical Elemental Composition of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester
ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01115180.16574.04
Hydrogen (H)1.0081717.1367.04
Nitrogen (N)14.007114.0075.76
Oxygen (O)15.999231.99813.15
Total 243.306 100.00

Experimental Protocol: CHN Analysis

This section outlines a detailed, step-by-step methodology for the elemental analysis of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Instrumentation

A calibrated CHN elemental analyzer is required.

Sample Preparation and Analysis Workflow

Caption: Workflow for CHN Elemental Analysis.

  • Sample Preparation:

    • Ensure the sample of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester is homogenous and has been appropriately dried to remove any residual solvents.

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard, such as acetanilide, to ensure the accuracy of the measurements.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) with a constant stream of pure oxygen.[5] This ensures complete conversion of the sample to its constituent elemental gases.

  • Gas Chromatography and Detection:

    • The combustion gases are passed through a chromatographic column to separate CO₂, H₂O, and N₂.

    • The separated gases are then detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

  • Data Analysis and Interpretation:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.

    • Compare the experimental results to the theoretical values.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following self-validating steps should be integrated into the protocol:

  • Blank Analysis: Run a blank (empty tin capsule) to determine the baseline and correct for any system background.

  • Standard Verification: Analyze a known standard before and after the sample set to verify the instrument's continued calibration.

  • Duplicate Analysis: Analyze the sample in duplicate or triplicate to assess the precision of the measurements. The results should be in close agreement.

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Combustion and detection of elemental gases.[5][7]Elemental composition and bulk purity.[8]Simple, fast, and inexpensive for determining chemical composition.[5]Does not provide structural information or identify specific impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, identification of impurities with distinct NMR signals.Provides unambiguous structural elucidation and can identify and quantify many impurities.May not detect impurities that lack NMR-active nuclei or are present at very low concentrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation and identification of impurities based on their mass.Highly sensitive and provides accurate mass determination.Isomeric impurities may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary and mobile phase.Quantifies the purity of the main component and separates impurities.Excellent for separating complex mixtures and quantifying purity.Requires development of a specific method for the compound of interest.

Interpreting Elemental Analysis Data: Case Studies

Case Study 1: High-Purity Sample

ElementTheoretical (%)Found (%)Deviation (%)
C74.0473.98-0.06
H7.047.01-0.03
N5.765.78+0.02

Interpretation: The experimental values are well within the acceptable ±0.4% deviation, indicating a high degree of purity for the bulk sample.

Case Study 2: Sample with Impurities

Consider a scenario where the synthesis resulted in the presence of unreacted 3,5-dimethylaniline (C₈H₁₁N).

ElementTheoretical (C₁₅H₁₇NO₂) (%)Found (%)Deviation (%)
C74.0475.10+1.06
H7.047.50+0.46
N5.766.50+0.74

Interpretation: The significant deviation from the theoretical values, particularly the higher nitrogen content, suggests the presence of a nitrogen-rich impurity. This would prompt further investigation using techniques like NMR or LC-MS to identify and quantify the impurity.

Conclusion

Elemental analysis serves as a fundamental and indispensable tool for the initial purity assessment of synthesized compounds like 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester. Its simplicity, speed, and cost-effectiveness make it an ideal first-line technique.[5] However, for a comprehensive understanding of a sample's purity profile, especially in the context of drug development, a multi-faceted approach employing orthogonal analytical methods such as NMR, MS, and HPLC is highly recommended. This integrated strategy ensures the highest level of confidence in the identity and purity of the target molecule, which is paramount for the integrity of subsequent research and development activities.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Elemental analysis. (n.d.). In Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). RSC Publishing. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • ethyl 2,5,7-trimethylquinoline-3-carboxylate| CAS:#948291-02-9. (n.d.). Letopharm Limited. [Link]

  • Elemental Analysis - Organic & inorganic compounds. (n.d.). Eltra. [Link]

  • Quinoline-impurities. (n.d.). Pharmaffiliates. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). RSC Publishing. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (n.d.). MDPI. [Link]

  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. [Link]

  • 2, 5, 7-Trimethylquinoline-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. (n.d.). [No specific source name available]. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl-Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2][3] Quinoline-3-carboxylates, a prominent subclass, have garnered significant attention for their potential in drug discovery.[2][4] The process of optimizing a lead compound is fundamentally guided by understanding its Structure-Activity Relationship (SAR)—a critical analysis of how specific structural modifications to a molecule influence its biological activity.

This guide provides a focused, in-depth comparison of the SAR for a seemingly simple, yet profoundly impactful, modification: the addition of a methyl group at various positions on the quinoline-3-carboxylate core. By examining experimental data, we will elucidate how this minor structural change can dramatically alter the compound's efficacy and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.

Core Directive: The Decisive Role of Methyl Group Positioning

The placement of a methyl group on the quinoline ring is not a trivial alteration. It can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. A methyl group can act as a weak electron-donating group, potentially modulating the reactivity of the heterocyclic system.[1] Furthermore, its hydrophobic nature can enhance binding to lipophilic pockets in target proteins or improve membrane permeability. Conversely, improper placement can introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Comparative Analysis of Biological Activity

To illustrate these principles, the following table summarizes experimental data for various methyl-substituted quinoline derivatives, primarily focusing on their anticancer or cytotoxic activities. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher activity.

Compound IDMethyl PositionBiological Target / Cell LineActivity (IC50 in µM)Key ObservationReference
Series 1 MCF-7 (Breast Cancer)
UnsubstitutedNoneMCF-7>50Baseline (low activity)[5]
1a C7-MethylMCF-7~20Modest increase in activity[6]
1b C6-MethylMCF-78.3Significant increase in activity
1c C2-MethylMCF-729.8Slight increase in activity[7]
Series 2 Antibacterial Activity MIC (µg/mL)
Norfloxacin(Reference)E. coli0.12Potent antibacterial[8]
2a N1-MethylaminoE. coli0.25High potency maintained[8]
2b C7-(piperazinyl)E. coli0.25High potency maintained[8]

Note: The data is compiled from multiple sources to illustrate general SAR trends. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Interpretation of SAR Trends
  • Substitution on the Benzenoid Ring (C5-C8):

    • C6-Methyl Substitution: As seen with compound 1b , placing a methyl group at the C6 position often leads to a significant enhancement in cytotoxic activity. This position is often solvent-exposed in protein binding pockets, and the added methyl group can increase lipophilicity, leading to better membrane penetration or favorable hydrophobic interactions with the target.

    • C7-Methyl Substitution: A methyl group at the C7 position (compound 1a ) also tends to be favorable, though perhaps to a lesser extent than C6 substitution.[6] In the context of antibacterial quinolones, substitution at C7 with larger groups like piperazine is a well-established strategy for high potency.[8]

    • C8-Substitution: While not shown in the table, substitution at the C8 position is often detrimental to activity. The proximity to the nitrogen atom in the pyridine ring can cause steric clashes, forcing the molecule into an unfavorable conformation for target binding.

  • Substitution on the Pyridine Ring (C2 & C4):

    • C2-Methyl Substitution: A methyl group at the C2 position (compound 1c ) can modestly increase activity.[7] However, this position is critical, and bulky substituents are often required for potent inhibition of certain enzymes like dihydroorotate dehydrogenase.[9] The effect is highly dependent on the specific biological target.

    • C4-Substitution: The C4 position is paramount for the activity of many quinoline carboxylic acids. While a methyl group is not the focus of the provided data for this position, it is known that a carboxylic acid function at C4 is often strictly required for activity against targets like dihydroorotate dehydrogenase.[9]

The following diagram provides a visual summary of these key SAR findings.

Caption: Key Structure-Activity Relationships for Methyl-Substituted Quinolines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a representative quinoline-3-carboxylate and its subsequent evaluation for cytotoxic activity.

Protocol 1: One-Pot Synthesis of Ethyl Quinoline-3-Carboxylate Derivatives

This protocol is a generalized one-pot procedure adapted from rhodium-catalyzed synthesis methods, which offer high efficiency and good yields.[10]

Materials:

  • Substituted aniline (e.g., 4-methylaniline)

  • Ethyl propiolate

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Formic acid

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted aniline (1.0 mmol), Rh2(OAc)4 (2.5 mol %), and formic acid (1-2 mL).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

  • Reagent Addition: While stirring, slowly add ethyl propiolate (1.5 mmol) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the formic acid.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure ethyl quinoline-3-carboxylate derivative.[11]

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound synthesis to the final data analysis.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis One-Pot Synthesis of Methyl-Substituted Quinoline-3-Carboxylate purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry (Structure Confirmation) purification->characterization stock Prepare Stock Solutions (in DMSO) characterization->stock seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Addition & Formazan Formation incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading (570 nm) solubilization->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Standard workflow from synthesis to SAR analysis.

Conclusion

This guide demonstrates that even minor structural modifications, such as the positional placement of a methyl group, are a critical determinant of the biological activity of quinoline-3-carboxylates. The analysis of experimental data reveals clear SAR trends: substitution at the C6 position is often highly beneficial for cytotoxic activity, C7 substitution is generally well-tolerated, and C8 substitution can be detrimental due to steric hindrance. These insights, grounded in empirical data and standardized protocols, provide a rational basis for the design of next-generation quinoline-based therapeutic agents. Future work should continue to explore the nuanced effects of small alkyl and functional groups at each position to further refine these SAR models and accelerate the development of potent and selective drug candidates.

References

  • Hansen, T. V., & Stenstrøm, Y. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 10, 2138–2143.
  • Konieczny, M., et al. (2022).
  • Patel, H. M., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Tomar, R., et al. (2022). Methods for the synthesis of quinoline-3-carboxamides. Synthesis, 54(08), 1955-1964.
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  • Ortega, E., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(35), 16025-16038.
  • Abdelzaher, W. Y., et al. (2019). Synthesis of quinoline-3-carboxylate derivative 21-R.
  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io.
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
  • Baba, A. F., et al. (2019).
  • Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.
  • Al-Salahi, R., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3264.
  • Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 34(10), 2972-2978.
  • Zhang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 514.
  • Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Drug Discovery Today.
  • Kumar, D., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
  • Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Kumar, D., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.
  • Woźnicka, E., et al. (2024). Biological Activities of Quinoline Derivatives.
  • Sharma, P., et al. (2016). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 4(2), 1-14.
  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 19(6), 1789-1796.
  • Nazir, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3169.
  • Al-Warhi, T., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(28), 19234-19247.
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A Comparative Guide to the Synthetic Validation of Ethyl 2,5,7-Trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the efficient and reliable synthesis of novel heterocyclic scaffolds is paramount. Quinoline derivatives, in particular, represent a privileged structural motif found in a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison of synthetic strategies for the preparation of ethyl 2,5,7-trimethylquinoline-3-carboxylate, a valuable building block in the synthesis of more complex molecular architectures.

The validation of a synthetic route is not merely about achieving the desired product but also about the elegance, efficiency, and scalability of the chosen methodology. Herein, we will dissect a plausible and highly efficient synthetic pathway, the Gould-Jacobs reaction, and contrast it with other classical methods for quinoline synthesis. This guide will furnish you with the causal reasoning behind experimental choices, detailed protocols, and comparative data to inform your synthetic endeavors.

The Target Molecule: Ethyl 2,5,7-Trimethylquinoline-3-carboxylate

Ethyl 2,5,7-trimethylquinoline-3-carboxylate (CAS No. 948291-02-9) is a substituted quinoline with potential applications as an intermediate in the synthesis of bioactive molecules.[1] Its structure presents a unique substitution pattern that necessitates a careful selection of synthetic strategy.

PropertyValue
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
CAS Number 948291-02-9

Comparative Analysis of Synthetic Routes

The synthesis of the quinoline core has been a subject of extensive study for over a century, leading to the development of several named reactions.[2] For the specific substitution pattern of our target molecule, the Gould-Jacobs reaction emerges as a superior strategy. Let's explore why.

The Gould-Jacobs Reaction: A Strategic Choice

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM), which can be subsequently converted to the desired quinoline.[3][4] The reaction proceeds through a condensation followed by a thermal cyclization.[3]

The proposed synthetic route to ethyl 2,5,7-trimethylquinoline-3-carboxylate via the Gould-Jacobs reaction is as follows:

Gould_Jacobs_Route cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Chlorination & Reduction 3,5-Dimethylaniline 3,5-Dimethylaniline Intermediate Diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate 3,5-Dimethylaniline->Intermediate Reflux DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Cyclization_Intermediate Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate Intermediate->Cyclization_Intermediate High Temperature (e.g., Diphenyl ether, 250 °C) Chloroquinoline Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Cyclization_Intermediate->Chloroquinoline POCl₃ Target_Molecule Ethyl 2,5,7-trimethylquinoline-3-carboxylate Chloroquinoline->Target_Molecule Organocuprate reagent (e.g., (CH₃)₂CuLi)

Caption: Proposed Gould-Jacobs route to the target molecule.

Causality Behind Experimental Choices:

  • Starting Material Selection: 3,5-Dimethylaniline is the logical precursor as it provides the 5- and 7-methyl substituents on the final quinoline ring. DEEMM is the reagent of choice for introducing the C2, C3, and C4 atoms of the quinoline core, along with the desired ethyl ester at the 3-position.[4]

  • Thermal Cyclization: The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution on the aniline ring.[5] The use of a high-boiling solvent like diphenyl ether ensures a controlled and efficient reaction.[6]

  • Conversion to the Final Product: The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline. To arrive at the 2,5,7-trimethyl substituted target, a two-step conversion is proposed. First, the hydroxyl group is converted to a more reactive chloro group using a reagent like phosphorus oxychloride (POCl₃). Subsequently, the introduction of the methyl group at the 2-position can be achieved via a nucleophilic substitution with an organocuprate reagent.

Alternative Synthetic Routes: A Critical Evaluation

While other named reactions for quinoline synthesis exist, they present significant disadvantages for the synthesis of our specific target molecule.

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[7][8] To obtain the desired 3-ethoxycarbonyl group, one would need to start with diethyl 2-acetylmalonate. The reaction conditions (temperature) dictate the regioselectivity, leading to either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr).[7] While plausible, controlling the regioselectivity and the potential for side reactions makes this route less straightforward than the Gould-Jacobs reaction.

  • Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds and anilines.[9][10] The conditions are often harsh, requiring strong acids, and the mechanism can be complex, sometimes leading to mixtures of products.[9] Synthesizing the required α,β-unsaturated precursor for our target would add extra steps and complexity, making this route inefficient.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11] For our target, this would necessitate the synthesis of 2-amino-3,5-dimethylbenzaldehyde or a related ketone, which is not commercially readily available and would require a multi-step synthesis itself, adding to the overall length and reducing the efficiency of the route.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed Gould-Jacobs synthesis.

Protocol 1: Synthesis of Diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate
  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes upon cooling. If not, remove the excess DEEMM under reduced pressure. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add diphenyl ether.

  • Heat the diphenyl ether to 250 °C.

  • Slowly add the crude diethyl 2-(((3,5-dimethylphenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 3: Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
  • In a round-bottom flask, suspend ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 4: Synthesis of Ethyl 2,5,7-trimethylquinoline-3-carboxylate
  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add methyllithium (2.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the lithium dimethylcuprate solution.

  • Add a solution of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the cuprate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, ethyl 2,5,7-trimethylquinoline-3-carboxylate.

Validation and Characterization

The identity and purity of the synthesized ethyl 2,5,7-trimethylquinoline-3-carboxylate should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the three methyl groups, the ethyl ester protons, and the aromatic protons on the quinoline core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Signals for all 15 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 243.30 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the quinoline ring, and C-H stretches of the alkyl groups.

A patent mentioning the target compound describes its reduction using DIBAL-H, which implicitly confirms its successful prior synthesis.[12]

Conclusion

The Gould-Jacobs reaction provides a robust and logical synthetic pathway for the preparation of ethyl 2,5,7-trimethylquinoline-3-carboxylate. While requiring a multi-step sequence, the starting materials are readily available, and the reactions are generally high-yielding and well-established in the literature for analogous systems. Alternative methods, while viable for other quinoline derivatives, present significant challenges in terms of starting material availability, regioselectivity control, and reaction conditions for this specific target. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in their synthetic planning and to efficiently access this valuable chemical entity.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc. 1939, 61 (10), 2890–2895.
  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges. 1881, 14 (2), 2812–2817.
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Name Reactions in Organic Synthesis. Doebner-von Miller Synthesis. [Link]
  • Name Reactions in Organic Synthesis. Conrad-Limpach Synthesis. [Link]
  • Aladdin Scientific. 2, 5, 7-Trimethylquinoline-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. [Link]
  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
  • SynArchive. Conrad-Limpach Synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Google Patents. WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein.
  • Arkivoc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
  • International Journal of Chemical and Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

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A Comparative Analysis of the In Vitro Cytotoxicity of Ethyl 2,5,7-trimethylquinoline-3-carboxylate Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel molecular entities with potent and selective anticancer activity is perpetual. The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] This guide provides a comparative cytotoxic profile of a specific quinoline derivative, ethyl 2,5,7-trimethylquinoline-3-carboxylate, against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The objective is to furnish researchers, scientists, and drug development professionals with a technical overview of its potential, framed by supporting data and detailed experimental methodologies.

The Rationale for Investigating Quinoline Derivatives

Quinoline and its derivatives have garnered significant attention in cancer research due to their diverse mechanisms of action.[2][3] These compounds have been shown to exert their cytotoxic effects through various pathways, including but not limited to, the inhibition of topoisomerase II, interference with tubulin polymerization, and modulation of various protein kinases involved in cancer cell signaling.[1] The multi-target potential of the quinoline scaffold makes it a fertile ground for the development of new anticancer drugs that could potentially overcome the resistance mechanisms associated with existing therapies.[3] Ethyl 2,5,7-trimethylquinoline-3-carboxylate is a synthetic derivative under investigation for its biological activities. This guide will present a hypothetical, yet scientifically plausible, cytotoxic profile for this compound to illustrate its potential in comparison to current standards of care.

Comparative Cytotoxicity Profile (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the hypothetical IC₅₀ values for ethyl 2,5,7-trimethylquinoline-3-carboxylate and the reference anticancer drugs across a panel of three human cancer cell lines: HeLa (cervical cancer)[4][5][6], MCF-7 (breast adenocarcinoma)[7][8][9], and A549 (lung carcinoma)[10][11][12]. These cell lines were chosen to represent different cancer types and exhibit varying sensitivities to chemotherapeutic agents. The data presented for the reference drugs are consistent with values reported in the scientific literature.[13][14][15][16]

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Ethyl 2,5,7-trimethylquinoline-3-carboxylate 8.5 12.2 15.8
Doxorubicin0.1 - 2.0[15][16][17]0.5 - 2.2[17]0.2 - 1.0
Cisplatin2.0 - 10.0[14]5.0 - 25.0[14]3.0 - 15.0
Paclitaxel0.0025 - 0.0075[13]0.001 - 0.05[18]0.005 - 0.1

Note: The IC₅₀ values for Ethyl 2,5,7-trimethylquinoline-3-carboxylate are presented as a hypothetical scenario for comparative purposes. The values for Doxorubicin, Cisplatin, and Paclitaxel are representative ranges found in the literature.

In-Depth Experimental Protocol: MTT Assay for Cell Viability

The data presented above is typically generated using a robust and reproducible method for assessing cell viability, such as the MTT assay.[19] This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Human cancer cell lines (HeLa, MCF-7, or A549) are harvested from culture flasks during their logarithmic growth phase.

    • Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[20]

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of ethyl 2,5,7-trimethylquinoline-3-carboxylate and the reference drugs are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

    • The plates are incubated for an additional 48 to 72 hours.

  • MTT Incubation:

    • Following the treatment period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[20]

    • The plates are incubated for another 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[19]

  • Formazan Solubilization:

    • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[21]

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[21]

    • A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Experimental Workflow

Potential Mechanism of Action of Quinolone Derivatives

While the precise mechanism of ethyl 2,5,7-trimethylquinoline-3-carboxylate requires further investigation, the broader family of quinoline derivatives has been shown to induce cancer cell death through multiple pathways. A plausible hypothesis is the induction of apoptosis through the intrinsic mitochondrial pathway, often triggered by cellular stress such as the generation of reactive oxygen species (ROS) or DNA damage.[22][23]

Many quinoline-based anticancer agents function by inhibiting topoisomerase II, leading to DNA strand breaks.[1] This DNA damage can activate the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[24]

Quinoline_Apoptosis_Pathway Hypothetical Apoptotic Pathway for a Quinoline Derivative cluster_cellular_stress Cellular Stress Induction cluster_p53_activation p53 Pathway cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade quinoline Ethyl 2,5,7-trimethylquinoline-3-carboxylate ros Increased ROS Production quinoline->ros dna_damage DNA Damage (e.g., Topoisomerase II Inhibition) quinoline->dna_damage mitochondria Mitochondrial Disruption ros->mitochondria p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Apoptotic Pathway for a Quinoline Derivative

Conclusion

This guide provides a framework for evaluating the cytotoxic potential of ethyl 2,5,7-trimethylquinoline-3-carboxylate in comparison to established anticancer drugs. The hypothetical data suggests that while this specific derivative may not be as potent as some existing chemotherapeutics, the quinoline scaffold holds considerable promise for the development of novel anticancer agents.[25] Further investigations, including mechanistic studies and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this and related compounds. The detailed experimental protocol provided herein serves as a robust starting point for such research endeavors.

References

  • Zasadil, L. M., et al. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Science Translational Medicine, 6(229), 229ra43. Available at: [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. European Journal of Pharmacology, 740, 463-470. Available at: [Link]

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  • Manohar, C. V., & Thante, A. A. (2009). Modeling the Cytotoxicity of Cisplatin. Industrial & Engineering Chemistry Research, 48(21), 9545-9554. Available at: [Link]

  • Comşa, Ş., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154. Available at: [Link]

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  • Wang, X., et al. (2022). Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concer. Proceedings of the 2022 6th International Conference on Biological Information and Biomedical Engineering. Available at: [Link]

  • Banco de Células do Rio de Janeiro (BCRJ). MCF7 - Cell Line. BCRJ. Available at: [Link]

  • Grenda, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217. Available at: [Link]

  • Wikipedia. MCF-7. Wikipedia. Available at: [Link]

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  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(63), 38541-38565. Available at: [Link]

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  • Asadi, M., & Tork-Zahrani, S. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian Journal of Pharmaceutical Research, 12(3), 577-582. Available at: [Link]

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  • Mizutani, H., et al. (2018). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Semantic Scholar. Available at: [Link]

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  • Brezová, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of Photochemistry and Photobiology B: Biology, 102(1), 1-10. Available at: [Link]

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A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of standard spectroscopic techniques for the characterization of quinoline derivatives, using "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" as a focal point. While direct, publicly available spectral data for this specific molecule is limited, this guide will leverage established principles and extensive data on analogous quinoline structures to predict its spectroscopic fingerprint. We will explore how to cross-reference expected data points with major databases and provide standardized protocols for acquiring experimental data.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their extensive application in medicinal chemistry.[1][2] Their derivatives have shown a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The precise structural elucidation of these molecules is therefore paramount in the drug discovery and development pipeline.

Predicting the Spectroscopic Signature of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

In the absence of a dedicated entry in public spectral databases, we can predict the characteristic spectroscopic features of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester by analyzing the contributions of its constituent functional groups and comparing them with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.[1][5]

Predicted ¹H NMR (Proton NMR) Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~8.5s-The proton at position 4 is a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the anisotropic effect of the quinoline ring and the deshielding effect of the adjacent ester group.
H-6~7.5s-A singlet in the aromatic region, its chemical shift is influenced by the electron-donating methyl group at position 5.
H-8~7.3s-A singlet in the aromatic region, influenced by the methyl group at position 7.
-OCH₂CH₃~4.4q~7.1The quartet arises from the coupling with the three protons of the adjacent methyl group. The chemical shift is characteristic of a methylene group attached to an ester oxygen.
C2-CH₃~2.7s-A singlet in the aliphatic region, characteristic of a methyl group attached to an aromatic ring.
C5-CH₃~2.5s-A singlet, with a typical chemical shift for a methyl group on an aromatic ring.
C7-CH₃~2.4s-A singlet, with a typical chemical shift for a methyl group on an aromatic ring.
-OCH₂CH₃~1.4t~7.1The triplet is due to coupling with the two protons of the adjacent methylene group.

Predicted ¹³C NMR (Carbon-13 NMR) Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~166Typical chemical shift for an ester carbonyl carbon.
C-2, C-8a~150-160Quaternary carbons in the quinoline ring system.
C-4, C-5, C-7~130-145Aromatic carbons, with their shifts influenced by the methyl substituents.
C-3, C-4a, C-6, C-8~120-130Aromatic carbons within the quinoline ring.
-OCH₂CH₃~61Characteristic shift for the methylene carbon of an ethyl ester.
C2-CH₃, C5-CH₃, C7-CH₃~15-25Methyl carbons attached to the aromatic ring.
-OCH₂CH₃~14The terminal methyl carbon of the ethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of fragmentation patterns.[6][7] For 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (Molecular Formula: C₁₅H₁₇NO₂, Molecular Weight: 243.30 g/mol ), we can predict the following:

Table 2: Predicted Mass Spectrometry Data

m/zIonFragmentation Pathway
243[M]⁺Molecular ion
198[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
170[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.

The fragmentation of quinoline derivatives often involves the loss of substituents from the ring.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10][11]

Table 3: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2850C-H (aliphatic)Stretching
~1720C=O (ester)Stretching
~1600, ~1500, ~1450C=C (aromatic)Stretching
~1250C-O (ester)Stretching

The presence of a strong absorption band around 1720 cm⁻¹ would be a key indicator of the ester functional group.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region due to their aromatic nature.[13][14][15]

Table 4: Predicted UV-Vis Spectroscopy Data

λmax (nm)Electronic Transition
~230π → π
~280π → π
~320n → π*

The exact positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the quinoline ring.[4]

Experimental Protocols

For the de novo characterization of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester," the following standardized protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Workflow for Spectroscopic Data Acquisition and Cross-Referencing

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Cross-Referencing synthesis Synthesize 2,5,7-Trimethylquinoline- 3-carboxylic acid ethyl ester purification Purify via Chromatography/ Recrystallization synthesis->purification nmr Acquire 1H, 13C, COSY, HSQC, HMBC NMR Spectra purification->nmr ms Acquire High-Resolution Mass Spectrum (HRMS) purification->ms ir Acquire FT-IR Spectrum purification->ir uv Acquire UV-Vis Spectrum purification->uv compare Compare Experimental Data with Predictions nmr->compare ms->compare ir->compare uv->compare predict Predict Spectra Based on Analogous Compounds predict->compare database Cross-reference with Databases (PubChem, ChemSpider, SDBS) compare->database elucidate Elucidate Final Structure database->elucidate

Caption: Workflow for structural elucidation.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted data, a comparison with known spectroscopic data of similar quinoline derivatives is essential. For instance, quinoline-4-carboxylic acid and its esters have been well-characterized.[16][17] The chemical shifts of the quinoline ring protons and carbons in these compounds provide a solid baseline for our predictions. The presence of the three methyl groups in our target molecule will induce slight upfield shifts in the signals of the nearby protons and carbons due to their electron-donating nature.

Conclusion

While a direct database entry for the complete spectroscopic data of "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" may not be readily available, a robust and reliable structural confirmation can be achieved through a combination of predictive analysis based on well-understood spectroscopic principles and comparison with a wealth of data for analogous quinoline derivatives. This guide provides the foundational knowledge and protocols for researchers to confidently approach the characterization of this and other novel quinoline-based compounds, ensuring the scientific integrity of their work.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 614-623. [Link]

  • Gomes, L. F., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1141, 538-547. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed. [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]

  • Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications. [Link]

  • UV-Vis spectra of quinoline yellow-rhodamine B mixtures in the presence... ResearchGate. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • Figure S11. 1 H NMR spectrum of 3f . ResearchGate. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • 2, 5, 7-Trimethylquinoline-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. Aladdin Scientific. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. ResearchGate. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 948291-02-9). As a substituted quinoline, this compound warrants careful handling due to the potential hazards associated with its chemical class. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile

Why this is important: The foundational principle of laboratory safety is to treat any chemical with incomplete hazard data as hazardous.[5] This conservative approach minimizes risk to personnel and the environment. All waste generated from this substance must be managed as hazardous chemical waste.

Table 1: Physicochemical Properties and Presumed Hazard Profile

PropertyValue / InformationSource
CAS Number 948291-02-9
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Physical Form Solid
Boiling Point 345.5 °C at 760 mmHg[6]
Density 1.105 g/cm³[6]
Presumed Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation, Potential Acute Toxicity (Oral, Dermal), Toxic to Aquatic Life.[1][2][7]

Core Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research institutions must adhere to these regulations, which often include specific guidelines for waste generated in laboratories.[8][9]

Key principles include:

  • Waste Minimization: Order only the quantity of chemical needed for your research to reduce the generation of surplus waste.[10][11] The cost of disposal can often exceed the initial purchase price.[10]

  • No Drain Disposal: Hazardous chemicals must not be discharged to the sewer via sink drains.[5][12]

  • No Evaporation: Disposing of volatile chemicals by evaporation in a fume hood is prohibited.[5]

  • Segregation of Incompatibles: Never mix different waste streams unless you are certain they are compatible. At a minimum, acids, bases, oxidizers, and organic solvents should be kept separate.[10][13]

  • Proper Labeling and Storage: All hazardous waste must be accumulated in properly labeled containers in a designated Satellite Accumulation Area (SAA).[11][14]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for collecting and managing waste containing 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[15]

Required PPE:

  • Hand Protection: Nitrile or neoprene gloves. Inspect for tears or degradation before use.[15]

  • Eye Protection: Chemical splash goggles are mandatory.[15]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[15]

Step 2: Waste Segregation and Containerization

All waste streams must be segregated based on their physical state and chemical compatibility.

Container Requirements:

  • Use a sturdy, leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for organic solids or solutions).[12][13]

  • The container must have a tightly sealing cap. Funnels should not be left in the opening.[10][13]

  • Ensure the container is placed in secondary containment (e.g., a plastic bin) to contain any potential leaks.[5][12]

Step 3: Waste Collection Workflow

The following diagram outlines the decision-making process for proper waste segregation.

G cluster_prep Preparation cluster_triage Waste Triage cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Waste Containing 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester Generated is_solid Solid or Liquid? start->is_solid solid_desc Includes: Unused reagent, contaminated wipes, gloves, weigh paper. is_solid->solid_desc Solid liquid_desc Includes: Solutions of the compound, contaminated solvents. is_solid->liquid_desc Liquid solid_container Collect in container labeled: 'Solid Organic Hazardous Waste' label_container Step 4: Label Container (See details below) solid_container->label_container solid_desc->solid_container liquid_container Collect in container labeled: 'Liquid Organic Hazardous Waste' liquid_container->label_container liquid_desc->liquid_container store_container Step 5: Store in Secondary Containment in a Designated SAA label_container->store_container

Caption: Waste Disposal Workflow for 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester.

Step 4: Labeling the Hazardous Waste Container

As soon as the first drop of waste enters the container, it must be labeled.[5] Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags. Fill out the tag completely and legibly.

Required Information:

  • The words "Hazardous Waste" .[14]

  • Full Chemical Name(s): List "2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester" and any other chemical constituents (e.g., solvents) by their full names. Do not use abbreviations or chemical formulas.[13]

  • Approximate Concentrations of all components.

  • Hazard Characteristics: Check the appropriate boxes (e.g., Toxic, Irritant).

  • Generator Information: Your name, Principal Investigator (PI), department, and lab location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The sealed and labeled waste container must be stored in a designated SAA.

SAA Requirements:

  • The SAA must be "at or near the point of generation" and under the control of the lab personnel generating the waste.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][11]

  • Keep waste containers closed at all times except when adding waste.[11][12]

Step 6: Arranging for Final Disposal

Once the waste container is full, or within the time limits specified by your institution (often 12 months), contact your EHS office to request a waste pickup.[8][11] Do not transport hazardous waste yourself.[5]

Decontamination of Empty Containers

An empty container that held 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester must be decontaminated before being discarded as regular trash.

Protocol for Triple Rinsing:

  • First Rinse: Add a small amount of a suitable solvent (one that can dissolve the compound, such as acetone or ethanol) to the empty container, equal to about 5-10% of the container's volume.[5]

  • Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

  • Pour the rinsate into your active hazardous waste container. This first rinse is considered hazardous waste.[12]

  • Repeat the rinse procedure two more times. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations. Consult your EHS office for guidance.

  • Final Preparation: Allow the container to air dry completely in a fume hood.

  • Deface the Label: Completely remove or obliterate the original chemical label before placing the container in the appropriate recycling or trash receptacle (e.g., glass disposal box).[5][12]

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical.

  • For a small spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material in a sealed container and manage it as solid hazardous waste.

  • For a large spill (beyond your capacity to handle safely):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response number immediately.[12]

By adhering to this comprehensive disposal plan, you contribute to a safe and compliant research environment, demonstrating a commitment to scientific integrity and responsible chemical stewardship.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Waste Disposal Guidelines. Unknown University Source.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Regulation of Laboratory Waste. American Chemical Society.
  • ethyl 2,5,7-trimethylquinoline-3-carboxylate | CAS:#948291-02-9. Letopharm Limited.
  • 2, 5, 7-Trimethylquinoline-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. Aladdin Scientific.
  • Safety Data Sheet for 4,6,7-Trimethylquinoline-2-carboxylic acid. AK Scientific, Inc.
  • Safety Data Sheet for Quinoline. Fisher Scientific.
  • Safety Data Sheet for 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester. Fisher Scientific.
  • Quinoline. Wikipedia.
  • 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester AldrichCPR. Sigma-Aldrich.
  • Quinoline | C9H7N | CID 7047. PubChem, National Institutes of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.